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  • Product: N-Nitrosodihydrodibenzazepine
  • CAS: 7458-08-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of N-Nitrosodihydrodibenzazepine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the synthesis and characterization of N-Nitrosodihydrod...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of N-Nitrosodihydrodibenzazepine (CAS No. 7458-08-4), a nitrosamine impurity of significant interest in the pharmaceutical industry. Given the classification of many nitrosamines as probable human carcinogens, a thorough understanding of their formation and analytical identification is paramount for ensuring the safety and regulatory compliance of drug products. This document offers a detailed exploration of the synthetic pathways, purification methods, and advanced characterization techniques for this specific compound.

Introduction: The Significance of N-Nitrosodihydrodibenzazepine

N-Nitrosodihydrodibenzazepine, with the chemical name 5-Nitroso-10,11-dihydro-5H-dibenzo[b,f]azepine, is a potential impurity that can arise from the nitrosation of 10,11-dihydro-5H-dibenzo[b,f]azepine, also known as iminodibenzyl.[1] Iminodibenzyl serves as a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably certain tricyclic antidepressants. The formation of N-nitrosamines can occur when secondary or tertiary amines react with a nitrosating agent, such as nitrous acid, which can be formed from nitrites under acidic conditions.[2]

The presence of nitrosamine impurities in pharmaceuticals has been a major focus of regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3] Consequently, robust analytical methods for the detection and quantification of these impurities at trace levels are essential. This guide will delve into the practical aspects of synthesizing N-Nitrosodihydrodibenzazepine as a reference standard and the methodologies for its comprehensive characterization.

Synthesis of N-Nitrosodihydrodibenzazepine: A Step-by-Step Protocol

The synthesis of N-Nitrosodihydrodibenzazepine is achieved through the N-nitrosation of its secondary amine precursor, 10,11-dihydro-5H-dibenzo[b,f]azepine. The fundamental principle of this reaction involves the electrophilic attack of a nitrosonium ion (NO+) on the nitrogen atom of the dibenzazepine ring.

Diagram of the Synthetic Pathway

Synthesis of N-Nitrosodihydrodibenzazepine precursor 10,11-dihydro-5H-dibenzo[b,f]azepine product N-Nitrosodihydrodibenzazepine precursor->product Nitrosation reagents NaNO2, Acetic Acid

Caption: Synthetic route to N-Nitrosodihydrodibenzazepine.

Experimental Protocol

Materials:

  • 10,11-dihydro-5H-dibenzo[b,f]azepine

  • Sodium Nitrite (NaNO₂)

  • Glacial Acetic Acid

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Ethyl Acetate

Procedure:

  • Dissolution of the Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 10,11-dihydro-5H-dibenzo[b,f]azepine in glacial acetic acid.

  • Addition of Nitrosating Agent: Cool the solution in an ice bath to 0-5 °C. To this cooled solution, add a solution of sodium nitrite (1.1 equivalents) in water dropwise over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Work-up: Upon completion of the reaction, pour the mixture into a separatory funnel containing cold water and dichloromethane.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude N-Nitrosodihydrodibenzazepine can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The purified product is typically a light brown solid.[4]

Characterization of N-Nitrosodihydrodibenzazepine

A comprehensive characterization of the synthesized N-Nitrosodihydrodibenzazepine is crucial to confirm its identity and purity. This involves a combination of spectroscopic and chromatographic techniques.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₄H₁₂N₂O[4]
Molecular Weight 224.26 g/mol [4]
Appearance Light Brown Solid[4]
Solubility Soluble in DMSO and Methanol[4]
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The aromatic protons of the dibenzazepine ring system are expected to appear in the downfield region (typically δ 7.0-8.0 ppm). The methylene protons of the dihydroazepine ring will likely appear as multiplets in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The aromatic carbons will resonate in the δ 120-150 ppm range, while the aliphatic carbons of the seven-membered ring will be found at higher field.

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For N-Nitrosodihydrodibenzazepine, the protonated molecule [M+H]⁺ would be expected at m/z 225.2. A characteristic fragmentation of nitrosamines is the loss of the nitroso group (•NO), which would result in a fragment ion at m/z 195.2.[2]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

HPLC is the primary method for assessing the purity of N-Nitrosodihydrodibenzazepine. A reverse-phase HPLC method is typically employed.

Illustrative HPLC Method Parameters:

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient A suitable gradient from high aqueous to high organic content
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 230 nm)
Column Temperature 30 °C
Analytical Workflow Diagram

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesis Nitrosation Reaction Purification Column Chromatography Synthesis->Purification NMR 1H & 13C NMR Purification->NMR Structure Confirmation MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation HPLC HPLC Purity Purification->HPLC Purity Assessment

Sources

Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of N-Nitrosodihydrodibenzazepine

Abstract N-Nitrosodihydrodibenzazepine, a molecule of significant interest within the pharmaceutical industry, is primarily recognized as a potential nitrosamine impurity in various drug substances. Given the classificat...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Nitrosodihydrodibenzazepine, a molecule of significant interest within the pharmaceutical industry, is primarily recognized as a potential nitrosamine impurity in various drug substances. Given the classification of many N-nitroso compounds as probable human carcinogens, a thorough understanding of this compound's chemical and physical properties is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of N-Nitrosodihydrodibenzazepine, consolidating available data on its chemical identity, physicochemical characteristics, spectroscopic profile, and analytical methodologies. Furthermore, it delves into its formation pathways, stability profile, and toxicological considerations, offering field-proven insights to support robust risk assessment and control strategies in a regulatory environment.

Introduction: The Significance of a Nitrosamine Impurity

The tricyclic structure of dibenzazepine is a core scaffold in numerous active pharmaceutical ingredients (APIs). N-Nitrosodihydrodibenzazepine (N-NDHDBA), also known as 5-Nitroso-10,11-dihydro-5H-dibenzo[b,f]azepine, emerges as a critical process-related impurity, particularly in the synthesis of drugs like Clomipramine[1]. Its significance is amplified by its classification as an N-nitrosamine. This class of compounds is under intense scrutiny by global regulatory bodies due to the potential for potent genotoxic and carcinogenic effects[2][3].

The formation of N-nitrosamines typically occurs from the reaction of a secondary or tertiary amine with a nitrosating agent, such as nitrous acid, which can be derived from nitrite salts under acidic conditions[4]. Such conditions can inadvertently arise during API synthesis or even during the storage of the final drug product. Therefore, a deep, mechanistic understanding of N-NDHDBA is not merely an academic exercise; it is a critical component of ensuring patient safety and regulatory compliance. This guide is structured to provide the necessary technical depth to empower professionals in the field to develop effective control strategies, from synthesis to final formulation.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of all further scientific investigation, influencing everything from analytical method development to toxicological risk assessment.

Structural and Molecular Data

N-Nitrosodihydrodibenzazepine is a heterocyclic compound featuring a dibenzazepine core with a nitroso group affixed to the nitrogen atom of the azepine ring.[5]

PropertyValueSource(s)
IUPAC Name 5-Nitroso-10,11-dihydro-5H-dibenzo[b,f]azepine[4][5]
Synonyms N-Nitrosodihydrodibenzazepine, N-NDHDBA, N-nitrosoiminodibenzyl[6]
CAS Number 7458-08-4[7][8]
Molecular Formula C₁₄H₁₂N₂O[5][8]
Molecular Weight 224.26 g/mol [5][8]
Canonical SMILES C1CC2=CC=CC=C2N(C3=CC=CC=C31)N=O[5][6]
InChI Key AVXDYTPASFOWQY-UHFFFAOYSA-N[5]
Physical and Chemical Properties

The physicochemical properties of N-NDHDBA dictate its behavior in various matrices, which is critical for designing appropriate handling, storage, and analytical procedures.

PropertyValue / DescriptionSource(s)
Physical State Light Brown Solid[5]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. The extended aromatic system makes it less soluble in water compared to smaller, more polar nitrosamines.[5]
Storage Conditions Recommended storage at 2-8°C in a refrigerator, protected from light.[7]
XLogP3 (Computed) 3.7[9]
Hydrogen Bond Donor Count 0[6]
Hydrogen Bond Acceptor Count 1[6]

Spectroscopic Profile for Structural Elucidation

Unequivocal identification of N-NDHDBA relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone for identifying and quantifying trace-level nitrosamine impurities. Under electron ionization (EI), the molecule fragments in a characteristic pattern.

FeatureDescriptionSource(s)
Molecular Ion [M]⁺ m/z 224[5]
Major Fragment Ion m/z 194 ([M-NO]⁺)[6]
Key Fragmentation Pathway The primary and most diagnostic fragmentation for many nitrosamines is the loss of the nitroso radical (•NO), which corresponds to a neutral loss of 30 Da. This cleavage of the relatively weak N-N bond results in a stable fragment.[10][11]
Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups within the molecule. For N-NDHDBA, the N-N=O moiety is of primary interest.

Wavenumber (cm⁻¹)AssignmentRationaleSource(s)
~1450 - 1500 N=O StretchThis absorption is characteristic of the nitroso group in N-nitrosamines.[12]
~1260 - 1330 C-N StretchRelates to the bond between the aromatic ring and the nitrosated nitrogen.[13]
~1600 C=C StretchAromatic ring stretching vibrations.[12]
~3000 - 3100 C-H StretchAromatic C-H stretching.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for N-NDHDBA are not widely published, the expected chemical shifts can be predicted based on the structure and data from analogous dibenzazepine compounds.

  • ¹H NMR: Protons on the two benzene rings would appear in the aromatic region, typically between 7.0 and 8.0 ppm. The four protons of the ethylene bridge (-CH₂-CH₂-) in the dihydroazepine ring would likely appear as complex multiplets in the aliphatic region.

  • ¹³C NMR: Aromatic carbons would resonate in the typical downfield region (>100 ppm), while the two aliphatic carbons of the ethylene bridge would appear significantly upfield.

Formation and Synthesis

Understanding the formation of N-NDHDBA is key to its control. The fundamental reaction is the nitrosation of the secondary amine precursor, 10,11-dihydro-5H-dibenzo[b,f]azepine.

General Formation Pathway

The reaction requires an amine substrate and a nitrosating agent under acidic conditions.

cluster_0 Acidic Conditions (e.g., pH < 4) cluster_1 Nitrosation Reaction NaNO2 Sodium Nitrite (NaNO₂) HONO Nitrous Acid (HONO) NaNO2->HONO + H⁺ H+ Proton (H⁺) Amine 10,11-dihydro-5H- dibenzo[b,f]azepine (Secondary Amine) NNDHDBA N-Nitrosodihydrodibenzazepine (N-NDHDBA) Amine->NNDHDBA + HONO HONO_2 Nitrous Acid

Caption: General formation pathway of N-NDHDBA.

Laboratory Synthesis Protocol

Causality Statement: This protocol is based on established methods for the nitrosation of secondary amines. The use of glacial acetic acid provides the necessary acidic environment to generate the active nitrosating agent from sodium nitrite. The reaction is performed at a controlled, cool temperature to prevent the degradation of the often-unstable nitrous acid and the final product.

Materials:

  • 10,11-dihydro-5H-dibenzo[b,f]azepine

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of 10,11-dihydro-5H-dibenzo[b,f]azepine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0-5°C using an ice bath.

  • Nitrosating Agent Preparation: In a separate beaker, dissolve 1.2 equivalents of sodium nitrite in a minimal amount of deionized water.

  • Reaction: Add the sodium nitrite solution dropwise to the stirred, cooled solution of the amine over 30 minutes. Maintain the temperature below 10°C throughout the addition.

  • Stirring: Allow the reaction mixture to stir at 0-5°C for 2 hours, then let it warm to room temperature and stir for an additional 2 hours. Monitor reaction completion by TLC or LC-MS.

  • Quenching and Extraction: Carefully pour the reaction mixture into a separatory funnel containing cold deionized water and DCM. Quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the aqueous layer is neutral or slightly basic.

  • Separation: Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield N-Nitrosodihydrodibenzazepine as a light brown solid.

Analytical Methodologies for Quantification

Sensitive and specific analytical methods are required to detect and quantify N-NDHDBA at the trace levels mandated by regulatory guidelines. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[14][15][16][17]

LC-MS/MS Experimental Workflow

SamplePrep 1. Sample Preparation (Dissolution & Dilution) LC 2. Chromatographic Separation (e.g., C18 Column) SamplePrep->LC Ionization 3. Ionization (e.g., ESI+) LC->Ionization MS1 4. MS1 Analysis (Precursor Ion Selection) Ionization->MS1 CID 5. Collision-Induced Dissociation (CID) MS1->CID MS2 6. MS2 Analysis (Product Ion Detection) CID->MS2 Quant 7. Quantification (MRM Data) MS2->Quant

Caption: Standard workflow for LC-MS/MS analysis of N-NDHDBA.

Protocol: Quantification in a Drug Substance

Causality Statement: This method is designed for high sensitivity and selectivity. The use of a C18 column provides effective chromatographic separation from the more polar and non-polar components of the sample matrix. A gradient elution ensures sharp peak shapes and efficient separation. Electrospray ionization in positive mode (ESI+) is effective for protonating the nitrosamine, and Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, minimizing interference from the matrix.

Instrumentation and Columns:

  • System: UHPLC coupled to a triple quadrupole mass spectrometer.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

LC Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters (ESI+):

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transition (Example):

    • Precursor Ion (Q1): m/z 225.1 ([M+H]⁺)

    • Product Ion (Q3): m/z 195.1 ([M+H-NO]⁺)

    • Note: Collision energy should be optimized for the specific instrument.

Sample Preparation:

  • Accurately weigh 10 mg of the drug substance into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Methanol:Water.

  • Vortex for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an LC vial for analysis.

Stability and Degradation Profile

N-nitroso compounds are known to be susceptible to degradation, particularly by light and in strongly acidic or basic conditions. While specific degradation pathways for N-NDHDBA are not extensively documented, general principles apply.

  • Photostability: Like many nitrosamines, N-NDHDBA is expected to be light-sensitive. The N-N bond can be cleaved by UV radiation. Therefore, samples and standards should be protected from light by using amber vials and minimizing exposure.

  • pH Stability: In strongly acidic conditions, nitrosamines can undergo denitrosation, reverting to the parent amine. Under certain conditions, they may also participate in transnitrosation reactions.

  • Thermal Stability: Elevated temperatures can promote degradation, potentially leading to the formation of various byproducts.

Toxicological Profile and Safety Handling

Genotoxic Potential

N-NDHDBA is categorized as a nitrosamine and is suspected to be a human carcinogen[6]. The primary concern with nitrosamines is their potential to be metabolically activated to form DNA-reactive electrophiles, which can lead to mutations and initiate carcinogenesis[3].

A crucial assay for assessing mutagenic potential is the bacterial reverse mutation assay, or Ames test[18][19]. While data for N-NDHDBA is not publicly available, a structurally similar analogue, N-Nitroso-5H-dibenz(b,f)azepine (which has a double bond in the azepine ring), yielded negative results in an Ames test.[20] The rationale provided is that the lack of alpha-hydrogens (hydrogens on the carbon atoms adjacent to the nitrosated nitrogen) may prevent the typical metabolic activation pathway required for genotoxicity.[20] N-NDHDBA, however, does possess alpha-hydrogens on the C10 and C11 positions of the azepine ring, suggesting it may be susceptible to this activation pathway. Therefore, in the absence of specific data, it must be treated as a potential mutagen and carcinogen.

Handling and Safety Precautions

Given its suspected carcinogenicity, N-NDHDBA must be handled with extreme caution.

  • Engineering Controls: All handling of the solid material or concentrated solutions should be performed in a certified chemical fume hood or a glove box to prevent inhalation of airborne particles.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses with side shields.

  • Decontamination: All surfaces and equipment should be thoroughly decontaminated after use.

  • Waste Disposal: Dispose of all waste containing N-NDHDBA in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

N-Nitrosodihydrodibenzazepine represents a significant analytical challenge and safety concern in the pharmaceutical industry. Its identity as a potential impurity in widely used APIs necessitates a robust understanding of its properties. This guide has synthesized the available technical information, providing a framework for its identification, quantification, and safe handling. While gaps in the experimental data for this specific molecule exist, by leveraging knowledge of the broader N-nitrosamine class and related chemical structures, drug development professionals can implement scientifically sound strategies to monitor and control this impurity, ultimately safeguarding patient health. Further research into the specific toxicological and stability profiles of N-NDHDBA is highly encouraged to refine risk assessments and control measures.

References

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  • Phenomenex. (n.d.). In this technote an LC-MS/MS method has been described for the quantitation of eight nitrosamine compounds in final drug product. Available at: [Link]

  • Royal Society of Chemistry. (2024). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. Available at: [Link]

  • Ashby, J., et al. (1990). Assay-specific genotoxicity of N-nitrosodibenzylamine to the rat liver in vivo. Environmental and Molecular Mutagenesis. Available at: [Link]

  • Crooks, P. A., et al. (2024). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Available at: [Link]

  • Trejo-Martin, A., et al. (2022). Use of the bacterial reverse mutation (Ames) test to predict the carcinogenic hazard of N-nitrosamines. Regulatory Toxicology and Pharmacology. Available at: [Link]

  • White, A., et al. (2023). A deep dive into historical Ames study data for N-nitrosamine compounds. Mutation Research/Reviews in Mutation Research. Available at: [Link]

  • ResearchGate. (n.d.). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. Available at: [Link]

  • Revue Roumaine de Chimie. (2011). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Available at: [Link]

  • Royal Society of Chemistry. (2024). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Detection of mutagenicity in N-nitroso compounds with the Ames Test. Available at: [Link]

  • Piskorz, M., & Urbanski, T. (1956). Ultraviolet and Infrared Spectra of Some Nitrosamines. Bulletin de l'Academie Polonaise des Sciences. Available at: [Link]

  • Asare, S. O., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). (a) Experimental IR spectra as a function of irradiation time (λ = 254 nm) of azidoisoxazole 1 in an argon matrix. Available at: [Link]

  • Lijinsky, W., et al. (1975). Mass Spectra of N-Nitroso Compounds. Oak Ridge National Laboratory. Available at: [Link]

  • NIST. (n.d.). N-Nitrosodiphenylamine. NIST Chemistry WebBook. Available at: [Link]

  • Pharmaffiliates. (n.d.). 5-Nitroso-10,11-dihydro-5H-dibenzo[b,f]azepine. Available at: [Link]

  • Brambilla, G., et al. (1987). Genotoxicity of N-nitrosochlordiazepoxide in cultured mammalian cells. Toxicology and Applied Pharmacology. Available at: [Link]

  • Hexonsynth. (n.d.). Instock: N-nitrosodihydrodibenzazepine. Available at: [Link]

  • Gonewar, S., et al. (2012). Theoretical calculations of infrared, NMR and electronic spectra of 2-nitroso-1, naphthol or 1-2 naphthoquinine-2 oxime and comparison with experimental values. Research in Pharmacy. Available at: [Link]

  • ResearchGate. (n.d.). Mass Spectrometry of Nitro and Nitroso Compounds. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2025). LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form. Available at: [Link]

  • Fernandes, G. F., et al. (2023). A comprehensive LC-UHPLC-MS/MS method for the monitoring of N-nitrosamines in lipophilic drugs: A case study with rifampicin. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Birudukota, S., et al. (2025). Development and application of an LC-MS/MS method for the detection of N-nitrosochlordiazepoxide as a potential genotoxic impurity in chlordiazepoxide hydrochloride. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 171390032, N-nitroso-nicardipine. Retrieved January 16, 2026, from [Link].

  • ResearchGate. (n.d.). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. Available at: [Link]

  • Wang, Y., et al. (2023). LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines. Current Drug Metabolism. Available at: [Link]

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Sources

Foundational

Formation Mechanism of N-Nitrosodihydrodibenzazepine: A Guide for Pharmaceutical Scientists

<Technical Guide > Abstract The emergence of N-nitrosamine impurities in pharmaceutical products has become a critical concern for drug safety and regulatory compliance. N-Nitrosodihydrodibenzazepine, a potential impurit...

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide >

Abstract

The emergence of N-nitrosamine impurities in pharmaceutical products has become a critical concern for drug safety and regulatory compliance. N-Nitrosodihydrodibenzazepine, a potential impurity associated with active pharmaceutical ingredients (APIs) containing the dihydrodibenzazepine moiety, represents a class of nitrosamines known as Nitrosamine Drug Substance-Related Impurities (NDSRIs). Understanding the fundamental mechanisms of its formation is paramount for developing effective risk assessment and mitigation strategies. This guide provides an in-depth analysis of the chemical pathways leading to the formation of N-Nitrosodihydrodibenzazepine, detailing the roles of precursor molecules, nitrosating agents, and critical reaction parameters. Furthermore, it outlines robust analytical methodologies for detection and quantification, and discusses formulation and process control strategies to mitigate the risk of contamination.

Introduction: The Challenge of Nitrosamine Impurities

N-nitrosamines are a class of chemical compounds characterized by a nitroso group (-N=O) bonded to an amine nitrogen. Many compounds in this class are classified as probable or possible human carcinogens, making their presence in pharmaceuticals, even at trace levels, a significant health concern.[1][2] The discovery of nitrosamines like N-nitrosodimethylamine (NDMA) in common medications has led to widespread drug recalls and heightened regulatory scrutiny by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][3]

These agencies have issued guidance requiring pharmaceutical manufacturers to conduct comprehensive risk assessments for the presence of nitrosamines in their products.[4][5] This guide focuses on N-Nitrosodihydrodibenzazepine, an NDSRI that can form from APIs containing the 10,11-dihydro-5H-dibenzo[b,f]azepine scaffold, a core structure in several therapeutic agents.[6][7]

The Precursors: Dihydrodibenzazepine and Nitrosating Agents

The formation of N-Nitrosodihydrodibenzazepine is contingent on the co-existence of two primary reactants: the secondary amine precursor, dihydrodibenzazepine, and a nitrosating agent.

The Dihydrodibenzazepine Moiety

10,11-Dihydro-5H-dibenzo[b,f]azepine, also known as iminodibenzyl, is a tricyclic secondary amine.[8][9] Its structure features a central seven-membered azepine ring fused to two benzene rings. The nitrogen atom in this ring is a secondary amine, making it susceptible to nitrosation. This structural motif is the backbone of several important drugs, including certain antidepressants and anticonvulsants.

Figure 1: Chemical Structures

A diagram illustrating the chemical structures of the precursor amine and the resulting nitrosamine.

Caption: Chemical structures of Dihydrodibenzazepine and N-Nitrosodihydrodibenzazepine.

Nitrosating Agents

The most common nitrosating agents in the context of pharmaceutical manufacturing are derived from nitrite salts (NO₂⁻).[10] These can be present as impurities in raw materials, excipients, or even process water.[5][11] Under acidic conditions, nitrite is converted into more potent nitrosating species.

Key nitrosating agents include:

  • Nitrous acid (HONO): Formed in situ from the protonation of nitrite in an acidic environment.[2]

  • Dinitrogen trioxide (N₂O₃): Formed from the self-reaction of nitrous acid, it is a powerful nitrosating agent.[12]

  • Nitrosonium ion (NO⁺): Generated from the protonation and subsequent loss of water from nitrous acid, this electrophile readily attacks the nucleophilic secondary amine.[2]

Other potential sources of nitrosating agents can include nitrogen oxides (NOx) from environmental exposure or certain reagents used in synthesis.[13][14]

The Core Mechanism of N-Nitrosation

The formation of N-Nitrosodihydrodibenzazepine follows the general mechanism for the nitrosation of secondary amines, which is a well-established electrophilic substitution reaction.[2][15]

The process can be broken down into three key steps:

  • Formation of the Nitrosating Agent: This is often the rate-limiting step and is highly dependent on the reaction conditions, particularly pH. In an acidic medium, sodium nitrite (NaNO₂) is protonated to form unstable nitrous acid (HONO).[2]

  • Generation of the Electrophile: Nitrous acid can be further protonated, leading to the loss of a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). Alternatively, two molecules of nitrous acid can form dinitrogen trioxide (N₂O₃), another potent nitrosating agent.[2][12]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the dihydrodibenzazepine ring acts as a nucleophile, attacking the electrophilic nitrosonium ion.

  • Deprotonation: The resulting N-nitrosammonium ion is then deprotonated, typically by a water molecule, to yield the stable N-Nitrosodihydrodibenzazepine.[2]

Figure 2: General N-Nitrosation Pathway

A diagram illustrating the general mechanism for the N-nitrosation of a secondary amine.

Nitrosation_Mechanism General Mechanism of N-Nitrosation of a Secondary Amine cluster_activation Step 1: Activation of Nitrite cluster_reaction Step 2 & 3: Nucleophilic Attack and Product Formation Nitrite Nitrite (NO₂⁻) HONO Nitrous Acid (HONO) Nitrite->HONO Protonation Acid Acidic Conditions (H⁺) N2O3 Dinitrogen Trioxide (N₂O₃) HONO->N2O3 Dimerization NO_plus Nitrosonium Ion (NO⁺) HONO->NO_plus Protonation & Dehydration SecAmine Secondary Amine (e.g., Dihydrodibenzazepine) Intermediate N-Nitrosammonium Ion SecAmine->Intermediate Nucleophilic Attack on NO⁺ Product N-Nitrosamine (e.g., N-Nitrosodihydrodibenzazepine) Intermediate->Product Deprotonation

Caption: General mechanism for the N-nitrosation of a secondary amine.

Factors Influencing Formation Rate

Several factors can significantly influence the rate and extent of N-Nitrosodihydrodibenzazepine formation. A thorough understanding of these is crucial for risk assessment.

FactorEffect on Nitrosation RateRationale
pH Increases significantly under acidic conditions (typically pH 3-5) Acidic conditions are required to generate the active nitrosating species (e.g., HONO, N₂O₃, NO⁺) from nitrite.[10][16] At neutral or basic pH, the reaction kinetics are significantly reduced.[4]
Temperature Increases with higher temperature Like most chemical reactions, nitrosation is accelerated by heat. This is a key consideration during manufacturing processes like drying and during long-term storage.[10]
Nitrite Concentration Directly proportional Higher concentrations of nitrite precursors lead to a greater formation of nitrosating agents, thus increasing the reaction rate.[11]
Amine Basicity Influences reactivity The pKa of the amine affects the equilibrium between the protonated (less reactive) and free base (nucleophilic) forms.[17]
Catalysts Can significantly accelerate the reaction Anions like thiocyanate can act as catalysts.[18] Certain microorganisms can also catalyze nitrosation through enzymatic processes.[19][20]
Inhibitors Can significantly reduce or prevent formation Antioxidants like ascorbic acid (Vitamin C) and alpha-tocopherol (Vitamin E) can scavenge nitrosating agents, effectively inhibiting the reaction.[18][21]

Analytical Methodologies for Detection

The detection and quantification of N-Nitrosodihydrodibenzazepine at the trace levels required by regulatory agencies necessitate highly sensitive and selective analytical methods.[3]

Commonly employed techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most widely used technique. LC-MS/MS (tandem mass spectrometry) and LC-HRMS (high-resolution mass spectrometry) offer the high sensitivity and specificity needed to detect and quantify nitrosamines in complex matrices like drug products.[3][22] The FDA has published several LC-HRMS methods for nitrosamine analysis.[23]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful tool for nitrosamine analysis, often used with headspace sampling for volatile nitrosamines.[3]

Experimental Protocol: A General LC-MS/MS Method

This protocol provides a general framework. Method development and validation are essential for each specific drug product.

  • Standard and Sample Preparation:

    • Accurately weigh a certified reference standard of N-Nitrosodihydrodibenzazepine to prepare a stock solution in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • Accurately weigh the drug substance or product and dissolve/extract it in a suitable diluent, often containing an internal standard.

    • Filter the sample solution through a 0.45 µm PTFE filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 40 °C.

  • Mass Spectrometric Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for LC-MS/MS, monitoring for specific precursor-to-product ion transitions for both the analyte and the internal standard to ensure specificity and accurate quantification.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

    • Determine the concentration of N-Nitrosodihydrodibenzazepine in the sample by interpolating its peak area ratio from the calibration curve.

Figure 3: Analytical Workflow

A diagram illustrating a typical workflow for the analysis of nitrosamine impurities.

Analytical_Workflow Workflow for Nitrosamine Analysis Sample Drug Product Sample Prep Sample Preparation (Weighing, Dissolving, Filtering) Sample->Prep LC Liquid Chromatography (LC) (Separation) Prep->LC MS Mass Spectrometry (MS/MS or HRMS) (Detection & Identification) LC->MS Data Data Analysis (Quantification) MS->Data Report Report Results Data->Report

Caption: A typical workflow for the analysis of nitrosamine impurities.

Risk Mitigation and Control Strategies

A proactive approach is essential to control the risk of N-Nitrosodihydrodibenzazepine formation. The FDA recommends a three-step mitigation strategy: risk assessment, confirmatory testing, and reporting of changes.[4]

Key mitigation strategies include:

  • Raw Material Control:

    • Qualify suppliers and test raw materials, especially excipients, for nitrite impurities.[4][21]

    • Evaluate the synthesis route of the API to identify and eliminate conditions that could favor nitrosamine formation.[5]

  • Process Optimization:

    • Control reaction conditions (pH, temperature) to avoid environments conducive to nitrosation.[5][10]

    • Avoid using reagents or solvents that are known to contain or degrade into secondary amines or nitrosating agents.[5]

  • Formulation Design:

    • Incorporate inhibitors or "nitrite scavengers" such as ascorbic acid or alpha-tocopherol into the drug product formulation.[4][21]

    • Adjust the micro-environmental pH of the formulation to be neutral or basic, which significantly reduces the rate of nitrosation.[4][16]

  • Packaging and Storage:

    • Select appropriate packaging materials that do not leach nitrosamines or nitrosating agents.[5]

    • Establish storage conditions (temperature and humidity) that minimize the potential for nitrosamine formation throughout the product's shelf life.[5][10]

Conclusion

The formation of N-Nitrosodihydrodibenzazepine is a complex process governed by fundamental principles of organic chemistry. A thorough understanding of the reaction mechanism, influencing factors, and precursor sources is the cornerstone of effective risk management. By implementing robust analytical controls, optimizing manufacturing processes, and employing intelligent formulation design, pharmaceutical scientists can successfully mitigate the risk of these potentially carcinogenic impurities, ensuring the safety and quality of medicines for patients worldwide.

References

  • U.S. Food and Drug Administration. (2021).
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Exploratory

N-Nitrosodihydrodibenzazepine: A Comprehensive Toxicological Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary N-Nitrosodihydrodibenzazepine, also known as N-nitrosoiminodibenzyl, is a nitrosamine impurity of significant...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosodihydrodibenzazepine, also known as N-nitrosoiminodibenzyl, is a nitrosamine impurity of significant interest within the pharmaceutical industry.[1] As a class, N-nitrosamines are recognized for their potential carcinogenic properties, prompting rigorous scrutiny from global regulatory bodies.[2][3] This guide provides a comprehensive analysis of the current toxicological understanding of N-Nitrosodihydrodibenzazepine, synthesizing available data on its genotoxicity, mutagenicity, and carcinogenic potential. We will delve into the mechanistic underpinnings of its toxicological profile, detail relevant analytical methodologies for its detection, and discuss the evolving regulatory landscape. This document is intended to serve as a critical resource for professionals engaged in drug development, safety assessment, and regulatory compliance, highlighting both the established knowledge and the existing data gaps that warrant further investigation.

Introduction: The Emergence of a Nitrosamine of Concern

N-Nitrosodihydrodibenzazepine is structurally related to active pharmaceutical ingredients (APIs) such as carbamazepine and trimipramine.[4][] Its formation can occur through the nitrosation of impurities or degradation products containing secondary or tertiary amine moieties during the manufacturing process or storage of drug products.[6][7] The presence of such nitrosamine impurities in pharmaceuticals is a serious concern due to the well-documented carcinogenic and mutagenic potential of many compounds in this class.[8][9][10]

The general mechanism of toxicity for many N-nitrosamines involves metabolic activation by cytochrome P450 (CYP) enzymes.[1] This process, often through α-hydroxylation, generates reactive electrophilic intermediates that can alkylate DNA, leading to mutations and the initiation of carcinogenesis.[8][11] However, the specific toxicological profile of N-Nitrosodihydrodibenzazepine presents a unique case due to its chemical structure.

Genotoxicity and Mutagenicity Profile

The cornerstone of the toxicological evaluation of N-Nitrosodihydrodibenzazepine has been the assessment of its genotoxic and mutagenic potential.

Bacterial Reverse Mutation Assay (Ames Test)

The most consistently reported toxicological data for N-Nitrosodihydrodibenzazepine is its negative result in the bacterial reverse mutation assay, commonly known as the Ames test.[1][4] This assay is a primary screening tool for identifying substances that can cause gene mutations in bacteria. The negative outcome in the Ames test for N-Nitrosodihydrodibenzazepine suggests that, under the specific conditions of the assay, it does not induce point mutations in the tested bacterial strains.[1]

Table 1: Summary of Ames Test Results for N-Nitrosodihydrodibenzazepine

CompoundTest SystemMetabolic Activation (S9)ResultReference(s)
N-NitrosodihydrodibenzazepineSalmonella typhimuriumWith and WithoutNegative[1][4]
Mechanistic Insights into the Lack of Mutagenicity in the Ames Test

The prevailing hypothesis for the negative Ames test result lies in the chemical structure of N-Nitrosodihydrodibenzazepine. A common pathway for the metabolic activation of many carcinogenic N-nitrosamines is the hydroxylation of the carbon atom alpha to the nitroso group.[1] N-Nitrosodihydrodibenzazepine lacks α-hydrogens, which are often crucial for this metabolic activation step.[1][12] This structural feature may hinder the formation of the reactive species necessary to induce mutations in the bacterial strains used in the Ames test.[1]

However, it is critical to recognize that a negative Ames test does not definitively rule out all genotoxic or carcinogenic potential.[11] Alternative mechanisms of toxicity cannot be entirely dismissed without further comprehensive experimental data.[1]

Data Gaps in Genotoxicity Assessment

A significant limitation in the current toxicological profile of N-Nitrosodihydrodibenzazepine is the scarcity of data from other genotoxicity assays.[1] To establish a more complete understanding of its safety, further studies are warranted, including:

  • In vitro mammalian cell-based assays: Such as the mouse lymphoma assay or the in vitro micronucleus test, to assess for chromosomal damage.

  • In vivo genotoxicity studies: Including the rodent micronucleus test and the comet assay, which evaluate genotoxic effects in a whole animal model, providing crucial information on the absorption, distribution, metabolism, and excretion of the substance.[1] The absence of data from these in vivo endpoints represents a significant gap in the toxicological profile of N-Nitrosodihydrodibenzazepine.[1]

Carcinogenic Potential: An Area of Uncertainty

For some nitrosamines that lack α-hydrogens, such as N-nitrosodiphenylamine, alternative mechanisms of action, including transnitrosation, have been proposed.[13] However, N-nitrosodiphenylamine is considered an exceptionally weak carcinogen.[12] A read-across approach to N-nitrosodiphenylamine has been suggested as a worst-case scenario for assessing the risk of N-Nitrosodihydrodibenzazepine, but this would require careful consideration of the structural and metabolic differences between the two compounds.[12]

Analytical Methodologies for Detection and Quantification

The stringent control of nitrosamine impurities in pharmaceutical products necessitates highly sensitive and specific analytical methods for their detection and quantification.[10][14]

Primary Analytical Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are the primary techniques employed for the analysis of N-Nitrosodihydrodibenzazepine at trace levels.[14] These methods offer the required sensitivity and selectivity to detect impurities in complex matrices like drug substances and products.[10][14]

Table 2: Key Analytical Techniques for N-Nitrosodihydrodibenzazepine

TechniqueKey Advantages
LC-MS/MSHigh sensitivity and selectivity, suitable for non-volatile and thermally labile compounds.[14]
GC-MS/MSExcellent separation efficiency for volatile compounds.[14]
Experimental Protocol: LC-MS/MS for N-Nitrosodihydrodibenzazepine

The following provides a generalized protocol for the analysis of N-Nitrosodihydrodibenzazepine using LC-MS/MS, based on established methodologies for nitrosamine analysis.[14]

Step 1: Sample Preparation

  • Standard Preparation: A stock solution of N-Nitrosodihydrodibenzazepine reference standard is prepared in a suitable solvent like methanol. Serial dilutions are then performed to create calibration standards at various concentrations.[14]

  • Sample Preparation: The drug substance or product is accurately weighed and dissolved in an appropriate solvent to a known concentration.[14]

Step 2: Chromatographic Separation

  • An appropriate HPLC column is selected to achieve good separation of N-Nitrosodihydrodibenzazepine from the API and other potential impurities.

  • The mobile phase composition and gradient are optimized to ensure a robust and reproducible separation.

Step 3: Mass Spectrometric Detection

  • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Specific precursor-to-product ion transitions for N-Nitrosodihydrodibenzazepine are monitored for quantification and confirmation.

Step 4: Data Analysis

  • A calibration curve is generated using the prepared standards.

  • The concentration of N-Nitrosodihydrodibenzazepine in the sample is determined by interpolating its response against the calibration curve.

A generalized workflow for the LC-MS/MS analysis of N-Nitrosodihydrodibenzazepine.

Regulatory Landscape and Risk Assessment

Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of nitrosamine impurities in pharmaceuticals.[2] These guidelines emphasize a risk-based approach to identify, evaluate, and mitigate the presence of these impurities.[15]

Acceptable Intake (AI) Limits

For nitrosamines with sufficient toxicological data, compound-specific acceptable intake (AI) limits are established.[16] In the absence of such data, a "cohort of concern" approach is often applied, where a class-specific limit is used.[15] The FDA has also introduced the Carcinogenic Potency Categorization Approach (CPCA) to predict the carcinogenic potential of nitrosamine drug substance-related impurities (NDSRIs) and assign corresponding AI limits.[17]

Given the limited toxicological data for N-Nitrosodihydrodibenzazepine, establishing a scientifically justified AI limit is challenging. Further toxicological studies are crucial to inform a more precise risk assessment and to move beyond conservative, class-based limits.

Regulatory_Framework cluster_risk_assessment Risk Assessment cluster_control_strategy Control Strategy Identify Potential Sources Identify Potential Sources Evaluate Likelihood of Formation Evaluate Likelihood of Formation Identify Potential Sources->Evaluate Likelihood of Formation Quantify Impurity Levels Quantify Impurity Levels Evaluate Likelihood of Formation->Quantify Impurity Levels Compare to AI Limit Compare to AI Limit Quantify Impurity Levels->Compare to AI Limit Process Modification Process Modification Raw Material Specification Raw Material Specification Process Modification->Raw Material Specification Analytical Monitoring Analytical Monitoring Raw Material Specification->Analytical Monitoring Control Strategy Control Strategy Compare to AI Limit->Control Strategy If above AI Routine Monitoring Routine Monitoring Compare to AI Limit->Routine Monitoring If below AI

A simplified overview of the regulatory risk assessment and control framework for nitrosamine impurities.

Conclusion and Future Directions

The toxicological profile of N-Nitrosodihydrodibenzazepine is currently incomplete. While the consistent negative results in the Ames test provide some reassurance regarding its mutagenic potential via point mutations, the absence of comprehensive data on other genotoxic endpoints and its carcinogenic potential necessitates a cautious approach. The lack of α-hydrogens in its structure offers a plausible mechanistic explanation for the negative Ames test, but does not preclude other potential toxicological pathways.

For researchers, scientists, and drug development professionals, the key takeaways are:

  • Acknowledge the Data Gaps: The limited toxicological database for N-Nitrosodihydrodibenzazepine is a significant challenge. Further studies, particularly in vivo genotoxicity and carcinogenicity assays, are essential for a thorough risk assessment.

  • Employ Sensitive Analytical Methods: The use of validated, highly sensitive analytical techniques like LC-MS/MS is critical for the accurate monitoring and control of this impurity in pharmaceutical products.

  • Stay Abreast of Regulatory Guidance: The regulatory landscape for nitrosamine impurities is dynamic. Continuous monitoring of guidance from agencies like the FDA and EMA is crucial for ensuring compliance.

Future research should focus on elucidating the complete toxicological profile of N-Nitrosodihydrodibenzazepine. This includes investigating its metabolic fate, its potential for inducing chromosomal damage, and its long-term carcinogenic potential in relevant animal models. Such data will be invaluable for establishing a scientifically robust acceptable intake limit and ensuring patient safety.

References

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  • Schmezer, P., Pool, B. L., Lefevre, P. A., Callander, R. D., Ratpan, F., Tinwell, H., & Ashby, J. (1990). Assay-specific genotoxicity of N-nitrosodibenzylamine to the rat liver in vivo. Environmental and Molecular Mutagenesis, 15(4), 190–197. [Link]

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  • [Microbial mutagenicity testing of N-nitrosoiminostilbene and N-nitrosoiminodibenzyl, the nitrosation products of the drugs carbamazepine and trimipramine hydrochloride]. (1984). Die Pharmazie, 39(6), 415–416.
  • Nitrosamines in Carbamazepine? - Drug Substance (APIs) - Nitrosamines Exchange. (2022).
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  • 10,11-Dihydro-5-nitroso-5H-dibenz(b,f)azepine. (n.d.). PubChem.
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  • N-Nitrosodihydrodibenzazepine CAS NO: 7458-08-4 Batch No: SRC-115-AS-312 Date of Analysis - Synchemia. (2023).
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Foundational

N-Nitrosodihydrodibenzazepine structural analogues and derivatives

An In-Depth Technical Guide to N-Nitrosodihydrodibenzazepine: Structural Analogues, Derivatives, and Implications in Pharmaceutical Development Authored by a Senior Application Scientist Foreword: The Emergence of a New...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Nitrosodihydrodibenzazepine: Structural Analogues, Derivatives, and Implications in Pharmaceutical Development

Authored by a Senior Application Scientist

Foreword: The Emergence of a New Analytical Challenge

The landscape of pharmaceutical safety has been irrevocably altered since the discovery of N-nitrosamine impurities in common medications in 2018.[1][2] Initially focused on small, volatile nitrosamines like N-nitrosodimethylamine (NDMA), the concern has expanded to a more complex class of impurities: Nitrosamine Drug Substance-Related Impurities (NDSRIs).[3] These compounds, which share a structural similarity to the active pharmaceutical ingredient (API), present unique challenges in detection, toxicology assessment, and control. This guide focuses on a specific and important scaffold at the intersection of this issue: N-Nitrosodihydrodibenzazepine and its analogues. The dibenzazepine core is the foundation for numerous critical drugs, making the potential for its nitrosation a subject of intense scientific and regulatory scrutiny.[4]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a synthesized, field-proven perspective on the chemistry, toxicology, analysis, and mitigation of these complex impurities. We will explore the causality behind experimental choices and provide a framework for navigating this challenging area of pharmaceutical science.

Section 1: The Dibenzazepine Scaffold and its N-Nitroso Derivative

The dibenzazepine (iminostilbene) framework, characterized by two benzene rings fused to a central seven-membered azepine ring, is a cornerstone of medicinal chemistry.[4] Its derivatives, such as Carbamazepine and Oxcarbazepine, are widely used as anticonvulsants and mood stabilizers.[5][6][7] The therapeutic action of many dibenzazepine derivatives is primarily attributed to their ability to block voltage-gated sodium channels.[5][6]

The precursor of concern is the dihydrodibenzazepine moiety, which contains a secondary amine. This secondary amine is susceptible to reaction with nitrosating agents (e.g., nitrous acid derived from nitrites under acidic conditions) to form N-Nitrosodihydrodibenzazepine.[8]

Figure 1: Core chemical structures of the parent amine, its N-nitroso derivative, and a key therapeutic analogue.
Physicochemical Properties: A Departure from Simple Nitrosamines

Unlike small, volatile nitrosamines, N-Nitrosodihydrodibenzazepine is a larger, semi-volatile, and more complex molecule.[9] This has profound implications for its analysis and toxicology. Its extended aromatic system reduces water solubility compared to simple nitrosamines, necessitating the use of organic solvents for extraction and analysis.[9]

PropertyN-Nitrosodimethylamine (NDMA)N-NitrosodihydrodibenzazepineCausality and Implication
Molecular Weight 74.08 g/mol 224.26 g/mol Implication: Lower volatility. Requires LC-based analytical methods over headspace GC for optimal sensitivity.
Structure Simple, aliphaticComplex, tricyclic aromaticImplication: Unique chromatographic behavior and mass fragmentation patterns. Potential for different metabolic pathways.
Solubility High in waterLow in water; soluble in DMSO, Methanol[9]Implication: Sample preparation protocols must be adapted. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often required.
Formation Context General process contaminantPrimarily a Drug Substance-Related Impurity (NDSRI)Implication: Risk assessment must focus on the specific synthesis and formulation process of the dibenzazepine-containing drug.

Section 2: Toxicology and Mechanism of Action

N-nitroso compounds are classified as probable human carcinogens based on extensive animal studies.[1][10][11] Their toxicity is not inherent to the molecule itself but arises from its metabolic activation.

The Bioactivation Cascade

The carcinogenic mechanism for most nitrosamines is genotoxicity, mediated by the alkylation of DNA.[10] This process is initiated by cytochrome P450 (CYP) enzymes in the liver, which hydroxylate the carbon atom alpha (α) to the nitroso group.[12] This α-hydroxylation is the critical, rate-limiting step. The resulting intermediate is unstable and decomposes, ultimately forming a highly reactive diazonium ion, which then alkylates nucleophilic sites on DNA bases (e.g., guanine), leading to mutations and potentially initiating cancer if not repaired.[10][12]

Bioactivation_Pathway start N-Nitroso Compound (Pro-carcinogen) metabolism Metabolic Activation (CYP450 α-Hydroxylation) start->metabolism intermediate Unstable α-Hydroxy Nitrosamine metabolism->intermediate diazonium Alkyldiazonium Ion (Reactive Electrophile) intermediate->diazonium adduct Alkylated DNA Adduct (Mutagenic Lesion) diazonium->adduct Alkylation dna DNA

Figure 2: Generalized metabolic pathway for the activation of N-nitroso compounds leading to DNA damage.
Structural Considerations for N-Nitrosodihydrodibenzazepine

The established bioactivation pathway raises a critical question: how does the bulky, rigid dibenzazepine structure influence this process?

  • Steric Hindrance: The carbons alpha to the nitroso group in N-Nitrosodihydrodibenzazepine are part of the fused ring system. This steric bulk may hinder the approach and binding of CYP enzymes. Scientific literature suggests that steric hindrance at the α-carbon can dramatically reduce or even negate the carcinogenic potency of nitrosamines.[12]

  • Alternative Metabolic Fates: The complex dibenzazepine ring system offers numerous other sites for metabolism (e.g., aromatic hydroxylation), which could be competitive with the α-hydroxylation required for activation. The primary metabolism of related drugs like carbamazepine, for instance, involves epoxidation of the dibenzazepine ring, not reactions at the nitrogen.[13]

Expert Insight: While N-Nitrosodihydrodibenzazepine must be treated as a potential carcinogen under regulatory guidelines, its actual potency may be significantly lower than that of simple dialkyl nitrosamines.[3] This hypothesis must be confirmed with compound-specific toxicological data or a scientifically justified read-across analysis from a structurally similar surrogate.[1]

Section 3: Analytical Methodologies for Detection and Quantification

The detection of NDSRIs at trace levels (parts per million or parts per billion) in a high-concentration API matrix is a significant analytical challenge. The goal is to develop methods that are sensitive, selective, accurate, and robust.[14][15]

Choosing the Right Technology

Due to the low volatility and thermal lability of many NDSRIs, liquid chromatography-mass spectrometry (LC-MS) is the technique of choice.[14][16]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the workhorse for quantitative analysis. It offers exceptional sensitivity and selectivity by monitoring specific parent-to-daughter ion transitions (Multiple Reaction Monitoring or MRM), effectively filtering out interference from the drug substance matrix.[17]

  • Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS): This technique provides high mass accuracy, which is invaluable for confirming the identity of unknown impurities and differentiating them from isobaric interferences (compounds with the same nominal mass but different elemental formulas).[14][18] The FDA has published several LC-HRMS methods for nitrosamine analysis.[18]

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but often requires derivatization for non-volatile nitrosamines and carries the risk of thermal degradation of the analyte in the injector port.[14]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Weigh Drug Product/API dissolve Dissolve in Appropriate Solvent sample->dissolve extract Extract/Clean-up (e.g., SPE, LLE) dissolve->extract filter Filter extract->filter inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation inject->separate ionize Ionization (e.g., ESI, APCI) separate->ionize detect MS/MS Detection (MRM Mode) ionize->detect integrate Integrate Peak Area detect->integrate quantify Quantify against Calibration Curve integrate->quantify report Report Result (ppm or ng/day) quantify->report

Figure 3: A typical experimental workflow for the quantitative analysis of an NDSRI in a pharmaceutical sample.
Protocol: Quantitative Analysis by LC-MS/MS

This protocol is a representative example and must be validated for the specific drug product matrix. It is based on principles outlined in regulatory and scientific publications.[17][18]

Objective: To accurately quantify N-Nitrosodihydrodibenzazepine in a drug substance.

1. Materials and Reagents:

  • N-Nitrosodihydrodibenzazepine reference standard.
  • Isotopically labeled internal standard (e.g., N-Nitrosodihydrodibenzazepine-d4), if available.
  • LC-MS grade acetonitrile, methanol, and water.
  • Formic acid (or other appropriate mobile phase modifier).
  • Drug substance to be tested.

2. Standard and Sample Preparation:

  • Causality: The goal is to create solutions of known concentration to build a calibration curve and to extract the analyte from the sample matrix efficiently.
  • Stock Solutions: Prepare primary stock solutions of the reference standard and internal standard in methanol or DMSO at 1 mg/mL.
  • Calibration Standards: Perform serial dilutions of the stock solution in a suitable diluent (e.g., 50:50 acetonitrile:water) to create a series of calibration standards ranging from below the limit of quantification (LOQ) to above the expected concentration range. Spike each level with a constant concentration of internal standard.
  • Sample Preparation: Accurately weigh ~100 mg of the drug substance into a centrifuge tube. Add a defined volume of extraction solvent containing the internal standard. Vortex or sonicate for 15 minutes to ensure complete dissolution and extraction. Centrifuge at high speed for 10 minutes to pellet the excipients/API. Transfer the supernatant to an autosampler vial for analysis.

3. LC-MS/MS Conditions:

  • Causality: Chromatographic conditions are chosen to separate the analyte from the API and other matrix components to prevent ion suppression. MS conditions are optimized to achieve maximum sensitivity for the specific analyte.
  • LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A suitable gradient starting with high aqueous content to retain the analyte, then ramping up the organic phase to elute it. (e.g., 5% B to 95% B over 8 minutes).
  • Flow Rate: 0.3 mL/min.
  • Ion Source: Electrospray Ionization (ESI) in positive mode.
  • MRM Transitions: Optimize and monitor at least two transitions for the analyte and one for the internal standard. For N-Nitrosodihydrodibenzazepine (C14H12N2O, exact mass ~224.09), the protonated molecule [M+H]+ would be m/z 225.1. Daughter ions would be determined by infusion and fragmentation experiments.

4. System Validation and Data Analysis:

  • Causality: A self-validating system ensures the results are trustworthy.
  • System Suitability: Inject a mid-level calibration standard multiple times to ensure system precision (e.g., <%15 RSD).
  • Calibration Curve: Plot the peak area ratio (analyte/internal standard) vs. concentration. A linear regression with a correlation coefficient (r²) > 0.99 is required.[17]
  • Quantification: Calculate the concentration in the sample using the regression equation from the calibration curve. Report the final result in ppm (µg/g) relative to the API.

Section 4: Regulatory Context and Risk Mitigation

Regulatory agencies like the US FDA and the European Medicines Agency (EMA) have issued comprehensive guidance for controlling nitrosamine impurities.[2][3][19] The responsibility lies with the marketing authorization holder to perform a thorough risk assessment for all pharmaceutical products.[2]

The Three-Step Risk Assessment Process

The EMA outlines a three-step process that has been widely adopted as a best practice.[19]

Risk_Assessment step1 Step 1: Risk Evaluation step2 Step 2: Confirmatory Testing step1->step2 Risk Identified desc1 Identify potential risk factors: - Presence of secondary amines (API/reagents) - Use of nitrosating agents (e.g., nitrites) - Process conditions (pH, temp) - Contaminated raw materials step1->desc1 step3 Step 3: Mitigation & Changes step2->step3 Impurity Confirmed Above AI Limit desc2 If risk is identified, perform validated analytical testing on batches of API and drug product to confirm and quantify the presence of nitrosamines. step2->desc2 desc3 If impurities are detected above the Acceptable Intake (AI) limit: - Investigate root cause - Implement process changes - Submit necessary regulatory filings step3->desc3

Figure 4: The logical flow of the regulatory-mandated three-step nitrosamine risk assessment process.
Mitigation Strategies

If a risk is confirmed, the primary goal is to prevent formation rather than to test it out of every batch.

  • Process Chemistry Modification: The most effective strategy. This can involve changing the solvent, adjusting the pH to be non-conducive to nitrosation, introducing a nitrosamine scavenger (e.g., ascorbic acid), or modifying the synthetic route to avoid the use of nitrosating agents or secondary amines in critical steps.

  • Supply Chain Control: Sourcing raw materials and solvents from qualified vendors with strict specifications for nitrite and amine content.

  • Formulation and Storage: Evaluating the drug product formulation for any components (e.g., excipients containing trace nitrites) that could lead to nitrosamine formation during the product's shelf life.

Section 5: Conclusion and Future Perspectives

N-Nitrosodihydrodibenzazepine and its analogues represent the new frontier in pharmaceutical impurity analysis. They demand a sophisticated, multi-disciplinary approach that combines deep knowledge of organic chemistry, toxicology, analytical science, and regulatory affairs. While the general principles of nitrosamine risk are well-established, the unique properties of each NDSRI require specific, evidence-based assessment.

Future research should focus on:

  • Developing Compound-Specific Toxicology Data: Performing Ames tests or other mutagenicity assays for specific NDSRIs to move beyond theoretical risk and establish data-driven acceptable intake limits.

  • Advanced Analytical Methods: Creating standardized, multi-analyte methods capable of screening for a wide range of potential NDSRIs in a single run.

  • Predictive Modeling (in silico): Using computational tools to predict the likelihood of nitrosamine formation based on process parameters and to estimate toxicological potency based on structure (Quantitative Structure-Activity Relationship, QSAR).

By embracing these challenges with scientific rigor, the pharmaceutical industry can continue to ensure the highest standards of safety and quality for patients worldwide.

References

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
  • Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. Egyptian Drug Authority.
  • Control of Nitrosamine Impurities in Human Drugs. U.S.
  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
  • Nitrosamine impurities. European Medicines Agency (EMA).
  • CDER Nitrosamine Impurity Acceptable Intake Limits. U.S.
  • Toxicology of N-Nitroso Compounds. tonylutz.net.
  • N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals. AGILETEK.
  • Nitrosamine impurities: guidance for marketing authorisation holders. European Medicines Agency (EMA).
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  • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. U.S.
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  • Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. RSYN RESEARCH.
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  • Nitroso-Deriv

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Exploratory

metabolic pathways of N-Nitrosodihydrodibenzazepine in vitro

A Technical Guide to the In Vitro Metabolic Pathways of N-Nitrosodihydrodibenzazepine Abstract N-Nitrosodihydrodibenzazepine, an N-nitroso derivative of the core structure found in several pharmaceutical agents, represen...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the In Vitro Metabolic Pathways of N-Nitrosodihydrodibenzazepine

Abstract

N-Nitrosodihydrodibenzazepine, an N-nitroso derivative of the core structure found in several pharmaceutical agents, represents a class of compounds requiring meticulous metabolic investigation due to the potential for metabolic activation associated with nitrosamines. Understanding its biotransformation is critical for assessing safety profiles and predicting in vivo behavior. This technical guide provides an in-depth exploration of the in vitro metabolic pathways of N-Nitrosodihydrodibenzazepine, grounded in established principles of xenobiotic metabolism. We will dissect the primary Phase I and Phase II metabolic reactions, detail the experimental systems and protocols necessary for their elucidation, and outline the analytical strategies for metabolite identification. This document is intended for researchers, scientists, and drug development professionals engaged in metabolism studies.

Introduction: The Rationale for Metabolic Profiling

The dibenzazepine scaffold is a cornerstone of several centrally acting pharmaceuticals. The introduction of an N-nitroso functional group, whether as a synthetic intermediate or a potential impurity, fundamentally alters the molecule's toxicological profile. N-nitrosamines are a well-documented class of pro-carcinogens that often require metabolic activation to exert their genotoxic effects.[1][2] Therefore, a comprehensive understanding of the metabolic fate of N-Nitrosodihydrodibenzazepine is not merely an academic exercise but a regulatory and safety imperative.

The primary objectives of in vitro metabolism studies for this compound are:

  • To identify the full spectrum of metabolites.

  • To elucidate the enzymatic pathways responsible for their formation (reaction phenotyping).

  • To distinguish between detoxification pathways (e.g., denitrosation) and bioactivation pathways (e.g., α-hydroxylation).

  • To generate sufficient quantities of key metabolites for structural characterization and further toxicological testing.

This guide provides the scientific framework and practical methodologies to achieve these objectives.

Predicted Metabolic Pathways: A Mechanistic Overview

The metabolism of N-Nitrosodihydrodibenzazepine is anticipated to proceed through two major phases of biotransformation, primarily mediated by hepatic enzymes.

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups on the parent molecule, typically increasing its polarity and preparing it for Phase II conjugation. For N-Nitrosodihydrodibenzazepine, these reactions are predominantly oxidative and catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[3]

  • α-Hydroxylation (Bioactivation Pathway): This is the most critical pathway from a toxicological standpoint.[2][4] CYP-mediated oxidation of the carbon atom adjacent (alpha) to the nitroso group leads to an unstable α-hydroxynitrosamine intermediate. This intermediate spontaneously decomposes to form a reactive alkyldiazonium ion, which is a potent electrophile capable of alkylating nucleophilic sites on DNA and proteins, a key mechanism of nitrosamine-induced carcinogenicity.[1][2]

  • Denitrosation (Detoxification Pathway): This pathway involves the enzymatic removal of the nitroso group, yielding nitric oxide (NO) and the parent amine, dihydrodibenzazepine.[5][6] This reaction is also catalyzed by CYP enzymes and is generally considered a detoxification route, as it eliminates the carcinogenic potential associated with the nitroso moiety.[7]

  • Aromatic Hydroxylation: The fused benzene rings of the dibenzazepine nucleus are susceptible to hydroxylation at various positions.[8] This is a common metabolic pathway for many drugs containing aromatic systems. Based on related structures like carbamazepine, enzymes such as CYP3A4 and CYP2C19 are likely candidates for catalyzing these transformations.[9][10] The resulting phenolic metabolites are typically less active than the parent compound and are readily conjugated in Phase II.

  • Bridge Oxidation: The ethylene bridge of the dihydrodibenzazepine ring can also undergo oxidation to form hydroxylated metabolites.

The interplay between these pathways—particularly the ratio of α-hydroxylation to denitrosation—is a crucial determinant of the compound's overall toxic potential.[11]

G cluster_phase1 Phase I Metabolism (CYP450 Enzymes) cluster_phase2 Phase II Metabolism (UGTs, SULTs) parent N-Nitrosodihydrodibenzazepine alpha_OH α-Hydroxynitrosamine (Unstable Intermediate) parent->alpha_OH α-Hydroxylation (Bioactivation) denitrosated Dihydrodibenzazepine (Parent Amine) parent->denitrosated Denitrosation (Detoxification) no_ion Nitric Oxide aromatic_OH Aromatic Hydroxylation Metabolites parent->aromatic_OH Aromatic Hydroxylation bridge_OH Bridge Oxidation Metabolites parent->bridge_OH Bridge Oxidation diazonium Alkyldiazonium Ion (Reactive Electrophile) alpha_OH->diazonium Spontaneous Decomposition dna_adducts DNA Adducts diazonium->dna_adducts Alkylation glucuronide Glucuronide Conjugates (Excretable) aromatic_OH->glucuronide Glucuronidation sulfate Sulfate Conjugates (Excretable) aromatic_OH->sulfate Sulfation bridge_OH->glucuronide bridge_OH->sulfate

Figure 2: Workflow for In Vitro Metabolism Assay using Liver Microsomes.

Analytical Strategy: Metabolite Identification and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for modern metabolite identification studies. [12][13]

  • Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system separates the parent compound from its various metabolites based on their physicochemical properties (e.g., polarity).

  • Mass Spectrometric Detection:

    • Full Scan (MS1): The mass spectrometer scans a range of mass-to-charge (m/z) ratios to detect the parent drug and all potential metabolites.

    • Tandem MS (MS/MS): The instrument isolates an ion of interest (a "parent ion"), fragments it, and analyzes the resulting "daughter ions." This fragmentation pattern provides structural information that is crucial for identifying the site of metabolic modification.

Data Interpretation and Metabolite Identification

The identification process relies on logical deduction based on mass shifts from the parent compound.

Metabolic Reaction Mass Change (Da) Expected Metabolite
Hydroxylation+16 (+O)Monohydroxylated metabolite
Denitrosation-30 (-NO)Parent Amine
Glucuronidation+176 (+C₆H₈O₆)Glucuronide conjugate
Sulfation+80 (+SO₃)Sulfate conjugate

By comparing the chromatograms of the T=0 sample with later time points, one can identify new peaks corresponding to metabolites. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for the determination of elemental composition and increasing confidence in metabolite identification. [16]

Conclusion and Forward Outlook

The in vitro metabolic profiling of N-Nitrosodihydrodibenzazepine is a critical step in its safety assessment. The pathways described herein—α-hydroxylation, denitrosation, aromatic hydroxylation, and subsequent Phase II conjugation—represent the most probable biotransformation routes. The provided experimental framework, utilizing liver microsomes and LC-MS/MS analysis, offers a robust and scientifically sound approach to identifying and characterizing these metabolites.

The data generated from these studies are foundational. They inform the design of subsequent in vivo pharmacokinetic and toxicological studies, guide the synthesis of metabolite standards for quantitative analysis, and ultimately contribute to a comprehensive risk assessment. By understanding how this molecule is transformed in a biological system, we can better predict its potential for harm and ensure the safety of future therapeutics.

References

  • Metabolic denitrosation of N-nitrosamines: mechanism and biological consequences. IARC Sci Publ. 1991.
  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry.
  • Tu, Y. Y., & Yang, C. S. (1985). Demethylation and denitrosation of nitrosamines by cytochrome P-450 isozymes. Archives of Biochemistry and Biophysics, 242(1), 32-40.
  • The nature of nitrosamine denitrosation by rat liver microsomes.
  • (PDF) Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry.
  • (PDF) In Vitro Methods to Study Intestinal Drug Metabolism.
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Foundational

solubility of N-Nitrosodihydrodibenzazepine in organic solvents

An In-depth Technical Guide to the Solubility of N-Nitrosodihydrodibenzazepine in Organic Solvents Introduction N-Nitrosodihydrodibenzazepine, a nitroso derivative of the dibenzazepine heterocyclic system, is a compound...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of N-Nitrosodihydrodibenzazepine in Organic Solvents

Introduction

N-Nitrosodihydrodibenzazepine, a nitroso derivative of the dibenzazepine heterocyclic system, is a compound of significant interest in pharmaceutical research and development, primarily as a potential impurity in active pharmaceutical ingredients (APIs) that share its structural scaffold.[1] Understanding the solubility of such compounds is a cornerstone of drug development, influencing everything from purification and formulation to bioavailability and safety assessments. Poor solubility can present considerable challenges during various stages of pharmaceutical manufacturing and preclinical studies.[2][3]

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the solubility of N-Nitrosodihydrodibenzazepine. Lacking extensive published quantitative data, this document focuses on a predictive solubility profile based on first principles of physical chemistry and provides a robust, field-proven experimental protocol for its empirical determination.

Section 1: Physicochemical Profile of N-Nitrosodihydrodibenzazepine

A molecule's solubility is intrinsically linked to its structural and electronic properties. N-Nitrosodihydrodibenzazepine (IUPAC Name: 11-nitroso-5,6-dihydrobenzo[b][4]benzazepine) is characterized by a large, tricyclic structure composed of two benzene rings fused to an azepine ring, with a key nitroso group (N=O) attached to the nitrogen atom.[4][5]

The molecule's character is dualistic: the large dibenzazepine framework is predominantly non-polar and hydrophobic, while the N-nitroso group introduces a significant polar, hydrophilic element. This balance dictates its interaction with various solvents.

Table 1: Physicochemical Properties of N-Nitrosodihydrodibenzazepine

PropertyValueSource
Molecular Formula C₁₄H₁₂N₂O[4][5]
Molecular Weight 224.26 g/mol [4][5]
Physical State Light Brown Solid[4][6]
Hydrogen Bond Donor Count 0[5]
Hydrogen Bond Acceptor Count 1 (from the nitroso oxygen)[5]
Topological Polar Surface Area 29.9 Ų[5]
Computed LogP (XLogP3) 3.1[5]

The absence of a hydrogen bond donor and a relatively low polar surface area, combined with a positive LogP value, suggest a compound with generally low aqueous solubility and a preference for organic solvents.[4]

Section 2: Theoretical Principles and Predicted Solubility Profile

The foundational principle governing solubility is "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[7][8][9] The dissolution process is an equilibrium between the energy required to break solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions.[10]

G Conceptual Model of Solubility cluster_solute N-Nitrosodihydrodibenzazepine cluster_solvent Organic Solvents cluster_outcome Predicted Interaction & Solubility Solute Dual Character Solute NonPolar Large, Non-Polar Dibenzazepine Rings Solute->NonPolar Dominant Feature Polar Polar N=O Group (H-Bond Acceptor) Solute->Polar Influencing Feature Solvent_NP Non-Polar (e.g., Hexane) NonPolar->Solvent_NP van der Waals forces Solvent_PA Polar Aprotic (e.g., DMSO) Polar->Solvent_PA Dipole-Dipole Solvent_PP Polar Protic (e.g., Methanol) Polar->Solvent_PP H-Bond Acceptance Result_Low Poor Interaction LOW SOLUBILITY Solvent_NP->Result_Low Mismatched Polarity Result_High Strong Dipole-Dipole Interaction HIGH SOLUBILITY Solvent_PA->Result_High Favorable Interaction Result_Mod Moderate Interaction (H-Bond Accepting) MODERATE SOLUBILITY Solvent_PP->Result_Mod Favorable Interaction

Figure 1: Relationship between solute/solvent properties and solubility.

Based on these principles, we can predict the solubility profile:

  • Non-Polar Solvents (e.g., Hexane, Toluene): The large, non-polar surface area of the dibenzazepine rings suggests some affinity for non-polar solvents via van der Waals interactions. However, the energy cost of breaking the dipole-dipole interactions between the polar nitroso groups in the solid crystal lattice may be too high, leading to low solubility .

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have strong dipoles that can effectively solvate the polar N=O group. They can interact favorably without the complexities of hydrogen bonding. This class of solvent is predicted to be the most effective. This aligns with supplier data indicating solubility in Dimethyl Sulfoxide (DMSO).[4][6] We predict high solubility .

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors to the nitroso group's oxygen atom (an acceptor). While this is a favorable interaction, the large non-polar backbone of the solute may disrupt the solvent's hydrogen-bonding network. This leads to a prediction of moderate solubility . This is consistent with reports of solubility in Methanol.[4][6]

Table 2: Predicted Qualitative Solubility of N-Nitrosodihydrodibenzazepine

Solvent ClassRepresentative SolventsDominant InteractionPredicted Solubility
Non-Polar Hexane, Toluene, Diethyl Ethervan der Waals ForcesLow
Polar Aprotic DMSO, DMF, AcetonitrileDipole-Dipole InteractionsHigh
Polar Protic Methanol, Ethanol, IsopropanolHydrogen Bonding (Acceptor)Moderate
Chlorinated Dichloromethane, ChloroformDipole-Dipole InteractionsModerate to High

Section 3: Experimental Protocol for Equilibrium Solubility Determination

To move beyond prediction, empirical measurement is essential. The gold standard for determining the thermodynamic or equilibrium solubility of a compound is the Saturation Shake-Flask Method .[11][12] This method measures the maximum concentration of a solute that can dissolve in a solvent at a specific temperature when the system has reached equilibrium.[3][13]

Protocol: Shake-Flask Equilibrium Solubility Measurement

This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

1. Materials and Equipment:

  • N-Nitrosodihydrodibenzazepine (high purity, >95%)[4]

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

2. Experimental Workflow:

G Workflow for Shake-Flask Solubility Measurement cluster_validation Validation & Causality prep 1. Preparation - Add excess solid N-NDHDBA to a vial. - Add a known volume of solvent. equilibrate 2. Equilibration - Seal vial tightly. - Place in temperature-controlled shaker. - Agitate for 24-72 hours. prep->equilibrate phase_sep 3. Phase Separation - Allow solid to settle. - Centrifuge the vial to pellet undissolved solid. equilibrate->phase_sep sampling 4. Sampling - Carefully withdraw supernatant. - Filter through a 0.22 µm syringe filter into a clean vial. phase_sep->sampling dilution 5. Dilution - Accurately dilute the filtered saturated solution with mobile phase to fall within the HPLC calibration range. sampling->dilution analysis 6. Analysis - Inject diluted sample into HPLC-UV. - Determine concentration against a standard curve. dilution->analysis why_excess Why excess solid? Ensures saturation is reached. why_time Why 24-72 hours? Allows sufficient time for slow-dissolving solids to reach thermodynamic equilibrium. why_filter Why filtration? Crucial to remove microscopic solid particles that would inflate the result. why_hplc Why HPLC? Provides specific and sensitive quantification of the analyte.

Figure 2: Step-by-step experimental workflow for solubility determination.

3. Detailed Steps:

  • Step 1: Preparation: Add an excess amount of solid N-Nitrosodihydrodibenzazepine to a vial (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[12] Record the exact amount. Add a precise volume of the chosen organic solvent (e.g., 1.0 mL).

  • Step 2: Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate at a moderate speed.

    • Causality Check: Equilibration time is critical. For novel compounds, it is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, thereby verifying that equilibrium has been achieved.[11][13]

  • Step 3: Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for a short period. To ensure complete separation of the liquid and solid phases, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).[14]

  • Step 4: Sampling: Carefully withdraw an aliquot of the clear supernatant, taking care not to disturb the solid pellet. Immediately filter the solution through a solvent-compatible 0.22 µm syringe filter into a clean, pre-weighed container.

    • Trustworthiness Check: Filtration is a non-negotiable step. The presence of even microscopic, undissolved particles will lead to a significant overestimation of solubility.[14]

  • Step 5: Dilution: Accurately perform a serial dilution of the filtered saturated solution using a suitable solvent (typically the HPLC mobile phase) to bring the concentration into the linear range of the analytical method's calibration curve.

  • Step 6: Quantification via HPLC: Analyze the diluted samples using a validated HPLC-UV method. Calculate the concentration of N-Nitrosodihydrodibenzazepine in the original saturated solution by accounting for the dilution factor. The final solubility is typically expressed in mg/mL or mol/L.

Conclusion

For drug development professionals requiring precise data, this guide provides an authoritative, step-by-step protocol for the experimental determination of its equilibrium solubility using the shake-flask method coupled with HPLC analysis. Adherence to this methodology ensures the generation of reliable, reproducible, and accurate solubility data, which is indispensable for informed decision-making in pharmaceutical research and quality control.

References

  • N-Nitrosodihydrodibenzazepine - 7458-08-4. Vulcanchem.
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  • Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28. PubMed. [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]

  • WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy. [https://www.gmp-compliance.org/files/guidemgr/TR937_34_annex8[4].pdf]([Link]4].pdf)

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-903. ACS Publications. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. University of California, Los Angeles. [Link]

  • How To Determine Solubility Of Organic Compounds? Chemistry For Everyone - YouTube. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Technology, Iraq. [Link]

  • 10,11-Dihydro-5-nitroso-5H-dibenz(b,f)azepine. PubChem. [Link]

  • Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

  • Solubility of organic compounds (video). Khan Academy. [Link]

  • N-Nitrosodihydrodibenzazepine CAS NO: 7458-08-4. Synchemia. [Link]

  • Effect of solubility enhancers on the release of Carbamazepine from Hydrophilic Polymer based matrix tablet. ResearchGate. [Link]

  • Martin, A., et al. (1981). Dependence of solute solubility parameters on solvent polarity. Journal of Pharmaceutical Sciences, 70(11), 1260-4. PubMed. [Link]

  • Instock: N-nitrosodihydrodibenzazepine. Hexonsynth. [Link]

  • N-(5-nitroso-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)acetamide. Veeprho. [Link]

  • How does molecular polarity affect the solubility of a solute in a solvent? Quora. [Link]

  • 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines. MDPI. [Link]

  • SYNTHESIS CHARACTERIZATION ANTIOXIDANT ACTIVITY AND MOLECULAR DOCKING OF N-NITROSO-2,6- DIPHENYLPIPERIDIN-4- ONE S. Pharmacophore. [Link]

  • 5-Nitroso-10,11-dihydro-5H-dibenzo[b,f]azepine. Pharmaffiliates. [Link]

  • 5-nitroso-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol. Veeprho. [Link]

  • Toxicological Profile for N-Nitrosodiphenylamine. Agency for Toxic Substances and Disease Registry. [Link]

  • Solubility of Organic Compounds. University of Calgary. [Link]

  • Solubility, solvent effect, and modelling of oxcarbazepine in mono-solvents and N-methyl-2-pyrrolidone + water solvent mixtures... ResearchGate. [Link]

  • Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules. ACS Publications. [Link]

  • Nitrosobenzene. Wikipedia. [Link]

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Exploratory

N-Nitrosodihydrodibenzazepine: A Technical Guide to Its Emergence, Analysis, and Toxicological Assessment

Abstract This technical guide provides an in-depth exploration of N-Nitrosodihydrodibenzazepine (N-NDHDBA), a nitrosamine impurity of significant concern to the pharmaceutical industry. As a potential Nitrosamine Drug Su...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of N-Nitrosodihydrodibenzazepine (N-NDHDBA), a nitrosamine impurity of significant concern to the pharmaceutical industry. As a potential Nitrosamine Drug Substance-Related Impurity (NDSRI), particularly associated with carbamazepine and related active pharmaceutical ingredients (APIs), a thorough understanding of its discovery, formation, analysis, and toxicology is paramount for researchers, scientists, and drug development professionals. This document delves into the historical context of nitrosamine impurities, the specific chemical pathways leading to the formation of N-NDHDBA, detailed analytical methodologies for its detection and quantification, and a comprehensive toxicological assessment, including the mechanism of action and the application of read-across strategies. This guide is intended to be a critical resource for ensuring drug safety and navigating the evolving regulatory landscape surrounding these genotoxic impurities.

Introduction: The Rise of Nitrosamine Impurities

The discovery of N-nitrosamine impurities in widely used medications in 2018 marked a pivotal moment for the pharmaceutical industry, leading to extensive recalls and heightened regulatory scrutiny.[1] These compounds, many of which are classified as probable human carcinogens, can form during drug synthesis, formulation, or storage.[2][3] The International Council for Harmonisation (ICH) M7(R1) guideline categorizes nitrosamines as a "cohort of concern," necessitating stringent control to mitigate potential carcinogenic risk.[4] N-Nitrosodihydrodibenzazepine, also known by its chemical name 5-Nitroso-10,11-dihydro-5H-dibenzo[b,f]azepine, has emerged as a noteworthy NDSRI. Its structural relationship to certain APIs, such as carbamazepine, underscores the importance of a detailed scientific understanding of this specific impurity.[5][6]

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of N-Nitrosodihydrodibenzazepine is essential for its effective analysis and control.

PropertyValueReference
Chemical Name 5-Nitroso-10,11-dihydro-5H-dibenzo[b,f]azepine[7]
Synonyms N-nitrosoiminodibenzyl, N-NDHDBA[5]
CAS Number 7458-08-4[7]
Molecular Formula C₁₄H₁₂N₂O[7]
Molecular Weight 224.26 g/mol [7]
Appearance Light Brown Solid[7]
Solubility Soluble in DMSO, Methanol[7]

Historical Context and Discovery

While the broader issue of nitrosamine contamination in pharmaceuticals gained prominence in 2018, the potential for certain drug molecules to form N-nitroso compounds has been investigated for several decades. Early studies explored the nitrosatability of tricyclic antidepressants and antiepileptics, including carbamazepine, under simulated gastric conditions.[5] These investigations demonstrated that drugs containing secondary or tertiary amine functionalities could react with nitrosating agents, such as nitrite, to form N-nitroso derivatives.[5] N-Nitrosodihydrodibenzazepine was identified as a potential nitrosation product of iminodibenzyl, a known impurity and synthetic precursor of carbamazepine.[8] The recent regulatory focus on nitrosamine impurities has brought N-Nitrosodihydrodibenzazepine to the forefront as a critical NDSRI to monitor in relevant drug products.

Formation Pathways of N-Nitrosodihydrodibenzazepine

The formation of N-Nitrosodihydrodibenzazepine is a chemical process that requires the convergence of a nitrosatable amine and a nitrosating agent under favorable conditions.

4.1. General Mechanism of Nitrosamine Formation

The fundamental reaction involves a secondary or tertiary amine and a nitrosating agent, typically derived from nitrite salts (e.g., sodium nitrite) under acidic conditions.[9] The nitrite ion is protonated to form nitrous acid (HNO₂), which can then form various nitrosating species, such as dinitrogen trioxide (N₂O₃). These reactive species can then attack the lone pair of electrons on the nitrogen atom of the amine, leading to the formation of the N-nitroso bond.

4.2. Specific Formation from Carbamazepine-Related Precursors

In the context of carbamazepine, the primary precursor for N-Nitrosodihydrodibenzazepine is 10,11-dihydro-5H-dibenzo[b,f]azepine, also known as iminodibenzyl. Iminodibenzyl is a known impurity in carbamazepine drug substance.[8] The secondary amine within the dibenzazepine ring system of iminodibenzyl is susceptible to nitrosation.

The reaction can be summarized as follows:

G cluster_precursors Precursors cluster_reaction Nitrosation Reaction cluster_product Product Iminodibenzyl Iminodibenzyl (10,11-dihydro-5H-dibenzo[b,f]azepine) Reaction Reaction Conditions: - Presence of Nitrite - Acidic pH - Elevated Temperature (optional) Iminodibenzyl->Reaction NitrosatingAgent Nitrosating Agent (e.g., from NaNO₂ + Acid) NitrosatingAgent->Reaction N_NDHDBA N-Nitrosodihydrodibenzazepine Reaction->N_NDHDBA

Caption: Formation of N-Nitrosodihydrodibenzazepine.

Sources of nitrosating agents can include residual nitrites in raw materials, excipients, or even from atmospheric nitrogen oxides.[2] The presence of the iminodibenzyl impurity in the carbamazepine drug substance creates the potential for the in-situ formation of N-Nitrosodihydrodibenzazepine during the manufacturing process or upon storage of the final drug product, particularly if other contributing factors are present.

Toxicological Profile and Risk Assessment

The primary toxicological concern with N-nitrosamines is their potential carcinogenicity, which is mediated by their metabolic activation to reactive electrophiles that can alkylate DNA.[10]

5.1. Mechanism of Genotoxicity: DNA Adduct Formation

The carcinogenicity of many N-nitrosamines is initiated by metabolic activation, typically through α-hydroxylation by cytochrome P450 enzymes.[11] This leads to the formation of an unstable intermediate that can generate a highly reactive diazonium ion. This electrophilic species can then react with nucleophilic sites on DNA bases, forming DNA adducts.[1][10] These adducts, if not repaired by cellular DNA repair mechanisms, can lead to miscoding during DNA replication, resulting in mutations and potentially initiating carcinogenesis.[12][13]

G Nitrosamine N-Nitrosamine MetabolicActivation Metabolic Activation (Cytochrome P450) Nitrosamine->MetabolicActivation ReactiveIntermediate Reactive Electrophilic Intermediate (e.g., Diazonium Ion) MetabolicActivation->ReactiveIntermediate DNA_Adduct DNA Adduct Formation ReactiveIntermediate->DNA_Adduct DNA DNA DNA->DNA_Adduct Mutation Mutation DNA_Adduct->Mutation Cancer Carcinogenesis Mutation->Cancer

Caption: General mechanism of N-nitrosamine induced carcinogenesis.

5.2. Toxicological Data for N-Nitrosodihydrodibenzazepine

Specific carcinogenicity data for N-Nitrosodihydrodibenzazepine is limited. However, it has been reported to be negative in the Ames test for mutagenicity.[5] While a negative Ames test is informative, it does not preclude the possibility of carcinogenicity in vivo. A key structural feature of N-Nitrosodihydrodibenzazepine is the lack of α-hydrogens, which are typically required for the metabolic activation pathway described above.[5] This structural feature may suggest a lower carcinogenic potential compared to other nitrosamines.

5.3. Read-Across Toxicological Assessment

In the absence of specific carcinogenicity data, a read-across approach may be employed for risk assessment.[14][15] This involves using toxicological data from a structurally similar compound (a surrogate) to predict the toxicity of the target compound. For N-Nitrosodihydrodibenzazepine, N-nitrosodiphenylamine is a potential surrogate due to structural similarities.[5] However, it is noted that N-nitrosodiphenylamine is considered an exceptionally weak carcinogen.[5] Any read-across assessment must be scientifically justified, considering both structural and metabolic similarities and differences.[16]

Laboratory Synthesis of N-Nitrosodihydrodibenzazepine

The availability of a well-characterized reference standard is crucial for the development and validation of analytical methods. The following provides a general protocol for the laboratory synthesis of N-Nitrosodihydrodibenzazepine.

6.1. Synthetic Protocol

This synthesis involves the direct nitrosation of 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl).

Materials:

  • 10,11-dihydro-5H-dibenzo[b,f]azepine

  • Sodium nitrite (NaNO₂)

  • Anhydrous solvent (e.g., dichloromethane or acetic acid)

  • Acid (e.g., hydrochloric acid or acetic acid)

  • Stirring apparatus

  • Reaction vessel

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve 10,11-dihydro-5H-dibenzo[b,f]azepine in the chosen anhydrous solvent in a reaction vessel equipped with a stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium nitrite in water to the stirred mixture.

  • Acidify the reaction mixture by the dropwise addition of the selected acid.

  • Continue stirring at a low temperature for a specified period, monitoring the reaction progress by a suitable technique (e.g., thin-layer chromatography).

  • Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., a solution of ammonium sulfamate).

  • Extract the product into an organic solvent.

  • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude N-Nitrosodihydrodibenzazepine by a suitable method, such as column chromatography on silica gel.

  • Characterize the purified product using analytical techniques such as NMR, mass spectrometry, and HPLC to confirm its identity and purity.

Note: This is a general procedure and should be adapted and optimized based on laboratory conditions and safety considerations. N-nitrosamines are potent carcinogens and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

Analytical Methodologies for Detection and Quantification

Due to the low acceptable intake limits for nitrosamine impurities, highly sensitive and specific analytical methods are required for their detection and quantification in pharmaceutical products.

7.1. Recommended Analytical Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used and recommended technique for the analysis of nitrosamine impurities.[6][17] Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) can also be employed. These techniques offer the high sensitivity and selectivity necessary to detect and quantify N-Nitrosodihydrodibenzazepine at trace levels.

7.2. Experimental Protocol: LC-MS/MS Method

The following provides a general protocol for the analysis of N-Nitrosodihydrodibenzazepine in a drug product using LC-MS/MS.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis SampleWeighing 1. Weigh Drug Product Dissolution 2. Dissolve in a suitable solvent (e.g., Methanol/Water) SampleWeighing->Dissolution Extraction 3. Vortex/Sonicate to extract Dissolution->Extraction Centrifugation 4. Centrifuge to remove excipients Extraction->Centrifugation Filtration 5. Filter the supernatant Centrifugation->Filtration Injection 6. Inject onto LC system Filtration->Injection Separation 7. Chromatographic Separation (e.g., C18 column) Injection->Separation Ionization 8. Electrospray Ionization (ESI) Separation->Ionization Detection 9. MS/MS Detection (MRM mode) Ionization->Detection Quantification 10. Quantify using a calibration curve prepared with a reference standard Detection->Quantification

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: High-Sensitivity Detection of N-Nitrosodihydrodibenzazepine in Pharmaceutical Materials

Introduction: The Challenge of NDSRIs The landscape of pharmaceutical quality control has been significantly reshaped by the discovery of nitrosamine impurities in common drug products.[1][2] These compounds are classifi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of NDSRIs

The landscape of pharmaceutical quality control has been significantly reshaped by the discovery of nitrosamine impurities in common drug products.[1][2] These compounds are classified as probable human carcinogens based on extensive animal studies, prompting stringent regulatory action from global health authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4]

Initially, the focus was on small-molecule nitrosamines like N-nitrosodimethylamine (NDMA). However, the scope has now broadened to include a more complex class: Nitrosamine Drug Substance-Related Impurities (NDSRIs).[5][6] NDSRIs are nitrosamines that are structurally similar to the active pharmaceutical ingredient (API) itself and are often unique to a specific manufacturing process.[5]

This guide focuses on the detection of N-Nitrosodihydrodibenzazepine (CAS: 7458-08-4) , an NDSRI potentially associated with APIs containing the dihydrodibenzazepine moiety. Its structural complexity and the requirement for trace-level detection necessitate highly sensitive and specific analytical methods to ensure patient safety and regulatory compliance.[7] This document provides a detailed, field-proven protocol for its analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold-standard technique for this application.[8][9]

Analyte Profile and Physicochemical Properties

Understanding the analyte's properties is foundational to robust method development. N-Nitrosodihydrodibenzazepine is a tricyclic compound featuring a nitroso group on the azepine nitrogen.[10] Its key properties are summarized below.

PropertyValueSource
Chemical Name 5-Nitroso-10,11-dihydro-5H-dibenzo[b,f]azepine[11][12]
Molecular Formula C₁₄H₁₂N₂O[13]
Molecular Weight 224.26 g/mol [12][13]
Appearance Light Brown Solid[10][12]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[12] Low water solubility compared to smaller nitrosamines.[10][10][12]

The compound's relatively high molecular weight and aromaticity make it suitable for reversed-phase liquid chromatography and sensitive to detection by mass spectrometry. Its limited volatility makes direct liquid injection preferable over headspace techniques if Gas Chromatography (GC) is considered.[14]

Primary Analytical Strategy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred methodology for the quantification of NDSRIs due to its exceptional sensitivity and selectivity.[9] This technique physically separates the target analyte from the sample matrix using high-performance liquid chromatography (HPLC) before detecting and quantifying it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern using a tandem mass spectrometer. This dual-filter approach minimizes the risk of false positives from matrix interferences, which is critical when working at the low nanogram-per-milliliter levels required by regulatory guidelines.[4]

Causality Behind Experimental Choices
  • Chromatography: A C18 stationary phase is chosen for its hydrophobic retention mechanism, which is ideal for the non-polar, aromatic structure of N-Nitrosodihydrodibenzazepine.

  • Ionization: Electrospray Ionization (ESI) in positive mode is selected as it is highly effective for nitrogen-containing compounds, promoting the formation of the protonated molecular ion [M+H]⁺. Atmospheric Pressure Chemical Ionization (APCI) can be a viable alternative, particularly if matrix suppression is observed with ESI.[15]

  • Detection: Multiple Reaction Monitoring (MRM) is employed for detection. This highly specific technique involves selecting the precursor ion (the [M+H]⁺ of the analyte) in the first quadrupole, fragmenting it in the collision cell, and monitoring for specific, characteristic product ions in the third quadrupole. This process ensures that only the compound of interest is quantified.

Experimental Workflow and Protocols

The overall analytical process involves careful sample preparation, chromatographic separation, and mass spectrometric detection.

Analytical_Workflow cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: Instrumental Analysis cluster_Data Phase 3: Data Processing Sample Sample Receipt (API or Drug Product) SamplePrep Sample Extraction & Dilution Sample->SamplePrep StdPrep Standard & ISTD Preparation StdPrep->SamplePrep LC LC Separation SamplePrep->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration & Quantification MS->Integration Report Final Report Generation Integration->Report Sample_Preparation Start Weigh 100 mg of API or Ground Tablet AddSolvent Add 10 mL of Diluent (e.g., 50:50 Methanol/Water) Start->AddSolvent AddISTD Spike with Internal Standard (ISTD) AddSolvent->AddISTD Vortex Vortex for 2 minutes AddISTD->Vortex Sonicate Sonicate for 15 minutes Vortex->Sonicate Centrifuge Centrifuge at 4000 RPM for 10 minutes Sonicate->Centrifuge Filter Filter supernatant through 0.22 µm PVDF filter Centrifuge->Filter Inject Transfer to amber vial for LC-MS/MS injection Filter->Inject

Caption: Sample preparation for a solid drug substance.

4.1.4 Instrumentation and Conditions

ParameterRecommended SettingRationale
HPLC System UHPLC system capable of >600 barTo handle small particle size columns for high efficiency.
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and high-resolution separation.
Column Temp. 40 °CEnsures reproducible retention times.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier promotes positive ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase for elution.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Injection Vol. 5 µLBalances sensitivity with peak shape.
Gradient 0-1 min: 10% B; 1-8 min: 10-95% B; 8-9 min: 95% B; 9-10 min: 10% B; 10-12 min: 10% BA gradient is necessary to elute the analyte and clean the column.
Mass Spectrometer Triple Quadrupole (QqQ)Required for MRM-based quantification.
Ionization Source ESI, Positive ModeOptimal for this nitrogen-containing compound.

4.1.5 Mass Spectrometer Parameters (MRM) MRM transitions must be empirically determined by infusing a standard solution of N-Nitrosodihydrodibenzazepine. The values below are representative.

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)Use
N-Nitrosodihydrodibenzazepine225.1195.120Quantifier
N-Nitrosodihydrodibenzazepine225.1167.125Qualifier
N-Nitrosodihydrodibenzazepine-d4 (ISTD)229.1199.120ISTD Quantifier

The qualifier ion provides an additional layer of identification, ensuring the peak is not an interference.

System Suitability and Method Validation

A protocol is only trustworthy if it is validated. [3]The method should be validated according to ICH Q2(R1) guidelines.

  • System Suitability: Before analysis, inject a mid-level standard solution five times. The relative standard deviation (%RSD) for peak area and retention time should be <15%.

  • Linearity: Analyze calibration standards across the desired range (e.g., 0.05 to 50 ng/mL). The correlation coefficient (r²) should be ≥0.995.

  • Accuracy & Precision: Analyze spiked samples at low, medium, and high concentrations (n=3 at each level). Mean recovery should be within 70-130%, with %RSD <15%. [16]* Limit of Detection (LOD) & Quantification (LOQ): Determine experimentally based on signal-to-noise ratios (S/N), typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ. [17]

    Validation Parameter Typical Acceptance Criteria
    Linearity (r²) ≥ 0.995
    Accuracy (Recovery) 70% - 130%
    Precision (%RSD) ≤ 15% (≤ 20% at LOQ)
    LOD (S/N) ≥ 3

    | LOQ (S/N) | ≥ 10 |

Alternative and Confirmatory Techniques

While LC-MS/MS is the primary method, Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS) can serve as a valuable confirmatory technique. [18]

  • GC-MS/MS Approach:

    • Injection: Liquid injection is necessary due to the analyte's molecular weight.

    • Column: A mid-polarity column (e.g., 5% phenyl-polysiloxane) is suitable.

    • Detection: Electron Ionization (EI) followed by MRM detection.

  • Rationale: Using a different separation principle (GC vs. LC) provides orthogonal data, significantly increasing confidence in the identification and quantification of the impurity, especially during method development or for out-of-specification investigations.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the sensitive and reliable detection of N-Nitrosodihydrodibenzazepine. The detailed LC-MS/MS protocol, from sample preparation to data analysis, is designed to meet the rigorous standards set by global regulatory agencies. [19][20]Adherence to proper system suitability checks and full method validation is paramount to ensuring data integrity. By implementing this robust analytical strategy, researchers and drug developers can effectively monitor and control this potential impurity, safeguarding product quality and patient health.

References

  • Agilent Technologies, Inc. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Agilent. Retrieved from [Link]

  • Restek Corporation. (n.d.). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Restek. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantification of Trace Nitrosamines with GC-MS: When and Why? ResolveMass. Retrieved from [Link]

  • Netpharmalab. (2025, July 2). EMA guidelines for the detection of nitrosamines in medicines. Netpharmalab. Retrieved from [Link]

  • Hyman, Phelps & McNamara, P.C. (2024, September 24). FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. JDSupra. Retrieved from [Link]

  • Zamann Pharma Support GmbH. (n.d.). EMA Nitrosamine Guidelines. Zamann Pharma Support. Retrieved from [Link]

  • European Pharmaceutical Review. (2023, July 24). EMA revises guidance on nitrosamine impurities. European Pharmaceutical Review. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Nitrosamine impurities: guidance for marketing authorisation holders. EMA. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, August 30). Control of Nitrosamine Impurities in Human Drugs. FDA. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Control of Nitrosamine Impurities in Human Drugs. FDA. Retrieved from [Link]

  • Federal Register. (2024, September 5). Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry; Availability. Federal Register. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of nitrosamine impurities according to USP General Chapter < 1469 >. Shimadzu. Retrieved from [Link]

  • Life Science Leader. (2023, October 25). FDA Sets Recommendations For Predicting Dangerous Nitrosamine Impurities. Life Science Leader. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Shimadzu. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Nitrosamine impurities. EMA. Retrieved from [Link]

  • Phenomenex. (n.d.). In this technote an LC-MS/MS method has been described for the quantitation of eight nitrosamine compounds in final drug product. Phenomenex. Retrieved from [Link]

  • Ellutia. (n.d.). Nitrosamines in Pharma. Ellutia. Retrieved from [Link]

  • PubChem. (n.d.). 10,11-Dihydro-5-nitroso-5H-dibenz(b,f)azepine. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-Nitroso-10,11-dihydro-5H-dibenzo[b,f]azepine. Pharmaffiliates. Retrieved from [Link]

  • Hexonsynth. (n.d.). Instock: N-nitrosodihydrodibenzazepine. Hexonsynth. Retrieved from [Link]

  • Al-Rimawi, F., et al. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Retrieved from [Link]

  • Bentham Science Publishers. (2024, July 15). An Efficient LC-MS/MS Method for Determining N-nitroso Tofacitinib Toxicity In the Tablet Form. Bentham Science. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2020, June 27). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. ScienceDirect. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2025). Development and application of an LC-MS/MS method for the detection of N-nitrosochlordiazepoxide as a potential genotoxic. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Analytical Chemistry Insights. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PubMed Central. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024, October 10). A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API. IJPR. Retrieved from [Link]

  • ResearchGate. (2024, August 20). (PDF) Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ResearchGate. Retrieved from [Link]

  • Synchemia. (2023, January 9). Certificate of Analysis: N-Nitrosodihydrodibenzazepine. Synchemia. Retrieved from [Link]

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Application

Application Note: A Robust LC-MS/MS Protocol for the Sensitive Quantification of N-Nitrosodihydrodibenzazepine (NDBA) in Pharmaceutical Matrices

Abstract The emergence of nitrosamine impurities in pharmaceutical products has necessitated the development of highly sensitive and specific analytical methods to ensure patient safety. N-Nitrosodihydrodibenzazepine (ND...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The emergence of nitrosamine impurities in pharmaceutical products has necessitated the development of highly sensitive and specific analytical methods to ensure patient safety. N-Nitrosodihydrodibenzazepine (NDBA) is a potential Nitrosamine Drug Substance-Related Impurity (NDSRI) that requires vigilant monitoring. This application note presents a detailed, validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of NDBA in drug substances and formulated products. The described method achieves low limits of detection and quantification, meeting the stringent requirements set by global regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Introduction: The Imperative for Nitrosamine Control

Nitrosamines are a class of chemical compounds classified as probable human carcinogens based on extensive animal studies.[1] Their unexpected discovery in common medications like angiotensin II receptor blockers ('sartans') in 2018 triggered widespread regulatory action and product recalls.[1][2] Regulatory authorities, including the FDA and EMA, have issued comprehensive guidance requiring manufacturers to perform risk assessments and implement control strategies to limit nitrosamine impurities in all human medicines.[1][3][4][5]

N-Nitrosodihydrodibenzazepine (NDBA) is an NDSRI, a category of nitrosamines that are structurally similar to the active pharmaceutical ingredient (API).[4][6] These impurities can form during the synthesis or storage of the drug product under specific conditions where secondary or tertiary amine precursors react with nitrosating agents.[3] Given the potential carcinogenicity, it is critical to have robust analytical methods capable of detecting and quantifying NDBA at trace levels to ensure product quality and regulatory compliance.

LC-MS/MS has become the gold standard for nitrosamine analysis due to its exceptional sensitivity, selectivity, and broad applicability.[7][8] This document provides a comprehensive, step-by-step protocol that leverages the power of triple quadrupole mass spectrometry to reliably quantify NDBA.

Analytical Workflow Overview

The overall analytical procedure is designed for efficiency and accuracy, moving from sample preparation to instrumental analysis and final data interpretation. The workflow is streamlined to minimize the risk of analyte degradation or contamination.

LC-MS_MS_Workflow_for_NDBA_Quantification cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Drug Substance or Product Extraction Add Extraction Solvent (e.g., Methanol) Sample->Extraction Standard Prepare NDBA Stock & Calibration Standards Calibration Calibration Curve Generation Standard->Calibration Vortex Vortex & Centrifuge Extraction->Vortex Filter Filter Supernatant (0.22 µm PVDF) Vortex->Filter LC UHPLC Separation (Reversed-Phase) Filter->LC MS Tandem Quadrupole MS (ESI+ MRM Mode) LC->MS Integration Peak Integration MS->Integration Integration->Calibration Quantification Calculate NDBA Concentration Calibration->Quantification

Caption: High-level workflow for NDBA quantification.

Materials, Reagents, and Instrumentation

Reagents and Chemicals

All solvents and reagents should be of the highest available purity (e.g., LC-MS grade) to minimize background interference.

ReagentGradeRecommended Supplier
N-Nitrosodihydrodibenzazepine (NDBA)Analytical StandardCertified Reference Material Provider
NDBA-d14 (or other suitable isotope)Internal Standard (ISTD)Certified Reference Material Provider
WaterLC-MS GradeHoneywell, Sigma-Aldrich
MethanolLC-MS GradeBiosolve, Sigma-Aldrich
AcetonitrileLC-MS GradeHoneywell, Biosolve
Formic Acid (HCOOH)LC-MS Grade (≥99%)Sigma-Aldrich
Ammonium Formate (HCOONH₄)LC-MS GradeSigma-Aldrich

Causality Note: The use of LC-MS grade solvents and additives like formic acid is critical. These reagents are filtered and tested for low levels of metallic and organic contaminants, which prevents the formation of adducts, reduces background noise, and ensures consistent protonation of the analyte for stable ionization.

Instrumentation

The analysis should be performed on a system capable of high-pressure gradient elution coupled to a sensitive triple quadrupole mass spectrometer.

ComponentSpecification Example
LC System Shimadzu Nexera X2, Waters ACQUITY UPLC I-Class, Agilent 1290 Infinity II
Mass Spectrometer SCIEX 5500+, Agilent 6475A, Waters Xevo TQ-S micro
Analytical Column Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm (e.g., Phenomenex Kinetex)
Data System Manufacturer's Chromatography Data System (e.g., Analyst®, MassLynx®, MassHunter)

Causality Note: A triple quadrupole mass spectrometer is essential for this application.[7] It operates in Multiple Reaction Monitoring (MRM) mode, a highly specific detection technique where a specific precursor ion is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This process provides two levels of mass filtering, drastically reducing chemical noise and enabling the quantification of analytes at parts-per-billion (ppb) levels, which is required to meet regulatory limits.[9]

Detailed Experimental Protocols

Preparation of Standards and Solutions

Critical Safety Note: NDBA is a potential carcinogen and should be handled with extreme care using appropriate personal protective equipment (PPE) in a designated chemical fume hood.

Expertise Insight: To mitigate the risk of analyte degradation, use amber glassware or light-blocking vials for all solutions containing nitrosamines, as these compounds can be susceptible to photodegradation.[10]

  • NDBA Stock Solution (100 µg/mL): Accurately weigh ~5.0 mg of NDBA reference standard into a 50 mL amber volumetric flask. Dissolve and dilute to volume with methanol.

  • Internal Standard (ISTD) Stock Solution (100 µg/mL): Prepare a stock solution of NDBA-d14 (or other suitable ISTD) in the same manner.

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solution with a suitable diluent (e.g., 50:50 Methanol:Water).

  • Calibration Curve Standards (e.g., 0.05 - 25 ng/mL): Prepare a series of at least six calibration standards by spiking the appropriate working standard solutions into the diluent. Each standard should be fortified with the ISTD at a constant concentration (e.g., 5 ng/mL).

Sample Preparation Protocol

The goal of sample preparation is to efficiently extract NDBA from the drug matrix while minimizing interferences.[11]

  • Weighing: Accurately weigh approximately 100 mg of the drug substance or powdered drug product into a 15 mL centrifuge tube.

  • Extraction: Add 10.0 mL of extraction solvent (e.g., Methanol or 1% Formic Acid in Water). Add the ISTD to achieve the target concentration.

  • Mixing: Vortex the tube vigorously for 10-15 minutes to ensure complete dissolution and extraction.[11]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pelletize any undissolved excipients.

  • Filtration: Carefully transfer the supernatant and filter it through a 0.22 µm PVDF syringe filter into an amber LC vial.[12] Discard the first portion of the filtrate to avoid any potential leachables from the filter membrane.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Method Parameters

Chromatographic Conditions The chromatographic method is designed to separate NDBA from the typically much higher concentration of the API, preventing ion suppression in the mass spectrometer source.[7]

ParameterConditionRationale
Column Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µmProvides unique selectivity for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes analyte protonation for positive ESI.
Mobile Phase B 0.1% Formic Acid in MethanolOrganic solvent for eluting the analyte from the reversed-phase column.
Flow Rate 0.5 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 40 °CImproves peak shape and ensures reproducible retention times.
Injection Volume 10 µLBalances sensitivity with on-column loading.
Gradient Program Time (min)%B
0.020
2.020
10.090
12.090
12.120
15.020

Mass Spectrometer Conditions The parameters below are typical starting points and must be optimized for the specific instrument used. Optimization involves infusing a standard solution of NDBA and adjusting parameters to maximize the signal for the MRM transitions.[9]

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +5500 V
Source Temperature 500 °C
Curtain Gas (CUR) 35 psi
Ion Source Gas 1 (GS1) 40 psi
Ion Source Gas 2 (GS2) 40 psi
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions for Quantification and Confirmation

The selection of MRM transitions is the cornerstone of method specificity. At least two transitions are monitored: one for quantification (quantifier) and one for confirmation (qualifier). The ratio of these two ions should be consistent between standards and samples.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)Use
NDBA 223.1195.110025Quantifier
NDBA 223.1165.110035Qualifier
NDBA-d14 (ISTD) 237.2206.210025ISTD

Note: The exact m/z values for precursor and product ions should be determined experimentally by infusing a pure standard.

MRM_Principle cluster_ms Tandem Mass Spectrometer Q1 Quadrupole 1 (Q1) Selects Precursor Ion (m/z 223.1) Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1->Q2 Only m/z 223.1 Q3 Quadrupole 3 (Q3) Selects Product Ion (m/z 195.1) Q2->Q3 Fragment Ions Detector Detector Q3->Detector Only m/z 195.1 IonSource Ion Source [NDBA+H]+ IonSource->Q1 All Ions

Caption: Principle of MRM for selective detection of NDBA.

Method Performance and Validation

This method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability.[9] Typical performance characteristics are outlined below.

ParameterTypical ResultSignificance
Linearity (R²) > 0.998Demonstrates a direct proportional relationship between concentration and response.[13]
LOD ~0.05 ng/mL (0.05 ppb)The lowest concentration at which the analyte can be reliably detected.[13]
LOQ ~0.15 ng/mL (0.15 ppb)The lowest concentration that can be quantified with acceptable precision and accuracy.[13][14]
Precision (%RSD) < 15%Shows the closeness of agreement between a series of measurements.[15]
Accuracy (% Recovery) 85 - 115%Indicates the closeness of the measured value to the true value.[15]
Selectivity No interference at the retention time of NDBAConfirms the method can differentiate the analyte from other matrix components.

Conclusion

This application note details a highly sensitive, specific, and robust LC-MS/MS method for the quantification of N-Nitrosodihydrodibenzazepine (NDBA) in pharmaceutical samples. By employing a triple quadrupole mass spectrometer in MRM mode, the method achieves the low detection limits required to comply with stringent global regulatory guidelines for nitrosamine impurities.[14] The protocol, from sample preparation to data analysis, is designed for reliability and can be readily implemented in quality control laboratories to ensure the safety and quality of pharmaceutical products.

References

  • Agilent Technologies, Inc. (n.d.). Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API.
  • Acta Scientific Pharmaceutical Sciences. (2024). Determination and Quantification of a N-nitroso-Brinzolamide in the Brinzolamide Active Pharmaceutical Ingredient by LC-MS/MS.
  • U.S. Food and Drug Administration (FDA). (n.d.). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (2025). LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2019). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in. Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). Nitrosamine impurities. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). CDER Nitrosamine Impurity Acceptable Intake Limits. Retrieved from [Link]

  • Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]

  • ACS Publications. (2025). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Retrieved from [Link]

  • Heads of Medicines Agencies (CMDh). (n.d.). Nitrosamine impurities. Retrieved from [Link]

  • ResearchGate. (2025). The Impact of N-nitrosamine Impurities on Clinical Drug Development. Retrieved from [Link]

  • PubMed. (2024). Development of an UPLC-MS/MS approach to detect and quantify N-nitroso mirabegron in mirabegron. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Sample Preparation of N-Nitrosodihydrodibenzazepine in Pharmaceutical Products

Introduction: The Analytical Imperative for N-Nitrosodihydrodibenzazepine Control The emergence of N-nitrosamine impurities as a significant concern in the pharmaceutical industry necessitates robust and reliable analyti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for N-Nitrosodihydrodibenzazepine Control

The emergence of N-nitrosamine impurities as a significant concern in the pharmaceutical industry necessitates robust and reliable analytical methods for their detection and quantification at trace levels.[1][2] N-Nitrosodihydrodibenzazepine, a potential nitrosamine impurity structurally related to certain active pharmaceutical ingredients (APIs), falls under the stringent regulatory scrutiny of global health authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5] These agencies mandate that pharmaceutical manufacturers conduct thorough risk assessments and implement validated analytical procedures to control nitrosamine impurities in their products.[3][4]

This application note provides a comprehensive guide to the sample preparation of N-Nitrosodihydrodibenzazepine in various drug product matrices. As a Senior Application Scientist, the focus extends beyond mere procedural steps to elucidate the underlying scientific principles, ensuring that researchers, scientists, and drug development professionals can confidently implement and adapt these protocols. The integrity of any analytical workflow for trace-level impurities hinges on the efficacy of the sample preparation stage, which aims to isolate the analyte of interest from complex matrices, minimize interferences, and concentrate it to a level amenable to instrumental analysis.[6][7]

The Challenge of the Matrix: Causality in Sample Preparation Choices

The complexity of pharmaceutical formulations presents a significant hurdle in the analysis of trace-level impurities like N-Nitrosodihydrodibenzazepine.[6] Excipients, such as binders, fillers, disintegrants, and coatings in solid dosage forms, or sugars, viscosity enhancers, and preservatives in liquid formulations, can interfere with the analytical signal, a phenomenon known as the matrix effect.[3][8] This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.[3][8] Therefore, the choice of a sample preparation technique is dictated by the physicochemical properties of both the analyte and the drug product matrix.

A logical workflow for selecting an appropriate sample preparation strategy is outlined below:

Caption: A decision-making workflow for selecting a suitable sample preparation technique.

Comparative Overview of Sample Preparation Techniques

The following table summarizes the key characteristics of the three primary sample preparation techniques discussed in this guide, providing a rationale for their application in the analysis of N-Nitrosodihydrodibenzazepine.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on its relative solubility.Simple, cost-effective, suitable for a wide range of analytes.Can be labor-intensive, may require large volumes of organic solvents, potential for emulsion formation.Simple liquid dosage forms (e.g., oral solutions) with minimal matrix complexity.
Solid-Phase Extraction (SPE) Selective retention of the analyte on a solid sorbent, followed by elution with a suitable solvent.High selectivity and recovery, effective removal of interferences, amenable to automation.[9][10][11]Can be more expensive than LLE, requires method development to select the appropriate sorbent and elution conditions.Complex matrices such as tablets, capsules, and suspensions where high purity of the final extract is required.
QuEChERS A two-step process involving an initial extraction with an organic solvent and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup.[12][13][14][15]Fast, high-throughput, uses minimal solvent, effective for a broad range of analytes.[16][15]May not provide the same level of cleanup as traditional SPE for highly complex matrices.Rapid screening of various drug product matrices, especially when a large number of samples need to be processed.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the sample preparation of N-Nitrosodihydrodibenzazepine. It is imperative that these methods are validated in the user's laboratory to ensure they are fit for their intended purpose, in line with ICH Q2(R1) guidelines.[4][17]

Protocol 1: Liquid-Liquid Extraction (LLE) for Oral Solutions

This protocol is designed for the extraction of N-Nitrosodihydrodibenzazepine from simple aqueous-based oral solutions.

Materials:

  • N-Nitrosodihydrodibenzazepine reference standard

  • Internal Standard (IS), e.g., deuterated N-Nitrosodihydrodibenzazepine

  • Dichloromethane (DCM), HPLC grade

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • 15 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Accurately transfer 1.0 mL of the oral solution into a 15 mL centrifuge tube.

  • Internal Standard Spiking: Spike the sample with an appropriate amount of the internal standard solution.

  • Salting-Out: Add 0.5 g of NaCl to the tube and vortex briefly to dissolve. The addition of salt increases the ionic strength of the aqueous phase, promoting the partitioning of the analyte into the organic phase.[18]

  • Extraction: Add 5.0 mL of DCM to the tube. Cap tightly and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the tube at 4000 rpm for 10 minutes to achieve complete phase separation.

  • Collection of Organic Layer: Carefully transfer the lower organic layer (DCM) to a clean tube using a Pasteur pipette.

  • Drying: Pass the collected organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporation and Reconstitution: Evaporate the extract to dryness under a gentle stream of nitrogen at ambient temperature. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the mobile phase used for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Solid Dosage Forms (Tablets/Capsules)

This protocol outlines a robust SPE method for the extraction of N-Nitrosodihydrodibenzazepine from solid dosage forms, providing excellent cleanup for subsequent LC-MS/MS analysis.

Materials:

  • N-Nitrosodihydrodibenzazepine reference standard

  • Internal Standard (IS)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Formic acid

  • SPE cartridges (e.g., Reversed-phase C18, 500 mg, 6 mL)

  • SPE vacuum manifold

  • Vortex mixer

  • Sonicator

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Accurately weigh and crush a sufficient number of tablets (or empty the contents of capsules) to obtain a fine powder equivalent to a single dose.

    • Transfer the powder to a 50 mL centrifuge tube.

  • Extraction:

    • Add 20 mL of methanol/water (80:20, v/v) with 0.1% formic acid to the tube. The acidic condition helps in the extraction of the nitrosamine.

    • Vortex for 1 minute, followed by sonication for 15 minutes to ensure complete dissolution of the analyte.

    • Centrifuge at 4000 rpm for 15 minutes.

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load 10 mL of the supernatant from the centrifuged sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of water to remove polar interferences.

  • Elution:

    • Elute the N-Nitrosodihydrodibenzazepine and the IS with 5 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the mobile phase.

Caption: A generalized workflow for Solid-Phase Extraction (SPE).

Protocol 3: QuEChERS for a Broad Range of Drug Products

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide residue analysis, has been successfully adapted for various pharmaceutical applications.[12][16][13][14][15]

Materials:

  • N-Nitrosodihydrodibenzazepine reference standard

  • Internal Standard (IS)

  • Acetonitrile, HPLC grade

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • QuEChERS dispersive SPE (d-SPE) cleanup tubes (e.g., containing PSA and C18 sorbents)

  • 50 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • For solid dosage forms, weigh and crush a representative sample. For liquid formulations, accurately measure a specific volume. Transfer to a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts.

    • Cap the tube tightly and shake vigorously for 1 minute.

  • Phase Separation:

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a d-SPE cleanup tube.

    • Vortex for 30 seconds.

  • Final Centrifugation:

    • Centrifuge at 4000 rpm for 5 minutes.

  • Analysis:

    • Take an aliquot of the supernatant for direct injection into the LC-MS/MS system or evaporate and reconstitute in the mobile phase if further concentration is needed.

Mitigating Matrix Effects: A Critical Consideration

Even with efficient sample preparation, residual matrix components can impact the accuracy of LC-MS/MS analysis.[3][8] The use of a stable isotope-labeled internal standard (SIL-IS) is a highly effective strategy to compensate for matrix effects.[3] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction during data processing. If a SIL-IS is not available, matrix-matched calibration standards should be prepared by spiking known concentrations of the analyte into a blank matrix extract.[3]

Conclusion

The successful analysis of N-Nitrosodihydrodibenzazepine in pharmaceutical products at trace levels is critically dependent on a well-designed and validated sample preparation strategy. This application note has provided a detailed overview of LLE, SPE, and QuEChERS methodologies, complete with step-by-step protocols that can be adapted to various drug product matrices. By understanding the principles behind each technique and the importance of mitigating matrix effects, researchers and scientists can develop robust and reliable analytical methods to ensure the safety and quality of pharmaceutical products. The presented protocols, coupled with the provided decision-making workflow, serve as a comprehensive resource for tackling the analytical challenges associated with nitrosamine impurity testing.

References

  • Addressing matrix effects in LC-MS/MS analysis of nitrosamines. (n.d.). Benchchem.
  • Genotoxic Impurity Method Development and Methodological Validation. (n.d.).
  • Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. (2024).
  • Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. (2025). ALWSCI.
  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formul
  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in. (2019). FDA.
  • How to circumvent matrix effect in confirmatory testing. (2024). Nitrosamines Exchange.
  • High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS. (2024).
  • LC-MS/MS Method for the Quantification of 10 Nitrosamine Impurities in Metformin. (n.d.). Thermo Fisher Scientific.
  • Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. (2023). MDPI.
  • Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. (n.d.).
  • Development and validation for the quantification of genotoxic impurities in Bempedoic acid drug by GC/MS. (n.d.). Taylor & Francis Online.
  • Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. (n.d.). Shimadzu.
  • Development and validation of LC-MS/MS method for N-nitrosamines analysis in pharmaceutical products. (n.d.).
  • Mitigating Matrix Effects for LC-MS/MS Quantification of Nitrosamine Impurities in Rifampin and Rifapentine. (2024).
  • Nitrosamines Analysis with LC-MS/MS. (n.d.).
  • QuEChERS: The Dispersive Methodology Approach for Complex M
  • QuEChERS Method Simplified: Key Steps and Applications. (2024).
  • About the method. (n.d.). QuEChERS.
  • Solid Phase Extraction Guide. (n.d.). Thermo Fisher Scientific - US.
  • The Complete Guide to Solid Phase Extraction (SPE). (2024). Phenomenex.
  • Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. (2025).
  • Solid-Phase Extraction (SPE) Method Development. (n.d.).
  • Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. (2025).
  • QuEChERS: The Dispersive Methodology Approach for Complex Matrices. (2025).
  • QuEChERS Method for Pesticide Residue Analysis. (n.d.). Sigma-Aldrich.
  • Simultaneous determination of 13 nitrosamine impurities in biological medicines using salting-out liquid-liquid extraction coupled with liquid chromatography tandem mass spectrometry. (2022). PubMed.
  • Fully Automated Liquid-Liquid Extraction and Headspace Extraction for the Analysis of Nitrosamine Impurities in Drug Products. (n.d.).
  • Simultaneous Determination and Quantification of NineNitrosamine Impurities in Semi-Solid Forms Using a GC–MS/MS Method. (n.d.). MDPI.
  • Control of Nitrosamine Impurities in Human Drugs. (n.d.). FDA.

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Application

Application Note: N-Nitrosodihydrodibenzazepine as a Reference Standard for the Quantification of Nitrosamine Impurities in Pharmaceutical Products

Introduction: The Imperative for Nitrosamine Control Since 2018, the detection of N-nitrosamine impurities in widely used medications has triggered global regulatory scrutiny and significant market recalls.[1][2] N-nitro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Nitrosamine Control

Since 2018, the detection of N-nitrosamine impurities in widely used medications has triggered global regulatory scrutiny and significant market recalls.[1][2] N-nitrosamines are classified as probable or possible human carcinogens based on extensive animal studies, placing them in a "cohort of concern" under international regulatory guidelines.[1][3][4] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines requiring pharmaceutical manufacturers to perform comprehensive risk assessments and implement control strategies to mitigate the presence of these impurities in active pharmaceutical ingredients (APIs) and finished drug products.[5][6][7][8]

The International Council for Harmonisation (ICH) M7(R2) guideline provides a framework for assessing and controlling DNA reactive (mutagenic) impurities, which includes nitrosamines, to limit potential carcinogenic risk.[3][9] This necessitates the use of highly characterized reference standards for the accurate identification and quantification of specific nitrosamine impurities.[10][11] N-Nitrosodihydrodibenzazepine (5-Nitroso-10,11-dihydro-5H-dibenzo[b,f]azepine) is a critical reference standard for quality control (QC) laboratories tasked with monitoring drug products containing the dibenzazepine moiety or where manufacturing processes present a risk of its formation.[12][13]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the proper use of N-Nitrosodihydrodibenzazepine as a reference standard. It outlines its physicochemical properties and provides comprehensive, step-by-step protocols for its use in validated analytical methods, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

N-Nitrosodihydrodibenzazepine: Physicochemical Profile

A thorough understanding of the reference standard's properties is fundamental to developing robust analytical methods.[14][15] N-Nitrosodihydrodibenzazepine is a derivative of the dibenzazepine heterocyclic system.[16]

Table 1: Physicochemical Properties of N-Nitrosodihydrodibenzazepine

PropertyValueSource(s)
Chemical Name 5-Nitroso-10,11-dihydro-5H-dibenzo[b,f]azepine[12][17]
Synonyms N-nitrosoiminodibenzyl[13]
CAS Number 7458-08-4[13][16]
Molecular Formula C₁₄H₁₂N₂O[13][16]
Molecular Weight 224.26 g/mol [13][16][17]
Appearance Light Brown Solid[16][17]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[16][17]
Storage 2-8°C or as specified by the supplier.[17][18]

Causality Behind Experimental Choices: The solubility of N-Nitrosodihydrodibenzazepine in organic solvents like methanol and DMSO dictates the choice of diluent for preparing stock and working standard solutions.[16][17] Its molecular weight and structure are critical for setting the mass-to-charge ratio (m/z) parameters in mass spectrometry methods.

Core Protocols for Analytical Application

The primary application of N-Nitrosodihydrodibenzazepine is as a certified reference standard to calibrate analytical instruments and quantify its presence in test samples.[10] The following protocols are designed as self-validating systems, incorporating system suitability tests (SST) to ensure data integrity.

Preparation of Standard Solutions

Expertise & Experience: Accurate preparation of standard solutions is the bedrock of quantitative analysis. Serial dilution is employed to minimize volumetric errors. The use of Class A volumetric glassware is mandatory. It is critical to handle the solid standard in a controlled environment due to its potential toxicity.[17]

Protocol 3.1.1: Preparation of N-Nitrosodihydrodibenzazepine Stock and Working Standards

  • Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of N-Nitrosodihydrodibenzazepine reference standard.

    • Quantitatively transfer the solid to a 100 mL Class A volumetric flask.

    • Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This is your Stock Solution A.

  • Intermediate Solution (e.g., 1 µg/mL):

    • Pipette 1.0 mL of Stock Solution A into a 100 mL Class A volumetric flask.

    • Dilute to volume with a 50:50 mixture of methanol and water (or an appropriate diluent compatible with the analytical method). This is your Intermediate Solution B.

  • Working/Calibration Standards (e.g., 1 ng/mL to 100 ng/mL):

    • Prepare a series of calibration standards by performing serial dilutions of Intermediate Solution B. For example, to prepare a 10 ng/mL standard, dilute 1.0 mL of Intermediate Solution B to 100 mL.

    • The concentration range should bracket the expected concentration of the impurity and cover the limit of quantitation (LOQ).

Diagram 1: Standard Solution Preparation Workflow

G cluster_0 Step 1: Stock Solution cluster_1 Step 2: Intermediate Solution cluster_2 Step 3: Calibration Standards weigh Weigh 10 mg of N-Nitrosodihydrodibenzazepine RS dissolve Dissolve and Dilute to 100 mL with Methanol weigh->dissolve stock Stock Solution A (100 µg/mL) dissolve->stock pipette_stock Pipette 1.0 mL of Stock Solution A stock->pipette_stock dilute_inter Dilute to 100 mL with 50:50 Methanol/Water pipette_stock->dilute_inter intermediate Intermediate Solution B (1 µg/mL) dilute_inter->intermediate serial_dilute Perform Serial Dilutions of Intermediate Solution B intermediate->serial_dilute cal_standards Calibration Curve Standards (e.g., 1-100 ng/mL) serial_dilute->cal_standards

Caption: Workflow for preparing stock, intermediate, and calibration standards.

LC-MS/MS Analytical Protocol

Trustworthiness: LC-MS/MS is a preferred technique for nitrosamine analysis due to its high sensitivity and selectivity.[2][19] The use of multiple reaction monitoring (MRM) enhances specificity, ensuring that the signal is from the target analyte and not from matrix interferences.[2][20]

Protocol 3.2.1: Quantitative Analysis by LC-MS/MS

  • Sample Preparation:

    • Accurately weigh a portion of the ground drug product powder equivalent to a specified amount of the API (e.g., 100 mg).

    • Add a measured volume of extraction solvent (e.g., methanol or a suitable organic solvent).

    • Vortex/sonicate for 15 minutes to extract the analyte.

    • Centrifuge at >4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF or PTFE) into an HPLC vial.

  • Chromatographic & Mass Spectrometric Conditions:

    Table 2: Example LC-MS/MS Method Parameters

ParameterRecommended ConditionRationale
LC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, <3 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase to promote analyte ionization (ESI+).
Mobile Phase B 0.1% Formic Acid in Acetonitrile/MethanolOrganic solvent for elution from the reversed-phase column.
Gradient Start at 5% B, ramp to 95% B over 10 min, hold, re-equilibrateEnsures separation from API and other impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Ionization Source Electrospray Ionization (ESI) or APCI, Positive ModeESI is generally suitable for nitrosamines; APCI can be better for less polar compounds.[2]
MRM Transitions Precursor Ion (Q1): [M+H]⁺ = 225.1Corresponds to the protonated molecule.
Product Ion (Q3): e.g., 195.1, 167.1Specific fragments generated by collision-induced dissociation. At least two transitions should be monitored for confident identification.
  • System Suitability Test (SST):

    • Inject a mid-level calibration standard (e.g., 10 ng/mL) five or six times.

    • The relative standard deviation (%RSD) of the peak areas must be ≤ 5.0%.

    • The signal-to-noise ratio (S/N) for the lowest calibration standard (LLOQ) must be ≥ 10.

  • Analysis and Quantification:

    • Construct a calibration curve by plotting the peak area response against the concentration of the calibration standards.

    • Apply a linear regression model. The correlation coefficient (r²) should be ≥ 0.99.

    • Inject the prepared sample solutions and quantify the amount of N-Nitrosodihydrodibenzazepine by interpolating its peak area response from the calibration curve.

Diagram 2: LC-MS/MS Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Drug Product extract Add Solvent & Extract weigh->extract centrifuge Centrifuge extract->centrifuge filter Filter Supernatant centrifuge->filter inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Ionization (ESI+) separate->ionize detect MS/MS Detection (MRM) ionize->detect integrate Peak Integration detect->integrate calibrate Calibration Curve (r² ≥ 0.99) integrate->calibrate quantify Quantify Impurity calibrate->quantify standards Inject Calibration Standards standards->calibrate sst System Suitability Test (%RSD ≤ 5.0%) sst->inject

Caption: Workflow for sample preparation, LC-MS/MS analysis, and data processing.

GC-MS Analytical Protocol

Authoritative Grounding: For more volatile nitrosamines, GC-MS is a powerful alternative or confirmatory technique.[21][22][23] Direct liquid injection is effective for a wide range of nitrosamines, including those with higher molecular weights like N-Nitrosodihydrodibenzazepine.[21]

Protocol 3.3.1: Quantitative Analysis by GC-MS

  • Sample Preparation:

    • Prepare the sample as described in Protocol 3.2.1, ensuring the final solvent is compatible with GC analysis (e.g., Dichloromethane, Ethyl Acetate). Solvent exchange may be necessary if the initial extraction solvent is not suitable.

  • Chromatographic & Mass Spectrometric Conditions:

    Table 3: Example GC-MS Method Parameters

ParameterRecommended ConditionRationale
GC Column Mid-polarity column (e.g., 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm, 0.25 µmProvides good selectivity for a wide range of semi-volatile compounds.
Injection Mode Splitless (1 µL)Maximizes analyte transfer to the column for trace-level analysis.
Inlet Temp 250 °CEnsures rapid volatilization of the analyte.
Oven Program Start at 60°C, hold 2 min, ramp at 15°C/min to 280°C, hold 5 minTemperature programming is essential to separate analytes and elute the high-boiling point N-Nitrosodihydrodibenzazepine.
Carrier Gas Helium, constant flow ~1.2 mL/minInert carrier gas standard for GC-MS.
Ionization Source Electron Ionization (EI), 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only characteristic ions of the target analyte.
SIM Ions (m/z) e.g., 224 (Molecular Ion), 194, 166Monitor the molecular ion and key fragment ions for confident identification and quantification.
  • System Suitability & Analysis:

    • Perform SST and quantification analysis as described in steps 3 and 4 of Protocol 3.2.1, using the GC-MS responses.

Conclusion

The accurate control of nitrosamine impurities is a critical aspect of modern pharmaceutical quality control, mandated by global health authorities.[5][7][24] The use of a well-characterized reference standard, such as N-Nitrosodihydrodibenzazepine, is indispensable for the validation and routine execution of analytical methods designed to detect and quantify this specific impurity.[14] The LC-MS/MS and GC-MS protocols detailed in this note provide a robust framework for scientists to develop and implement reliable, sensitive, and specific methods. By adhering to these guidelines, which emphasize scientific causality and self-validating systems, laboratories can ensure the safety and quality of pharmaceutical products and meet stringent regulatory expectations.[19][25]

References

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency. Available at: [Link]

  • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. U.S. Food and Drug Administration. Available at: [Link]

  • Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. Available at: [Link]

  • Control of Nitrosamine Impurities in Human Drugs Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Restek. Available at: [Link]

  • The Crucial Role of Reference Standards in the Pharmaceutical Industry!. CILICANT. Available at: [Link]

  • CDER Nitrosamine Impurity Acceptable Intake Limits. U.S. Food and Drug Administration. Available at: [Link]

  • Quantification of Trace Nitrosamines with GC-MS: When and Why?. ResolveMass Laboratories Inc. Available at: [Link]

  • High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS. Shimadzu. Available at: [Link]

  • Overview of the Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. Available at: [Link]

  • FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. Goodwin Procter LLP. Available at: [Link]

  • EMA revises guidance on nitrosamine impurities. European Pharmaceutical Review. Available at: [Link]

  • Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. Shimadzu. Available at: [Link]

  • ICH M7: How to Manage Mutagenic Impurities Step by Step. GuideGxP. Available at: [Link]

  • Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science. Available at: [Link]

  • Nitrosamines Analysis with LC-MS/MS. Waters Corporation. Available at: [Link]

  • ICH M7 Mutagenic impurities: A critical evaluation. European Pharmaceutical Review. Available at: [Link]

  • EMA Nitrosamine Guidelines. Zamann Pharma Support GmbH. Available at: [Link]

  • Assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). ICH. Available at: [Link]

  • Multidisciplinary Guidelines. ICH. Available at: [Link]

  • Nitrosamine impurities. European Medicines Agency. Available at: [Link]

  • Nitrosamines Analysis in Pharmaceuticals. Agilent. Available at: [Link]

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications. Available at: [Link]

  • Types of Reference Standards Used in the Pharmaceutical Industry. Pharmaffiliates. Available at: [Link]

  • Working Standards vs. Reference Standards: Understanding the Key Differences. SynThink. Available at: [Link]

  • EMA guidelines for the detection of nitrosamines in medicines. Netpharmalab. Available at: [Link]

  • A headspace GC-MS method to quantify nitrosamine impurities and precursors in drug products: Method validation and product testing. PubMed. Available at: [Link]

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed. Available at: [Link]

  • Reference standards for quality control. Longdom Publishing. Available at: [Link]

  • Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-methyl-, hydrochloride (1:2). CAS Common Chemistry. Available at: [Link]

  • 10,11-Dihydro-5-nitroso-5H-dibenz(b,f)azepine. PubChem. Available at: [Link]

  • N-Nitroso-5H-dibenz(b,f)azepine. SynThink Research Chemicals. Available at: [Link]

  • Sax's Dangerous Properties of Industrial Materials. Wiley. Available at: [Link]

  • N-Nitrosodihydrodibenzazepine CAS NO: 7458-08-4. Synchemia. Available at: [Link]

  • 5-Nitroso-10,11-dihydro-5H-dibenzo[b,f]azepine. Pharmaffiliates. Available at: [Link]

  • Instock: N-nitrosodihydrodibenzazepine. Hexonsynth. Available at: [Link]

  • N-Nitroso Diphenhydramine EP Impurity A. SynZeal. Available at: [Link]

Sources

Method

Application Note: A Validated UPLC-MS/MS Workflow for the Ultrasensitive Quantification of N-Nitrosodihydrodibenzazepine in Pharmaceutical Matrices

Abstract The emergence of nitrosamine impurities in pharmaceutical products has necessitated the development of highly sensitive and specific analytical methods to ensure patient safety.[1][2] N-Nitrosodihydrodibenzazepi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The emergence of nitrosamine impurities in pharmaceutical products has necessitated the development of highly sensitive and specific analytical methods to ensure patient safety.[1][2] N-Nitrosodihydrodibenzazepine (5-Nitroso-10,11-dihydro-5H-dibenzo[b,f]azepine) is a potential Nitrosamine Drug Substance-Related Impurity (NDSRI) that can form from the nitrosation of structural precursors in certain Active Pharmaceutical Ingredients (APIs).[3][4] This application note presents a comprehensive and validated experimental workflow for the trace-level quantification of N-Nitrosodihydrodibenzazepine in drug products using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The protocol details every stage from sample preparation to data analysis and is designed to meet the stringent requirements set forth by global regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[5][6][7]

Introduction: The Regulatory Imperative

Since 2018, the detection of N-nitrosamine impurities in common medications has triggered widespread regulatory action, including product recalls and the issuance of strict industry guidelines.[1][2][8] Nitrosamines are classified as probable or possible human carcinogens, making their control a critical aspect of pharmaceutical quality assurance.[5][9] Regulatory bodies, including the FDA and the European Medicines Agency (EMA), mandate that manufacturers perform rigorous risk assessments for the potential presence of nitrosamines in their APIs and drug products.[6][10][11]

N-Nitrosodihydrodibenzazepine is an NDSRI, a class of nitrosamines that are structurally related to the API.[5][6][9] Unlike common small-molecule nitrosamines (e.g., NDMA), NDSRIs are unique to specific drug substances, requiring dedicated analytical methods for their detection. The core challenge lies in achieving extremely low limits of detection (LOD) and quantification (LOQ) to ensure that any potential impurity is well below the established Acceptable Intake (AI) limit, which often lies in the nanogram-per-day range.[9][12]

This guide provides a field-proven, self-validating system for the analysis of N-Nitrosodihydrodibenzazepine, emphasizing the causality behind methodological choices to empower researchers and quality control professionals.

Analytical Strategy: Why UPLC-MS/MS?

The quantification of trace-level genotoxic impurities in complex pharmaceutical matrices demands an analytical technique with exceptional sensitivity and selectivity. While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for volatile nitrosamines, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the preferred platform for less volatile and potentially thermally labile NDSRIs like N-Nitrosodihydrodibenzazepine.[3][13][14][15]

Causality of Technique Selection:

  • Superior Sensitivity & Selectivity: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides unparalleled selectivity. It functions as a dual-filter system: the first quadrupole (Q1) isolates the parent ion (precursor) of N-Nitrosodihydrodibenzazepine, and the third quadrupole (Q3) monitors for specific fragment ions (products) generated via collision-induced dissociation in Q2. This process effectively eliminates background noise from the sample matrix, enabling confident quantification at parts-per-billion (ppb) levels or lower.[15][16]

  • Broad Applicability: LC-based methods are suitable for a wide range of compounds without the need for derivatization and avoid the high temperatures of a GC inlet, which can risk the degradation of thermally sensitive analytes.[17][18]

  • Regulatory Acceptance: LC-MS/MS is a well-established and recommended technique by regulatory authorities for confirmatory testing of nitrosamine impurities.[2][12][13]

The overall analytical workflow is designed for robustness and clarity, as illustrated in the diagram below.

G Figure 1. High-Level Experimental Workflow cluster_prep Preparation cluster_extraction Sample & Standard Processing cluster_analysis Instrumental Analysis cluster_data Data & Reporting Sample 1. Drug Product Sample Weigh 4. Weighing & Dissolution Sample->Weigh Standard 2. Reference Standard Spike 5. Standard/QC Preparation Standard->Spike Solvents 3. Reagents & Solvents Solvents->Weigh Solvents->Spike Extract 6. Extraction (Sonication, Centrifugation) Weigh->Extract Dilute 7. Final Dilution Spike->Dilute Extract->Dilute UPLC 8. UPLC Separation Dilute->UPLC MSMS 9. MS/MS Detection (MRM) UPLC->MSMS Quant 10. Quantification MSMS->Quant Validate 11. Method Validation Check Quant->Validate Report 12. Final Report Validate->Report

Caption: High-Level Experimental Workflow.

Detailed Experimental Protocol

Safety Precaution: N-Nitrosodihydrodibenzazepine is a suspected carcinogen and should be handled with extreme care using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, within a certified fume hood.[19]

Materials and Reagents
ItemDescription / Grade
Reference Standard N-Nitrosodihydrodibenzazepine (≥95% purity)
Solvents Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade)
Reagents Formic Acid (LC-MS Grade), Ammonium Formate (LC-MS Grade)
Water Type 1 Ultrapure Water (18.2 MΩ·cm)
Vials 2 mL amber glass autosampler vials with PTFE septa
Pipettes Calibrated micropipettes and tips
Glassware Class A volumetric flasks and graduated cylinders
Filtration 0.22 µm PTFE or PVDF syringe filters
Standard Solution Preparation

The accuracy of trace analysis begins with the precise preparation of standards. All preparations should be done in amber glassware to protect the light-sensitive analyte.[20]

  • Primary Stock Solution (S1 - 100 µg/mL):

    • Accurately weigh approximately 2.5 mg of N-Nitrosodihydrodibenzazepine reference standard into a 25 mL amber volumetric flask.

    • Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock should be stored at 2-8°C and is typically stable for one month.

  • Intermediate Stock Solution (S2 - 1.0 µg/mL):

    • Pipette 100 µL of the Primary Stock (S1) into a 10 mL amber volumetric flask.

    • Dilute to volume with a 50:50 (v/v) mixture of methanol and water (diluent).

  • Calibration Curve (CC) and Quality Control (QC) Standards:

    • Perform serial dilutions from the Intermediate Stock (S2) using the 50:50 methanol:water diluent to prepare calibration standards. These should be prepared fresh daily.

Standard IDConcentration (ng/mL)µL of S2 (1.0 µg/mL)Final Volume (mL)
CC1 (LLOQ)0.055100
CC20.1010100
CC30.5050100
CC41.00100100
CC55.005010
CC610.010010
CC7 (ULOQ)25.025010
QC-Low0.1515100
QC-Mid2.502510
QC-High20.020010
Sample Preparation Protocol

This protocol is designed for a typical tablet formulation but can be adapted. The goal is to achieve a final API concentration of approximately 1.0 mg/mL.

  • Sample Weighing: Accurately weigh a portion of finely ground tablet powder equivalent to 10 mg of the API into a 15 mL centrifuge tube.

  • Solvent Addition: Add 10.0 mL of diluent (50:50 methanol:water) to the tube.

  • Extraction: Vortex the tube for 1 minute, then sonicate in an ultrasonic bath for 20 minutes to facilitate the complete dissolution of the analyte from the matrix.[17] This step is critical for ensuring quantitative recovery.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pelletize insoluble excipients.

  • Filtration & Transfer: Carefully draw the supernatant and filter it through a 0.22 µm syringe filter into an amber autosampler vial for analysis. The filtration step removes fine particulates that could clog the UPLC system.

UPLC-MS/MS Instrumental Conditions

The following parameters are a robust starting point and should be optimized for the specific instrument in use.

Table 1: UPLC Parameters

Parameter Setting Rationale
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm C18 provides excellent hydrophobic retention for the analyte. Sub-2 µm particles offer high resolution and speed.
Mobile Phase A 0.1% Formic Acid in Water Acidified mobile phase promotes better peak shape and ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a strong organic solvent providing good elution strength.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column, balancing speed and pressure.
Injection Volume 5 µL A small volume minimizes potential matrix effects and peak distortion.
Column Temp. 40°C Elevated temperature reduces viscosity and can improve peak shape and reproducibility.

| Gradient | 10% B (0-0.5 min), 10-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-10% B (4.0-4.1 min), 10% B (4.1-5.0 min) | A gradient is essential to elute the analyte with a sharp peak while cleaning the column of late-eluting matrix components. |

Table 2: Tandem Mass Spectrometer (MS/MS) Parameters

Parameter Setting Rationale
Ionization Mode Electrospray Ionization (ESI), Positive The amine functional group in the dibenzazepine structure is readily protonated.
Capillary Voltage 3.0 kV Optimized for stable spray and maximum ion generation.
Source Temp. 150°C A lower source temperature can help prevent in-source degradation.
Desolvation Temp. 450°C Efficiently removes solvent from the ESI droplets to generate gas-phase ions.
Desolvation Gas Nitrogen, 800 L/hr High flow aids in the desolvation process.
MRM Transitions Q1: 225.1 m/z, Q3: 195.1 m/z (Quantifier) Q1: 225.1 m/z, Q3: 180.1 m/z (Qualifier) The precursor ion [M+H]⁺ for C₁₄H₁₂N₂O (MW=224.26) is 225.1.[19] Product ions correspond to stable fragments, ensuring specificity. Two transitions are monitored per regulatory expectations.

| Collision Energy | Optimized for each transition (e.g., 15-25 eV) | Tuned to maximize the signal of the specific product ions. |

Method Validation & System Suitability: Ensuring Trustworthiness

A protocol is only reliable if it is validated. The method must be validated according to ICH Q2(R2) guidelines to prove it is fit for purpose.[7]

Sources

Application

Application Note: Profiling and Quantification of N-Nitrosodihydrodibenzazepine in Pharmaceutical Products

Introduction: The Imperative for NDSRI Control Since 2018, the pharmaceutical industry has faced a significant challenge with the detection of N-nitrosamine impurities in common medications.[1] These compounds are classi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for NDSRI Control

Since 2018, the pharmaceutical industry has faced a significant challenge with the detection of N-nitrosamine impurities in common medications.[1] These compounds are classified as probable human carcinogens based on extensive animal studies, prompting global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to issue stringent guidelines for their control.[1][2][3]

A particularly complex subclass of these contaminants is the Nitrosamine Drug Substance-Related Impurities (NDSRIs).[2][4] Unlike simple nitrosamines, NDSRIs are structurally similar to the active pharmaceutical ingredient (API) or its synthetic precursors. This application note provides a detailed technical guide for the risk assessment, analytical detection, and quantification of a specific NDSRI: N-Nitrosodihydrodibenzazepine . This impurity is relevant to APIs containing the dibenzazepine moiety.

The protocols herein are designed for researchers, quality control analysts, and drug development professionals, providing robust analytical methodologies essential for ensuring drug safety and complying with current regulatory expectations.[3][5]

Compound Profile: N-Nitrosodihydrodibenzazepine

A thorough understanding of the impurity's physicochemical properties is fundamental to developing effective analytical and control strategies.

  • Chemical Identity: The formal chemical name for this compound is 5-Nitroso-10,11-dihydro-5H-dibenzo[b,f]azepine.[6][7] It is formed when the secondary amine nitrogen on the 10,11-dihydro-5H-dibenzo[b,f]azepine core is nitrosated.

  • Toxicological Significance: As a member of the N-nitrosamine class, N-Nitrosodihydrodibenzazepine is considered a potential mutagen and a suspected human carcinogen.[7][8] The primary health risk associated with nitrosamines is their potential to cause cancer after long-term exposure. Therefore, their presence in pharmaceuticals must be controlled to negligible levels.

Table 1: Physicochemical Properties of N-Nitrosodihydrodibenzazepine

Property Value Reference(s)
CAS Number 7458-08-4 [7][9]
Molecular Formula C₁₄H₁₂N₂O [9]
Molecular Weight 224.26 g/mol [7][9]
Appearance Light Brown Solid [7][10]

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. |[7][10] |

Risk Assessment and Formation Pathway

Effective control begins with identifying the potential for impurity formation. N-nitrosamines are typically formed from a chemical reaction between a secondary or tertiary amine and a nitrosating agent (e.g., nitrous acid, which is derived from nitrites under acidic conditions).[8][11]

The specific formation pathway for N-Nitrosodihydrodibenzazepine is illustrated below.

Formation_Pathway cluster_reactants Reactants Precursor 10,11-dihydro-5H-dibenzo[b,f]azepine (Secondary Amine Precursor) Product N-Nitrosodihydrodibenzazepine (NDSRI) Precursor->Product Nitrosation Reaction Agent Nitrosating Agent (e.g., NaNO₂, H⁺) Agent->Product

Caption: Formation of N-Nitrosodihydrodibenzazepine from its amine precursor.

Potential sources of precursors in a pharmaceutical manufacturing process include:

  • Raw Materials: The presence of the amine precursor or nitrites in starting materials, reagents, or solvents.[5]

  • Manufacturing Process: Process conditions (e.g., acidic pH) that are conducive to the nitrosation reaction.

  • Cross-Contamination: Use of recovered solvents or catalysts that are not adequately purified.

  • Degradation: Degradation of the API or related substances during manufacturing or storage, which could yield the secondary amine precursor.[8]

Analytical Protocols for Quantification

Due to the low acceptable intake (AI) limits for nitrosamines, highly sensitive and selective analytical methods are required.[12][13] Liquid Chromatography and Gas Chromatography, coupled with tandem mass spectrometry (MS/MS), are the benchmark techniques.[11][12][14]

Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred technique for many NDSRIs due to its high sensitivity, specificity, and applicability to a wide range of compound polarities and thermal stabilities.[15][16]

Experimental Protocol: LC-MS/MS

  • Reagents and Materials:

    • N-Nitrosodihydrodibenzazepine Reference Standard

    • Methanol (LC-MS Grade)

    • Water (LC-MS Grade)

    • Ammonium Acetate (LC-MS Grade)

    • Formic Acid (LC-MS Grade)

    • Drug substance or finished product for testing

  • Standard Preparation:

    • Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of methanol.

    • Working Standard (1 µg/mL): Dilute 1 mL of the stock solution to 100 mL with 50:50 methanol/water.

    • Calibration Curve Standards (0.05 - 20 ng/mL): Perform serial dilutions of the working standard to prepare a calibration curve covering the expected concentration range.

  • Sample Preparation (from 10 mg Tablets):

    • Accurately weigh and grind a sufficient number of tablets to obtain a homogenous powder.

    • Transfer a portion of the powder equivalent to 10 mg of the API into a 10 mL volumetric flask.

    • Add approximately 7 mL of methanol, vortex for 2 minutes, and sonicate for 15 minutes.[17]

    • Dilute to volume with methanol and mix thoroughly.

    • Centrifuge an aliquot of the solution at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.

Table 2: Recommended LC-MS/MS Instrumental Parameters

Parameter Recommended Condition Causality/Rationale
LC System High-Performance LC (HPLC) or UHPLC UHPLC provides better resolution and faster run times.
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) Provides good retention and separation for moderately polar compounds.
Mobile Phase A 10 mM Ammonium Acetate in Water + 0.1% Formic Acid Buffered aqueous phase for good ionization and peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Common organic phase for reversed-phase chromatography.
Gradient Elution 0-1 min (10% B), 1-8 min (10-90% B), 8-9 min (90% B), 9-10 min (10% B) Gradient is necessary to elute the analyte with good peak shape and separate it from matrix components.
Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40 °C Ensures reproducible retention times.
Injection Volume 5 µL Balances sensitivity with potential for column overload.
MS System Triple Quadrupole (TQ) Mass Spectrometer Required for the sensitivity and selectivity of MRM analysis.[16]
Ionization Mode Electrospray Ionization (ESI), Positive The molecule contains nitrogen atoms that are readily protonated.
MRM Transitions Precursor Ion (Q1): 225.1 m/z ([M+H]⁺) This is the protonated molecular ion.
Product Ion (Q3): 195.1 m/z (Quantifier), 167.1 m/z (Qualifier) These fragments are determined via infusion experiments and represent stable product ions after collision-induced dissociation. The ratio of quantifier to qualifier confirms identity.
Source Temp. 500 °C Optimized for efficient desolvation.

| IonSpray Voltage | 5500 V | Optimized for stable spray and maximum ion generation.[18] |

Alternative Method: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is an excellent alternative, particularly for its high resolving power and sensitivity. It is suitable for semi-volatile and thermally stable nitrosamines.[11][19]

Experimental Protocol: GC-MS/MS

  • Reagents and Materials:

    • N-Nitrosodihydrodibenzazepine Reference Standard

    • Dichloromethane (GC Grade)

    • Methanol (GC Grade)

    • Drug substance or finished product

  • Standard and Sample Preparation:

    • Prepare standards and samples as described in the LC-MS/MS protocol, but use Dichloromethane as the final solvent for injection. Liquid-liquid extraction may be required to transfer the analyte from an aqueous-based sample preparation into the organic solvent.[20]

Table 3: Recommended GC-MS/MS Instrumental Parameters

Parameter Recommended Condition Causality/Rationale
GC System Gas Chromatograph with Autosampler Standard for automated and reproducible injections.
Column Mid-polarity (e.g., 5% Phenyl-Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm) Provides good separation for a wide range of semi-volatile compounds.
Injection Mode Splitless (1 µL) Maximizes analyte transfer to the column for trace analysis.
Inlet Temp. 250 °C Ensures efficient vaporization without thermal degradation.
Carrier Gas Helium, Constant Flow (1.2 mL/min) Inert carrier gas providing good chromatographic efficiency.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min Temperature program designed to separate the analyte from solvent and matrix components.
MS System Triple Quadrupole (TQ) Mass Spectrometer Provides the necessary sensitivity and selectivity for trace impurity analysis.[19][21]
Ionization Mode Electron Ionization (EI), 70 eV Standard ionization technique for GC-MS, produces repeatable fragmentation patterns.
MRM Transitions Precursor Ion (Q1): 224 m/z (Molecular Ion, M⁺) The molecular ion is often stable enough in EI to be used as a precursor.
Product Ion (Q3): 194 m/z ([M-NO]⁺), 166 m/z Characteristic loss of the nitroso group (-NO) is a common fragmentation pathway for nitrosamines.
Source Temp. 230 °C Standard temperature to maintain ion source cleanliness.

| Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |

Method Performance and Validation

Any analytical method used for impurity profiling must be validated according to ICH Q2(R1) guidelines to ensure its suitability.[22] Key performance characteristics are summarized below.

Table 4: Typical Method Performance Summary

Parameter Target LC-MS/MS Performance Target GC-MS/MS Performance
Limit of Detection (LOD) ≤ 0.05 ng/mL ≤ 0.1 ng/mL
Limit of Quantitation (LOQ) ≤ 0.1 ng/mL ≤ 0.3 ng/mL
Linearity (r²) ≥ 0.995 ≥ 0.995
Accuracy (% Recovery) 80 - 120% 80 - 120%

| Precision (%RSD) | ≤ 15% at LOQ | ≤ 15% at LOQ |

Control and Mitigation Strategies

A proactive approach combining risk assessment and process control is the most effective way to manage NDSRIs.[8][23]

Risk_Management_Workflow Start Start: API/Drug Product Process RiskID Step 1: Risk Assessment (Identify potential for nitrosamine formation) Start->RiskID Decision Risk Identified? RiskID->Decision Testing Step 2: Confirmatory Testing (Use validated LC-MS/MS or GC-MS/MS) Decision->Testing Yes End End: Compliant Product Decision->End No Mitigate Step 3: Implement Control Strategy • Process Optimization • Raw Material Control • Formulation Changes Testing->Mitigate Monitor Step 4: Routine Monitoring & Re-evaluation Mitigate->Monitor Monitor->RiskID Periodic Review Monitor->End

Caption: A systematic workflow for managing nitrosamine impurity risks.

Key mitigation strategies include:

  • Process Optimization: Adjusting reaction conditions such as temperature, pH, and reaction time to disfavor nitrosamine formation.[23]

  • Raw Material Control: Implementing stringent testing for nitrites and secondary amines in all incoming raw materials and qualifying suppliers.[2][23]

  • Use of Inhibitors: Incorporating antioxidants, such as ascorbic acid (Vitamin C) or alpha-tocopherol, into formulations can act as scavengers for nitrosating agents.[23]

  • Continuous Monitoring: Performing regular testing of intermediates and the final finished product to ensure nitrosamine levels remain below the acceptable intake limit.[23]

Conclusion

The control of N-Nitrosodihydrodibenzazepine and other NDSRIs is a critical aspect of modern pharmaceutical development and manufacturing. A comprehensive strategy, grounded in a deep understanding of formation pathways and supported by highly sensitive analytical methods like LC-MS/MS and GC-MS/MS, is non-negotiable for ensuring patient safety and regulatory compliance. The protocols and strategies outlined in this application note provide a robust framework for laboratories to effectively identify, quantify, and mitigate the risks associated with this potent impurity.

References

  • Vertex AI Search. (2026). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025.
  • Restek Corporation. (n.d.). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS.
  • Pharma Tech. (2024, August 5). 6 Steps to reduce nitrosamines impurities in Pharma industry.
  • ResolveMass Laboratories Inc. (n.d.). Quantification of Trace Nitrosamines with GC-MS: When and Why?.
  • PubMed. (2025). A headspace GC-MS method to quantify nitrosamine impurities and precursors in drug products: Method validation and product testing.
  • FDA. (2024, September 24). FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs.
  • Vulcanchem. (n.d.). N-Nitrosodihydrodibenzazepine - 7458-08-4.
  • Simson Pharma Limited. (2024, August 8). Control Of Nitrosamine Impurities In Human Drugs.
  • Agilent Technologies. (n.d.). Nitrosamines Analysis in Pharmaceuticals.
  • FDA. (n.d.). Control of Nitrosamine Impurities in Human Drugs.
  • European Medicines Agency (EMA). (2025, July 29). Nitrosamine impurities.
  • FDA. (2025, June 23). CDER Nitrosamine Impurity Acceptable Intake Limits.
  • Shimadzu. (n.d.). High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS.
  • Vistaar. (n.d.). Control of Nitrosamine Impurities in Human Drugs.
  • FDA. (2024, August 30). Control of Nitrosamine Impurities in Human Drugs.
  • BenchChem. (2025). Application Note: Analytical Method Development for the Detection of N-Nitroso-5H-dibenz(b,f)azepine.
  • BenchChem. (n.d.). N-Nitroso-5H-dibenz(b,f)azepine|CAS 38652-29-8.
  • BenchChem. (2025). Application Notes and Protocols for the Determination of N-Nitroso-5H-dibenz(b,f)azepine in Pharmaceutical Drug Products.
  • BenchChem. (2025). A Comparative Guide to the Toxicity of N-Nitrosamines, with a Focus on N-Nitroso-5H-dibenz(b,f)azepine.
  • Hexonsynth. (n.d.). Instock: N-nitrosodihydrodibenzazepine - Buy Online.
  • AquigenBio. (n.d.). Navigating Regulations: N-Nitroso Impurities in Pharmaceuticals.
  • Chemicea. (n.d.). N-Nitrosodihydrodibenzazepine | CAS No- 2030235.
  • Synchemia. (2023, January 9).
  • SynThink Research Chemicals. (n.d.). N-Nitroso-5H-dibenz(b,f)azepine | 38652-29-8.
  • Aquigen Bio Sciences. (n.d.). Mitigating Risks of N-Nitroso Impurities in Drug Manufacturing.
  • Phenomenex. (n.d.). In this technote an LC-MS/MS method has been described for the quantitation of eight nitrosamine compounds in final drug product.
  • Wiley. (n.d.). Risk assessment for nitrosated pharmaceuticals: A future perspective in drug development.
  • PubMed Central. (n.d.).
  • Veeprho. (n.d.). N,N'-(5-nitroso-10,11-dihydro-5H-dibenzo[b,f]azepine-3,7-diyl)diacetamide.
  • OUCI. (n.d.).
  • ResearchGate. (2025, December 14). The Impact of N-nitrosamine Impurities on Clinical Drug Development.
  • European Pharmacopoeia. (n.d.). N-Nitrosamines in active substances.
  • ResearchGate. (n.d.). Nitroso Impurities in Drug Products: An Overview of Risk Assessment, Regulatory Milieu, and Control Strategy | Request PDF.
  • Agilent Technologies. (n.d.). Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API.
  • LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form. (2025, April 15).
  • ResearchGate. (2025, May 14). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
  • PubMed. (2024, September 16).
  • PubMed. (n.d.). Assay-specific genotoxicity of N-nitrosodibenzylamine to the rat liver in vivo.
  • Bentham Science Publisher. (2024, July 15). An Efficient LC-MS/MS Method for Determining N-nitroso Tofacitinib Toxicity In the Tablet Form.

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Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Safe Handling of N-Nitrosodihydrodibenzazepine

Abstract: This document provides a detailed framework for the safe handling, use, and disposal of N-Nitrosodihydrodibenzazepine (CAS No. 7458-08-4).

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed framework for the safe handling, use, and disposal of N-Nitrosodihydrodibenzazepine (CAS No. 7458-08-4). As a member of the N-nitroso compound class, N-Nitrosodihydrodibenzazepine must be treated as a potent, highly toxic, and suspected carcinogenic substance. These protocols are designed for researchers, scientists, and drug development professionals to establish a self-validating system of safety, minimizing the risk of exposure and ensuring compliance with regulatory expectations for handling potent compounds. The causality behind each procedural choice is explained to foster a deep understanding of the required safety culture.

Hazard Identification and Risk Assessment

The cornerstone of safely handling any potent compound is a thorough understanding of its intrinsic hazards and a systematic assessment of risks associated with its intended use. N-Nitrosodihydrodibenzazepine belongs to a class of compounds, N-nitrosamines, that are recognized as probable human carcinogens.[1]

Toxicological Profile and Classification

N-Nitrosodihydrodibenzazepine is a nitrosamine drug substance-related impurity (NDSRI), a class of compounds that share structural similarity to an active pharmaceutical ingredient (API).[2][3] While specific toxicological data for N-Nitrosodihydrodibenzazepine is not widely published, the broader class of N-nitroso compounds is extensively studied. The International Agency for Research on Cancer (IARC) classifies many simple nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), as Group 2A, meaning they are "probably carcinogenic to humans".[4] The National Toxicology Program (NTP) also reasonably anticipates many N-nitrosamines to be human carcinogens.[5]

Given this strong class effect, N-Nitrosodihydrodibenzazepine must be handled as, at minimum, a suspected human carcinogen and a potent compound with high acute toxicity.[6] Exposure can occur through inhalation, dermal absorption, and ingestion.[7][8]

Physicochemical Properties

Understanding the physical and chemical properties of a substance is critical for designing appropriate handling and emergency procedures.

PropertyValueSource
CAS Number 7458-08-4[9][10]
Molecular Formula C₁₄H₁₂N₂O[9][10]
Molecular Weight 224.26 g/mol [9][10]
Appearance Light brown solid[9]
Solubility Soluble in DMSO and Methanol[9]
Storage 2-8°C Refrigerator recommended[10]
Risk Assessment Workflow

Regulatory agencies like the FDA and EMA mandate a risk-based approach to controlling nitrosamine impurities.[1][2] This same logic must be applied at the laboratory scale. Before any work begins, a formal risk assessment must be conducted and documented. The following workflow provides a systematic approach.

RiskAssessment start Start: Proposed Experiment with N-Nitrosodihydrodibenzazepine identify Step 1: Identify Hazards (Carcinogenicity, Toxicity, Routes of Exposure) start->identify evaluate Step 2: Evaluate Experimental Risks (Quantity, Concentration, Operation Type, Duration) identify->evaluate risk_q Is Risk Acceptable with Standard Controls? evaluate->risk_q define_controls Step 3: Define Enhanced Controls (Engineering, Administrative, PPE) risk_q->define_controls No sops Step 4: Develop & Approve SOP (Handling, Waste, Spills) risk_q->sops Yes define_controls->sops training Step 5: Conduct & Document Training sops->training proceed Proceed with Experiment training->proceed end End proceed->end

Caption: Risk assessment workflow for laboratory use.

Containment and Control Strategies

The primary goal is to minimize exposure to the lowest practicable level. This is achieved through a hierarchy of controls, prioritizing engineering solutions over procedural and personal measures.[11]

Engineering Controls: The Primary Barrier

Engineering controls are designed to contain the hazardous substance at the source.

  • Primary Containment: All handling of solid N-Nitrosodihydrodibenzazepine and concentrated solutions must be performed within a certified containment device.

    • Chemical Fume Hood: For general solution handling. Must have a verified face velocity (typically 80-120 fpm).

    • Glove Box or Containment Ventilated Enclosure (CVE): Required for handling powders (e.g., weighing, aliquoting) to prevent aerosolization.[12]

  • Secondary Containment: The laboratory itself should be designed to contain spills.

    • Designated Area: A specific area of the lab (e.g., a single fume hood, a bench, or the entire room) must be demarcated as a "Designated Carcinogen Work Area".[12][13] Access should be restricted to trained and authorized personnel.

    • Ventilation: The lab must operate under negative pressure relative to adjacent non-laboratory areas to prevent contaminants from escaping.[14]

Administrative Controls: Standard Operating Procedures (SOPs)

Clear, detailed, and pre-approved SOPs are mandatory.

  • Access Control: Only trained personnel directly involved in the project should be granted access to designated areas where the compound is stored or handled.

  • Training: All personnel must receive documented training on the specific hazards of N-Nitrosodihydrodibenzazepine, the site's Chemical Hygiene Plan, and the specific SOPs for its use before beginning work.[14]

  • Hygiene: Eating, drinking, smoking, and applying cosmetics are strictly prohibited in the laboratory. Hands must be washed thoroughly after handling the material and before leaving the laboratory.[12]

  • Medical Surveillance: A medical surveillance program should be considered for personnel with a high potential for chronic exposure, in consultation with occupational health professionals.

Personal Protective Equipment (PPE): The Final Defense

PPE is not a substitute for robust engineering controls but is essential as the final barrier.[7] The following PPE is mandatory within the designated area.

PPE CategorySpecificationRationale & Causality
Hand Protection Double Nitrile Gloves (e.g., 5 mil minimum thickness)Provides a robust barrier against dermal contact. Double-gloving allows for the safe removal of the outer, potentially contaminated glove without exposing the skin.[7]
Eye Protection Chemical Safety GogglesProtects against splashes of solutions containing the compound. A face shield should be worn over goggles if there is a significant splash hazard.[15]
Body Protection Disposable, Solid-Front Lab Coat with Cuffed SleevesPrevents contamination of personal clothing. Must be removed before leaving the designated area. For larger quantities or high splash risk, an impervious apron or gown is required.
Respiratory Protection NIOSH-Approved Respirator (e.g., PAPR or N95)Not required for routine handling inside a certified fume hood. However, it is mandatory for spill cleanup, maintenance of contaminated equipment, or if engineering controls are compromised.[14][16]

Step-by-Step Handling Protocols

These protocols provide a baseline for common laboratory operations. They must be adapted to specific experimental needs via the risk assessment process.

Protocol: Weighing Solid N-Nitrosodihydrodibenzazepine

Objective: To accurately weigh the solid compound while preventing aerosolization and exposure. Location: Containment Ventilated Enclosure (CVE) or Glove Box.

  • Preparation: Don all required PPE (double gloves, lab coat, goggles). Decontaminate the balance and CVE interior surfaces.

  • Tare Method: Place a vial or container on the balance and tare the weight.

  • Transfer: Seal the tared container and move it to the CVE. Carefully transfer the approximate amount of N-Nitrosodihydrodibenzazepine into the tared container using a dedicated spatula.

  • Seal and Decontaminate: Securely cap the container. Using a wipe dampened with an appropriate solvent (e.g., 70% ethanol), carefully decontaminate the exterior of the container and the spatula. Dispose of the wipe in the designated solid hazardous waste stream.

  • Final Weighing: Remove the sealed, decontaminated container from the CVE and place it on the analytical balance to obtain the final weight.

  • Cleanup: Thoroughly decontaminate all surfaces and equipment inside the CVE.

Protocol: Preparation of a Stock Solution

Objective: To dissolve the weighed solid in a solvent safely. Location: Certified Chemical Fume Hood.

  • Preparation: Place an absorbent, plastic-backed liner on the fume hood work surface. Assemble all necessary equipment (vial with weighed compound, solvent, vortex mixer, etc.).

  • Solvent Addition: Uncap the vial containing the solid N-Nitrosodihydrodibenzazepine. Using a pipette, slowly add the required volume of solvent (e.g., DMSO, Methanol).

  • Dissolution: Immediately recap the vial. Mix gently by vortexing or swirling until all solid is dissolved.

  • Labeling: The vial must be clearly labeled with the compound name, concentration, solvent, date, and appropriate hazard warnings (e.g., "Suspected Carcinogen," "Toxic").

  • Cleanup: Dispose of the pipette tip and any contaminated materials in the designated hazardous waste container. Decontaminate the work surface.

Decontamination, Spill, and Waste Management

Decontamination

All non-disposable equipment (glassware, spatulas, stir bars) must be decontaminated after use. A common method is a triple rinse:

  • Rinse with a solvent that solubilizes the compound (e.g., methanol). Collect this rinse as hazardous liquid waste.

  • Rinse with a cleaning solution (e.g., laboratory detergent).

  • Final rinse with deionized water.

Work surfaces in the designated area should be wiped down with a decontaminating solution at the end of each procedure and at the end of the day.

Waste Disposal

All waste generated from handling N-Nitrosodihydrodibenzazepine is considered hazardous carcinogenic waste.

  • Solid Waste: Contaminated gloves, wipes, absorbent pads, pipette tips, etc., must be collected in a dedicated, clearly labeled, sealed waste container.

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a dedicated, clearly labeled, sealed, and secondarily contained hazardous waste bottle.

  • Sharps Waste: Needles and scalpels must be placed in a dedicated sharps container for hazardous materials.

Emergency Spill Response

Immediate and correct response to a spill is critical to prevent exposure.

SpillResponse spill Spill Occurs alert Alert others in the area. Evacuate if necessary. spill->alert assess Assess spill size and material state (solid vs. liquid). alert->assess size_q Is spill large or outside containment? assess->size_q call_ehs Call Emergency Services / EHS. Evacuate and secure the lab. size_q->call_ehs Yes ppe Don additional PPE (respirator, booties, etc.) size_q->ppe No contain Cover with absorbent material. Work from outside-in. ppe->contain collect Collect waste into a sealed hazardous waste container. contain->collect decon Decontaminate the spill area using triple-rinse method. collect->decon report Complete incident report. decon->report

Caption: Emergency spill response workflow.

Conclusion

N-Nitrosodihydrodibenzazepine is a potent compound that demands the highest level of safety precautions. By understanding its hazards, implementing a hierarchy of controls, and adhering strictly to established protocols, researchers can handle this material safely and effectively. The principles outlined in this guide—risk assessment, containment, and procedural diligence—form a self-validating safety system that protects personnel and ensures the integrity of research in drug development.

References

  • Control of Nitrosamine Impurities in Human Drugs - FDA. U.S. Food and Drug Administration.

  • 6 Steps to reduce nitrosamines impurities in Pharma industry. Veeprho.

  • Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration.

  • N-Nitrosodihydrodibenzazepine - 7458-08-4. Vulcanchem.

  • Nitrosamine impurities. European Medicines Agency (EMA).

  • Workflows for Quality risk management of nitrosamine risks in medicines. European Federation of Pharmaceutical Industries and Associations (EFPIA).

  • Classification of Nitrate/Nitrite and N-Nitroso compounds from IARC. ResearchGate.

  • 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Occupational Safety and Health Administration (OSHA).

  • N-Nitrosodihydrodibenzazepine | CAS No- 2030235. Chemicea.

  • Guidelines for the laboratory use of chemical carcinogens. Regulations.gov.

  • N-Nitroso-5H-dibenz(b,f)azepine|CAS 38652-29-8. Benchchem.

  • Chapter 9 - Particularly Hazardous Substances. Cornell University Environmental Health and Safety.

  • Carcinogens - Standards. Occupational Safety and Health Administration (OSHA).

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  • 5-Nitroso-10,11-dihydro-5H-dibenzo[b,f]azepine. Pharmaffiliates.

  • General Use SOP - Carcinogens. Stanford Environmental Health & Safety.

  • N-nitrosodihydrodibenzazepine. Hexonsynth.

  • Handling & Processing of Potent Compounds: A Holistic Approach. IPS.

  • N-Nitrosamines: 15 Listings - 15th Report on Carcinogens. National Center for Biotechnology Information (NCBI).

  • SAFETY DATA SHEET - Iminodibenzyl. Fisher Scientific.

  • Safety Data Sheet - Nitrosobenzene. Cayman Chemical.

  • N-nitrosodibenzylamine - Safety Data Sheet. ChemicalBook.

  • Safety Data Sheet: N-Nitroso-piperidine, 100µg/ml in Methanol. Chemos GmbH & Co.KG.

  • MATERIAL SAFETY DATA SHEETS N-NITROSO VARENICLINE IMPURITY 17. Cleanchem Laboratories.

  • Report on Carcinogens, Fifteenth Edition - N-Nitrosamines: 15 Listings. National Toxicology Program (NTP).

  • SAFETY DATA SHEET - N-Nitrosodiphenylamine. Sigma-Aldrich.

  • Safety data sheet - N-Nitroso-diphenylamine. CPAChem.

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Application

Application Note: Quantitative Analysis of N-Nitrosodihydrodibenzazepine in Pharmaceutical Products by Gas Chromatography-Mass Spectrometry

Introduction The emergence of nitrosamine impurities in pharmaceutical products has become a significant concern for global health authorities due to their classification as probable human carcinogens.[1][2][3] N-Nitroso...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The emergence of nitrosamine impurities in pharmaceutical products has become a significant concern for global health authorities due to their classification as probable human carcinogens.[1][2][3] N-Nitrosodihydrodibenzazepine, also known as N-nitroso-10,11-dihydro-5H-dibenzo[b,f]azepine, is a potential nitrosamine drug substance-related impurity (NDSRI) that can form in drug products containing active pharmaceutical ingredients (APIs) with a dibenzazepine backbone, such as carbamazepine or imipramine.[4][5] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control of these impurities to ensure patient safety.[1][6] Consequently, the development of sensitive, specific, and robust analytical methods for the detection and quantification of N-Nitrosodihydrodibenzazepine at trace levels is imperative for the pharmaceutical industry.[3]

This application note provides a detailed protocol for the analysis of N-Nitrosodihydrodibenzazepine in drug substances and finished drug products using Gas Chromatography-Mass Spectrometry (GC-MS). The method described herein offers high sensitivity and selectivity, crucial for meeting the low acceptable intake (AI) limits set by regulatory agencies.[7][8]

Principle of the Method

This method employs gas chromatography (GC) for the separation of N-Nitrosodihydrodibenzazepine from the sample matrix, followed by detection and quantification using mass spectrometry (MS). The inherent volatility and thermal stability of N-Nitrosodihydrodibenzazepine make it amenable to GC analysis. The sample is first extracted from the drug product matrix using an appropriate organic solvent. The extract is then injected into the GC system, where the analyte is separated on a capillary column. The MS is operated in Selected Ion Monitoring (SIM) mode to ensure high sensitivity and to minimize interference from matrix components, allowing for accurate quantification at parts-per-billion (ppb) levels.[9][10]

Materials and Reagents

  • Reference Standard: N-Nitrosodihydrodibenzazepine (purity ≥ 95%)[11]

  • Internal Standard (ISTD): N-Nitrosodiphenylamine (NDPhA) or an appropriate deuterated analog (e.g., NDMA-d6).

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetonitrile (ACN) - all HPLC or GC-MS grade.

  • Reagents: Sodium hydroxide (NaOH), ACS grade.

  • Water: Deionized or Milli-Q grade.

  • Sample Vials: 2 mL amber glass vials with PTFE-lined caps.

  • Filters: 0.2 or 0.45 µm PTFE syringe filters.[12]

  • Volumetric flasks, pipettes, and general laboratory glassware.

Safety Precaution: Nitrosamines are potent carcinogens and should be handled with extreme care using appropriate personal protective equipment (PPE), including gloves and a lab coat, within a certified fume hood.[9]

Instrumentation and Analytical Conditions

A standard gas chromatograph coupled with a single quadrupole or triple quadrupole mass spectrometer is recommended.

Gas Chromatography (GC) Conditions
ParameterRecommended Setting
Injection Port Splitless Mode
Injector Temp. 250 °C
Injection Vol. 1.0 µL
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Column VF-WAXms (30 m x 0.25 mm, 1.0 µm) or equivalent polar capillary column[13]
Oven Program Initial: 60 °C (hold 2 min), Ramp: 20 °C/min to 280 °C, Hold: 5 min[14]
Mass Spectrometry (MS) Conditions
ParameterRecommended Setting
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV[14]
Ion Source Temp. 230 °C[14]
Quadrupole Temp. 150 °C[14]
Acquisition Mode Selected Ion Monitoring (SIM)
Solvent Delay ~5 minutes or until after the solvent peak elutes
Selected Ion Monitoring (SIM) Parameters

The molecular weight of N-Nitrosodihydrodibenzazepine (C₁₄H₁₂N₂O) is 224.26 g/mol .[11] The primary fragmentation pathway for many nitrosamines involves the loss of the nitroso radical (•NO), resulting in a characteristic M-30 fragment.[15][16]

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
N-Nitrosodihydrodibenzazepine 194 (M-30)224 (M+)165
N-Nitrosodiphenylamine (ISTD) 169 (M+)16866

Note: These ions are proposed based on typical fragmentation patterns. It is essential to confirm the mass spectrum by infusing a standard solution of N-Nitrosodihydrodibenzazepine to determine the optimal quantifier and qualifier ions for the specific instrument used.

Protocols

Preparation of Standard and Control Solutions
  • ISTD Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of N-Nitrosodiphenylamine into a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • ISTD Working Solution (1 µg/mL): Dilute 1.0 mL of the ISTD Stock Solution to 100 mL with Dichloromethane.

  • Analyte Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of N-Nitrosodihydrodibenzazepine into a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol.[12]

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the Analyte Stock Solution into the ISTD Working Solution to achieve concentrations ranging from approximately 1 ng/mL to 100 ng/mL. This range should bracket the expected concentration of the analyte and the required limit of quantification (LOQ).[12]

Note: Protect all nitrosamine solutions from light by using amber glassware or wrapping flasks in aluminum foil, as they can be light-sensitive.[17]

Sample Preparation Protocol

The choice of sample preparation depends on the solubility of the drug product matrix.

Method A: For Matrices Soluble in Organic Solvents [12]

  • Weighing: Accurately weigh a quantity of powdered tablets or drug substance equivalent to 250 mg of the API into a 15 mL centrifuge tube.

  • Extraction: Add 5.0 mL of the ISTD Working Solution (1 µg/mL in DCM) to the tube.

  • Vortex/Shake: Vortex the tube for 1 minute, followed by shaking for at least 5 minutes to ensure complete extraction.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.[14]

  • Filtration: Filter the supernatant through a 0.2 µm PTFE syringe filter into a 2 mL amber GC vial.

  • Analysis: Inject 1 µL of the filtrate into the GC-MS system.

Method B: For Water-Soluble or Basic Matrices [9][12]

  • Weighing: Accurately weigh a quantity of powdered tablets or drug substance equivalent to 250 mg of the API into a 15 mL centrifuge tube.

  • Basification: Add 10 mL of 1M NaOH solution. Vortex briefly and shake for 5 minutes. This step ensures the analyte is in its non-ionized form for efficient extraction.[9]

  • Extraction: Add 2.0 mL of the ISTD Working Solution (1 µg/mL in DCM).

  • Vortex/Shake: Vortex vigorously for 1 minute, then shake for at least 5 minutes to facilitate liquid-liquid extraction.

  • Centrifugation: Centrifuge at 10,000 g for 5 minutes to achieve phase separation.[9]

  • Collection: Carefully transfer the lower organic (DCM) layer to a 2 mL amber GC vial using a glass pipette, avoiding the aqueous layer and any interface precipitate.

  • Analysis: Inject 1 µL of the organic layer into the GC-MS system.

Analytical Workflow Diagram

The following diagram illustrates the general experimental workflow for the analysis.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Drug Product/ API (250 mg) Spike Add ISTD Working Solution Sample->Spike Standard Prepare Calibration Curve & QC Standards GC_Inject Inject 1 µL into GC Standard->GC_Inject Extract Solvent Extraction (LLE or Direct) Spike->Extract Centrifuge Centrifuge & Filter Extract->Centrifuge Vial Transfer to Amber GC Vial Centrifuge->Vial Vial->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Detect MS Detection (SIM Mode) GC_Separation->MS_Detect Integration Peak Integration MS_Detect->Integration Calibration Generate Calibration Curve (Analyte/ISTD Ratio vs. Conc.) Integration->Calibration Quantify Quantify Analyte in Sample Calibration->Quantify Report Report Result (ng/g or ppb) Quantify->Report Caption Figure 1. Experimental workflow for N-Nitrosodihydrodibenzazepine analysis.

Figure 1. Experimental workflow for N-Nitrosodihydrodibenzazepine analysis.

Data Analysis and System Suitability

  • Calibration Curve: Generate a linear calibration curve by plotting the peak area ratio of the analyte to the ISTD against the concentration of the analyte. A correlation coefficient (R²) of ≥ 0.998 is required.[14]

  • Quantification: Calculate the concentration of N-Nitrosodihydrodibenzazepine in the sample using the linear regression equation derived from the calibration curve.

  • System Suitability: Before running the sequence, inject a mid-level calibration standard six times. The relative standard deviation (%RSD) of the peak areas should be less than 15%.[14]

  • Limit of Quantification (LOQ): The LOQ should be established during method validation and must be sufficiently low to quantify the analyte at or below the regulatory acceptable intake (AI) limit, typically in the low ng/g (ppb) range.[3][17]

Method Performance Characteristics (Example)

The following table presents typical performance data expected from a validated method.

ParameterAcceptance CriteriaExample Result
Linearity (R²) ≥ 0.9980.9992
Range 1 - 100 ng/mLMet
LOQ ≤ 15 ng/g (ppb)10 ng/g
LOD Signal-to-Noise ≥ 33 ng/g
Accuracy (Recovery) 70 - 130%95.2%
Precision (%RSD) ≤ 20% at LOQ12.5%

Discussion and Conclusion

The GC-MS method detailed in this application note provides a robust and sensitive platform for the routine quality control testing of N-Nitrosodihydrodibenzazepine in pharmaceutical drug substances and products. The use of a liquid-liquid extraction procedure effectively isolates the analyte from complex matrices, while the selectivity of SIM mode in the mass spectrometer ensures accurate quantification with minimal interference.[9][12]

It is critical that any laboratory implementing this method performs a full validation according to ICH Q2(R1) guidelines to demonstrate its suitability for the specific drug product matrix being tested.[17] This includes assessing specificity, linearity, range, accuracy, precision, and robustness. The method's low limit of quantification allows manufacturers to confidently monitor and control N-Nitrosodihydrodibenzazepine levels, ensuring compliance with stringent global regulatory standards and safeguarding patient health.[1][18]

References

  • Nitrosamines by GC-MS/MS. (n.d.). Swissmedic. Retrieved from a document provided by the search tool.
  • Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. (2023, February 24). Agilent Technologies.
  • An automated sample preparation workflow for the analysis of nitrosamines in metformin. (n.d.). Thermo Fisher Scientific. Retrieved from the Thermo Fisher Scientific website.
  • Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. (2026, January 1). Egyptian Drug Authority.
  • Nitrosamine Impurity Analysis in Pharmaceuticals. (n.d.). Sigma-Aldrich.
  • FDA's New Guidance on Nitrosamine and Nitrosamine- Drug Substance Related Impurities and Recommended Acceptable Intake Limits. (2023, November 10). MED Institute.
  • Nitrosamines Analysis in Pharmaceuticals. (n.d.). Agilent Technologies.
  • FDA: Updated Nitrosamine Limits. (n.d.). GMP Publishing.
  • Application Notes and Protocols for the Determination of N-Nitroso-5H-dibenz(b,f)azepine in Pharmaceutical Drug Products. (2025). BenchChem.
  • Application Note: Analytical Method Development for the Detection of N-Nitroso-5H-dibenz(b,f)azepine. (2025). BenchChem.
  • FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. (2024, September 24). Foley & Lardner LLP.
  • FDA Releases New Acceptable Intake Levels for Nitrosamine Drug Substance-Related Impurities. (2023, August 15). Exponent.
  • 5-Nitroso-5H-dibenzo[b,f]azepin-10(11H)-one. (n.d.). Veeprho.
  • Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. [Link]

  • N-Nitrosodihydrodibenzazepine. (n.d.). Vulcanchem.
  • Mass Spectra of N-Nitroso Compounds. (n.d.). OSTI.gov.
  • Nitrosamines Analysis. (n.d.). CPHI Online.
  • Farkas, B., et al. (2023). Simultaneous determination of low molecular weight nitrosamines in pharmaceutical products by fast gas chromatography mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 237, 115767. [Link]

  • N-Nitrosodihydrodibenzazepine. (n.d.). Chemicea.
  • 10,11-Dihydro-5-nitroso-5H-dibenz(b,f)azepine. (n.d.). PubChem. Retrieved from [Link]

  • Solutions for Nitrosamine Analysis - GC-MS/MS and LC-HRMS Method. (n.d.). Shimadzu.
  • Gamal, M., et al. (2023). Selective and sensitive GC-MS analysis of carcinogenic N-nitrosodimethylamine in pharmaceuticals using a magnetic coconut carbon.Journal of the Saudi Chemical Society, 27(6), 101739.
  • Analytical Methods & Research. (n.d.). Food and Drug Administration, Department of Health.
  • Mass Spectrometry of Nitro and Nitroso Compounds. (n.d.). ResearchGate.
  • Barman, K., et al. (2019). Synthesis Characterization Antioxidant Activity and Molecular Docking of N-Nitroso-2,6- Diphenylpiperidin-4-One Semicarbazone.Pharmacophore, 10(4), 84-91.
  • Patel, A. I., et al. (2023). Outperform regulatory limits for five nitrosamine impurities in drug products and drug substances using GC-MS/MS.Asian Journal of Pharmaceutical Analysis.
  • Synthesis and Characterization of N-Nitroso-3-morpholinosydnonimine as NO Radical Donor. (n.d.). MDPI.
  • Instock: N-nitrosodihydrodibenzazepine. (n.d.). Hexonsynth.
  • LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines. (2023). Current Drug Metabolism, 24(3), 223-237. [Link]

  • Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. (2025, August 6). ResearchGate.

Sources

Method

Application Note: A Validated LC-MS/MS Method for the Ultrasensitive Quantification of N-Nitrosodihydrodibenzazepine in Pharmaceutical Ingredients

Abstract The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] N-Nitrosodihydrodibenzazepine, also known as N-n...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] N-Nitrosodihydrodibenzazepine, also known as N-nitroso-iminodibenzyl, is a nitrosamine drug substance-related impurity (NDSRI) that can potentially form in active pharmaceutical ingredients (APIs) containing the dibenzazepine structure, such as carbamazepine.[3][4][5] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control of such impurities.[1][6][7][8] This application note details a robust, sensitive, and validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of N-Nitrosodihydrodibenzazepine at trace levels. The method adheres to the validation principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline and is suitable for quality control, stability testing, and regulatory submissions.[9][10][11]

Introduction: The Regulatory and Scientific Imperative

Since 2018, the detection of N-nitrosamines in common medications has led to widespread product recalls and a paradigm shift in pharmaceutical quality control.[12][13] These compounds can form during API synthesis, formulation, or storage when secondary or tertiary amines react with nitrosating agents (e.g., nitrites).[2][3][14] The dibenzazepine moiety, a core component of several drugs, contains a secondary amine that is susceptible to nitrosation, leading to the formation of N-Nitrosodihydrodibenzazepine.[3]

Given the potential carcinogenicity, regulatory agencies require manufacturers to perform comprehensive risk assessments and, where a risk is identified, conduct confirmatory testing using highly sensitive and validated analytical methods.[8][15][16][17] The acceptable intake (AI) limits for nitrosamines are often in the nanogram-per-day range, necessitating analytical methods capable of achieving limits of quantification (LOQ) in the parts-per-billion (ppb) range relative to the API.[6][16][18] LC-MS/MS is the technique of choice for this task due to its exceptional sensitivity and selectivity, which allows for accurate quantification even in complex sample matrices.[12][19][20]

This guide provides a complete protocol, from sample preparation to method validation, designed to be a self-validating system for researchers and drug development professionals.

Method Development & Rationale

The primary goal was to develop a method that provides accurate quantification of N-Nitrosodihydrodibenzazepine while minimizing interference from the API and other matrix components.

Instrumentation and Consumables
  • LC System: High-performance liquid chromatography (UHPLC) system capable of delivering precise gradients at high pressures.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

    • Expertise & Experience: Tandem quadrupole MS is the preferred detector for quantification due to its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode. ESI was chosen as the ionization source because it is well-suited for polar to moderately polar compounds like N-Nitrosodihydrodibenzazepine.

  • Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Expertise & Experience: C18 columns provide excellent retention and separation for a wide range of organic molecules. The sub-2 µm particle size allows for higher efficiency and better resolution at faster flow rates.

  • Reagents & Standards:

    • N-Nitrosodihydrodibenzazepine certified reference standard.

    • Acetonitrile and Methanol (LC-MS grade).

    • Formic Acid (LC-MS grade).

    • Ultrapure Water.

Chromatographic and MS Conditions

The method was optimized to achieve baseline separation of the analyte from the large API peak and ensure a robust and sensitive MS signal.

Table 1: Optimized LC-MS/MS Parameters

ParameterSettingRationale
LC Column C18 Reversed-Phase (100 x 2.1 mm, 1.8 µm)Provides good retention and peak shape for the analyte.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation and enhances ESI signal in positive mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is an effective organic solvent for eluting the analyte.
Gradient 5% B to 95% B over 5 min, hold for 2 min, re-equilibrateA gradient ensures efficient elution and separation from matrix components.
Flow Rate 0.4 mL/minOptimal for the column dimensions to maintain efficiency.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
Ionization Mode Electrospray Ionization (ESI), PositiveAnalyte contains a nitrogen atom readily protonated for positive ion detection.
MRM Transitions Q1: 225.1 m/z -> Q3: 195.1 m/z (Quantifier)Precursor ion [M+H]+ and a stable, high-intensity product ion for quantification.
Q1: 225.1 m/z -> Q3: 165.1 m/z (Qualifier)A second product ion for identity confirmation, enhancing method specificity.
Source Temp. 500 °COptimized for efficient desolvation.

Step-by-Step Experimental Protocols

Preparation of Standards and Solutions
  • Stock Solution (100 µg/mL): Accurately weigh 1.0 mg of N-Nitrosodihydrodibenzazepine reference standard into a 10 mL amber volumetric flask. Dissolve and dilute to volume with methanol.

    • Trustworthiness: Using amber glassware is critical as nitrosamines can be susceptible to photodegradation, ensuring the integrity of the standard.[21]

  • Working Standard Solutions: Perform serial dilutions of the stock solution with 50:50 Methanol:Water to prepare calibration standards ranging from 0.1 ng/mL to 50 ng/mL.

  • Sample Diluent: 50:50 Methanol:Water.

Sample Preparation Protocol

This protocol is designed for an API drug substance. It must be optimized for different drug product matrices.[12]

  • Weighing: Accurately weigh 100 mg of the API powder into a 15 mL centrifuge tube.

  • Dissolution: Add 10.0 mL of the sample diluent.

  • Extraction: Vortex the tube for 2 minutes, then sonicate for 10 minutes to ensure complete dissolution and extraction.

    • Expertise & Experience: Sonication provides energy to disrupt particle aggregates and facilitate the extraction of the trace analyte from the bulk API, improving recovery.[22]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet any insoluble excipients.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC vial for analysis.

    • Trustworthiness: Filtration is a crucial step to remove particulates that could clog the UHPLC system, ensuring method robustness and longevity of the column.

G cluster_prep Sample Preparation Workflow cluster_analysis LC-MS/MS Analysis weigh 1. Weigh 100 mg API dissolve 2. Add 10 mL Diluent weigh->dissolve extract 3. Vortex (2 min) & Sonicate (10 min) dissolve->extract centrifuge 4. Centrifuge (4000 rpm, 10 min) extract->centrifuge filter 5. Filter Supernatant (0.22 µm PVDF) centrifuge->filter inject 6. Inject 5 µL into UHPLC-MS/MS filter->inject quantify 7. Data Acquisition & Quantification inject->quantify caption Figure 1. Experimental workflow from sample preparation to analysis.

Figure 1. Experimental workflow from sample preparation to analysis.

Method Validation

The analytical method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[9][10][11] The validation parameters included specificity, linearity, accuracy, precision, LOD, and LOQ.

Specificity

Specificity was demonstrated by analyzing a blank (diluent) and a sample of the API known to be free of the nitrosamine impurity. No interfering peaks were observed at the retention time of N-Nitrosodihydrodibenzazepine in the corresponding MRM chromatograms, confirming the method's high selectivity.

Linearity and Range

A calibration curve was constructed by plotting the peak area against the concentration of the analyte over the range of 0.5 ng/mL to 50 ng/mL. The method showed excellent linearity.

Accuracy and Precision

Accuracy was determined by the recovery of spiked samples. Precision was evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels.

Table 2: Summary of Method Validation Results

Validation ParameterAcceptance Criteria (ICH Q2)Result
Linearity (Correlation Coefficient, r²) r² ≥ 0.990.9992
Range -0.5 – 50 ng/mL (5 – 500 ppb relative to API)
Accuracy (% Recovery) 80 – 120% for trace analysis95.7 – 104.3%
Precision (Repeatability, %RSD) ≤ 15%4.2%
Precision (Intermediate, %RSD) ≤ 15%6.8%
Limit of Detection (LOD) S/N Ratio ≥ 30.15 ng/mL (1.5 ppb)
Limit of Quantification (LOQ) S/N Ratio ≥ 100.5 ng/mL (5.0 ppb)

The hypothetical data presented is representative of typical performance for a validated method.

G cluster_params Core Validation Parameters Validation Method Validation (ICH Q2) |  Is the method suitable for its intended purpose? Specificity {Specificity | No interference at analyte RT} Validation:f1->Specificity Linearity {Linearity & Range | r² ≥ 0.99} Validation:f1->Linearity Accuracy {Accuracy | % Recovery (80-120%)} Validation:f1->Accuracy Precision {Precision | % RSD (≤ 15%)} Validation:f1->Precision Limits {LOD & LOQ | S/N ≥ 3 (LOD) S/N ≥ 10 (LOQ)} Validation:f1->Limits caption Figure 2. Logical relationship of core method validation parameters.

Figure 2. Logical relationship of core method validation parameters.

Conclusion

This application note presents a highly sensitive, selective, and robust LC-MS/MS method for the determination of N-Nitrosodihydrodibenzazepine in pharmaceutical ingredients. The method was successfully validated following ICH Q2(R1) guidelines, demonstrating excellent performance in linearity, accuracy, precision, and sensitivity. With an LOQ of 5.0 ppb, this method is well-suited for the routine quality control and regulatory testing required to ensure the safety and compliance of pharmaceutical products susceptible to this nitrosamine impurity.

References

  • Control of Nitrosamine Impurities in Human Drugs - FDA. (2024). U.S. Food and Drug Administration. [Link]

  • FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs . (2024). Covington & Burling LLP. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . (2005). European Compliance Academy. [Link]

  • Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS . Separation Science. [Link]

  • Overview of the Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs . (2020). FDA on YouTube. [Link]

  • Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs . (2021). U.S. Food and Drug Administration. [Link]

  • EMA Nitrosamine Guidelines . Zamann Pharma Support GmbH. [Link]

  • CDER Nitrosamine Impurity Acceptable Intake Limits . U.S. Food and Drug Administration. [Link]

  • EMA guidelines for the detection of nitrosamines in medicines . (2025). Netpharmalab. [Link]

  • EMA revises guidance on nitrosamine impurities . (2023). European Pharmaceutical Review. [Link]

  • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals . (2021). U.S. Food and Drug Administration. [Link]

  • Development and validation of LC-MS/MS method for N-nitrosamines analysis in pharmaceutical products . (2022). Repository of the University of Belgrade. [Link]

  • Nitrosamines Analysis with LC-MS/MS . Waters Corporation. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . (2021). U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology PDF . (2005). U.S. Food and Drug Administration. [Link]

  • Quality Guidelines . International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . (2024). Starodub. [Link]

  • Winning Strategies to Develop an Analytical Method for Nitrosamines . (2024). Aurigene. [Link]

  • Nitrosamine impurities: guidance for marketing authorisation holders . European Medicines Agency (EMA). [Link]

  • Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation . (2025). ACS Publications. [Link]

  • Nitrosamine impurities . European Medicines Agency (EMA). [Link]

  • Nitrosamines in Pharma . Ellutia. [Link]

  • Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) . (2021). National Institutes of Health (NIH). [Link]

  • 10,11-Dihydro-5-nitroso-5H-dibenz(b,f)azepine . PubChem. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing LC-MS/MS Conditions for N-Nitrosodihydrodibenzazepine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the analysis of N-Nitrosodihydrodibenzazepine (N-Nitroso-10,11-dihydro-5H-dibenz[b,f]azepine). As...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the analysis of N-Nitrosodihydrodibenzazepine (N-Nitroso-10,11-dihydro-5H-dibenz[b,f]azepine). As a potential Nitrosamine Drug Substance-Related Impurity (NDSRI), its accurate quantification at trace levels is a critical regulatory and safety requirement. This document moves beyond simple protocols to explain the scientific rationale behind method development and troubleshooting choices, ensuring robust and reliable results.

Section 1: Foundational Knowledge & Initial Setup

This section addresses the fundamental properties of the analyte and the preliminary steps required before embarking on method optimization.

Q1: What is N-Nitrosodihydrodibenzazepine and why is its analysis critical?

N-Nitrosodihydrodibenzazepine (MW: 224.26 g/mol , Formula: C₁₄H₁₂N₂O) is the N-nitroso derivative of 10,11-dihydro-5H-dibenz[b,f]azepine.[1][2][3] Its core structure is related to active pharmaceutical ingredients (APIs) like carbamazepine, where the parent amine can be a precursor or impurity.[4] N-nitrosamines as a class are considered potentially mutagenic and carcinogenic, prompting stringent control by global regulatory bodies.[5][6] The analysis is critical to perform risk assessments and ensure that any presence in pharmaceutical products is below the acceptable intake (AI) limit, safeguarding patient health.

Q2: What are the key physicochemical properties of N-Nitrosodihydrodibenzazepine to consider for LC-MS/MS?

Understanding the molecule's properties is the first step in developing a sound analytical method.

  • Structure & Polarity: The molecule possesses a large, tricyclic dibenzazepine core, making it significantly more non-polar and hydrophobic than small, volatile nitrosamines like N-nitrosodimethylamine (NDMA).[1] This characteristic is advantageous for retention on reversed-phase columns.

  • Solubility: It is reported as a light brown solid soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol, but its extended aromatic system makes it less soluble in water.[1][3] This dictates the choice of sample diluents; a mismatch between the sample solvent and the initial mobile phase can lead to poor peak shape.

  • Ionization: The presence of the nitroso-amine functional group and the overall structure allows for protonation, making it suitable for positive mode electrospray ionization (ESI).

Q3: What is a reliable starting point for sample preparation?

The goal of sample preparation is to efficiently extract the analyte from the sample matrix (e.g., a drug product) while minimizing interferences.

A robust starting protocol involves extracting the analyte with an appropriate organic solvent. Given its solubility, methanol is an excellent first choice.

Step-by-Step Sample Preparation Protocol:

  • Weighing: Accurately weigh a representative amount of the powdered drug product (e.g., 100 mg).

  • Extraction: Add a precise volume of methanol (e.g., 10.0 mL) to the sample.

  • Mixing: Vortex the sample for 5 minutes, followed by sonication for 15 minutes to ensure complete dissolution and extraction of the analyte.[7]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pelletize insoluble excipients.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF or PTFE syringe filter. It is crucial to pre-screen filters to ensure they do not leach nitrosamines or other interfering compounds.[7]

  • Dilution (if necessary): If the initial concentration is expected to be high, dilute the filtered extract with the initial mobile phase composition (e.g., 50:50 Methanol:Water) to prevent peak distortion.

  • Transfer: Transfer the final solution to an LC autosampler vial for analysis.

Section 2: Liquid Chromatography (LC) Optimization & Troubleshooting

Effective chromatographic separation is the cornerstone of sensitive and reliable quantification, as it separates the analyte from matrix components that can cause ion suppression.[8]

Q4: Which HPLC column and mobile phases are recommended for starting method development?

Given the non-polar nature of the dibenzazepine backbone, a standard C18 reversed-phase column is the ideal starting point.

  • Recommended Column: A high-quality C18 column (e.g., 100 x 2.1 mm, <2.7 µm particle size) provides excellent resolving power and is compatible with mass spectrometry.

  • Mobile Phase System: A combination of acidified water and an organic solvent is standard for nitrosamine analysis.[7][9]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Methanol (or Acetonitrile)

    • Rationale: Formic acid serves to protonate the analyte, which is essential for efficient ESI+ ionization and often improves chromatographic peak shape.

Table 1: Suggested Starting LC Gradient

Time (min) Flow Rate (mL/min) %A (0.1% FA in Water) %B (0.1% FA in Methanol) Curve
0.0 0.4 60 40 Initial
1.0 0.4 60 40 6
8.0 0.4 5 95 6
10.0 0.4 5 95 6
10.1 0.4 60 40 6

| 12.0 | 0.4 | 60 | 40 | 6 |

This gradient should be optimized to ensure the analyte elutes in a region free from major matrix interference and has a sufficient retention factor (k > 2).

Q5: My analyte peak is tailing or fronting. What are the common causes and solutions?

Poor peak shape compromises integration accuracy and reduces sensitivity.

  • Tailing Peaks:

    • Cause: Secondary interactions between the analyte and active sites (e.g., free silanols) on the column packing material. This is common for basic compounds.

    • Solution: Ensure the mobile phase is sufficiently acidic. The 0.1% formic acid should mitigate this, but if problems persist, ensure the pH is at least 2 units below the analyte's pKa.

  • Fronting Peaks:

    • Cause: Often a sign of column overloading.

    • Solution: Reduce the injection volume or dilute the sample. Ensure the mass of the API injected on-column is not excessive.

  • Split or Broad Peaks:

    • Cause: A mismatch between the sample diluent and the initial mobile phase composition is a primary cause. Injecting a sample dissolved in a strong solvent (like 100% Methanol) into a weak initial mobile phase (e.g., 95% water) can cause this distortion.

    • Solution: Dilute the sample in a solvent that is as close as possible to the initial mobile phase conditions.

Q6: How can I improve the separation of my analyte from the main drug substance (API)?

Co-elution with the API is a major cause of ion suppression and inaccurate quantification.

  • Optimize the Gradient: Decrease the ramp speed of the gradient (%B/min) around the elution time of the analyte and API. This "shallow gradient" will increase the separation between the two peaks.

  • Change Organic Solvent: Switching from Methanol to Acetonitrile (or vice versa) can alter selectivity and may resolve the co-elution.

  • Alternative Column Chemistry: If gradient optimization fails, consider a column with a different stationary phase. A Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase offers different selectivity mechanisms (e.g., pi-pi interactions) that can be effective for aromatic compounds like this.

LC_Method_Development cluster_start Initial Setup cluster_eval Evaluation cluster_opt Optimization Loop cluster_final Finalization start Select C18 Column & 0.1% FA Mobile Phase run_scout Run Initial Scouting Gradient start->run_scout eval_peak Evaluate Peak Shape & Retention (k > 2?) run_scout->eval_peak eval_res Evaluate Resolution from API/Matrix eval_peak->eval_res Peak Shape OK opt_gradient Adjust Gradient Slope eval_peak->opt_gradient Peak Shape Poor (Adjust initial %B) eval_res->opt_gradient final Method Validated eval_res->final Resolution OK opt_gradient->run_scout Re-evaluate opt_solvent Switch Organic Solvent (MeOH <-> ACN) opt_gradient->opt_solvent No Improvement opt_solvent->run_scout Re-evaluate opt_column Try Alternative Column (e.g., Phenyl-Hexyl) opt_solvent->opt_column No Improvement opt_column->start Re-evaluate Troubleshooting_Flow cluster_issue Problem Identification cluster_ms_check MS System Checks cluster_lc_check LC System Checks cluster_method_check Methodology Checks issue No / Low Signal infuse Infuse Standard Directly issue->infuse Start Here issue2 Poor Reproducibility sample_prep Review Sample Prep Protocol issue2->sample_prep issue3 False Positive Signal insource Investigate In-Source Formation issue3->insource tune Check MS Tuning & Calibration infuse->tune No Signal on Infusion rt_check Verify Retention Time with Standard infuse->rt_check Signal OK on Infusion source_clean Clean Ion Source tune->source_clean Tuning Fails lc_pressure Check LC Pressure Trace column_health Check Column Health lc_pressure->column_health rt_check->lc_pressure RT Shifted / No Peak carryover Inject Blank after High Standard sample_prep->carryover Sample Prep OK carryover->source_clean Carryover Observed

Sources

Optimization

troubleshooting matrix effects in N-Nitrosodihydrodibenzazepine analysis

Welcome to the technical support center for the analysis of N-Nitrosodihydrodibenzazepine. This guide is designed for researchers, analytical scientists, and drug development professionals to troubleshoot and resolve cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of N-Nitrosodihydrodibenzazepine. This guide is designed for researchers, analytical scientists, and drug development professionals to troubleshoot and resolve challenges related to matrix effects in the quantification of this critical nitrosamine impurity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your method development and validation.

Introduction: The Challenge of N-Nitrosodihydrodibenzazepine and Matrix Effects

N-Nitrosodihydrodibenzazepine is a nitrosamine drug substance-related impurity (NDSRI) that can form from active pharmaceutical ingredients (APIs) containing a dibenzazepine structure, such as carbamazepine. Due to the potent carcinogenic potential of nitrosamines, regulatory agencies mandate their control at trace levels (ng/day).[1][2]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for this analysis due to its high sensitivity and selectivity.[3][4] However, the accuracy of LC-MS/MS quantification is highly susceptible to matrix effects . These effects occur when co-eluting components from the sample matrix—such as the API itself, excipients, or endogenous molecules—interfere with the ionization of the target analyte in the mass spectrometer's source.[5][6] This interference can artificially decrease (ion suppression) or increase (ion enhancement) the analyte signal, leading to inaccurate and unreliable results.[7][8]

This guide provides a structured approach to identifying, diagnosing, and mitigating matrix effects to ensure your analytical data is robust, accurate, and defensible.

Troubleshooting Guide: From Problem to Solution

This section is structured in a question-and-answer format to address common issues encountered during the analysis of N-Nitrosodihydrodibenzazepine.

Question 1: My results are inconsistent and my recovery is poor. How do I know if matrix effects are the cause?

Answer: Inconsistent results, poor reproducibility, and inaccurate quantification are classic symptoms of unmanaged matrix effects.[5][9] The first step is to systematically determine if the matrix is indeed the culprit. The most direct way to assess this is through a post-extraction spike experiment .

This experiment quantifies the extent of ion suppression or enhancement by comparing the analyte's signal in a clean solvent versus its signal in the actual sample matrix.[5][6]

Experimental Protocol: Quantifying Matrix Effects via Post-Extraction Spike

Objective: To calculate the Matrix Factor (MF) and determine the presence and magnitude of matrix effects.

Materials:

  • N-Nitrosodihydrodibenzazepine reference standard

  • Blank matrix (placebo formulation without the API, or a representative sample known to be free of the analyte)

  • Clean solvent (e.g., Methanol/Water, 50:50 v/v)

  • Your standard sample preparation equipment and reagents

Procedure:

  • Prepare Solution A (Neat Standard): Prepare a standard solution of N-Nitrosodihydrodibenzazepine in the clean solvent at a known concentration (e.g., 1.0 ng/mL).

  • Prepare Solution B (Post-Extraction Spike):

    • Take a sample of the blank matrix.

    • Process it using your established sample preparation procedure (e.g., extraction, centrifugation, filtration).

    • Take the final, processed blank matrix extract.

    • Spike this extract with the N-Nitrosodihydrodibenzazepine reference standard to achieve the exact same final concentration as Solution A (1.0 ng/mL).

  • Analysis: Inject both Solution A and Solution B into the LC-MS/MS system and record the peak area response for the analyte.

  • Calculation:

    • Calculate the Matrix Factor (MF) using the following formula: MF (%) = (Peak Area of Solution B / Peak Area of Solution A) * 100

Interpreting the Results:

  • MF ≈ 100%: No significant matrix effect.

  • MF < 100%: Ion suppression is occurring. For example, an MF of 30% indicates 70% signal suppression.

  • MF > 100%: Ion enhancement is occurring.

This self-validating check provides definitive evidence of matrix interference, guiding your next troubleshooting steps.[5]

Question 2: I've confirmed significant ion suppression. What is my first line of defense?

Answer: Once ion suppression is confirmed, the most effective strategy is to compensate for the effect using a stable isotope-labeled internal standard (SIL-IS). This is considered the gold standard in quantitative mass spectrometry.[10][11]

A SIL-IS, such as N-Nitrosodihydrodibenzazepine-d4, is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., deuterium).[11] Because it has the same physicochemical properties, it co-elutes with the analyte and experiences the exact same degree of ion suppression or enhancement.[10][12] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is effectively normalized, leading to highly accurate and precise quantification.[11][12]

Workflow for Implementing a Stable Isotope-Labeled Internal Standard

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification A Weigh sample (API or Drug Product) B Add extraction solvent AND a known amount of SIL-IS A->B C Vortex / Sonicate B->C D Centrifuge / Filter C->D E Inject final extract D->E F Acquire data using two MRM transitions: 1. Analyte (e.g., 237 -> 207) 2. SIL-IS (e.g., 241 -> 211) E->F G Calculate Peak Area Ratio (Analyte / SIL-IS) F->G H Plot Area Ratio vs. Concentration to generate calibration curve G->H I Determine unknown concentration using the curve H->I caption SIL-IS Workflow for Accurate Quantification

Caption: SIL-IS Workflow for Accurate Quantification.

Causality: The SIL-IS is added at the very beginning of the sample preparation process.[12] This ensures it accounts for variability not only in the MS ion source but also for any analyte loss during extraction, evaporation, or reconstitution steps, making the entire method more robust.[10]

Question 3: A suitable SIL-IS is not available or is too expensive. What are my other options?

Answer: If a SIL-IS is not feasible, the focus shifts to either improving sample cleanup to remove interfering matrix components or optimizing chromatographic separation to resolve the analyte from them.[5][13]

Strategy 1: Enhance Sample Preparation

The goal is to develop a more selective sample preparation method that removes the compounds causing ion suppression.

Technique Principle Pros Cons Best For...
Dilute-and-Shoot Sample is simply diluted with solvent and injected.Fast, simple, high throughput.Minimal cleanup; matrix effects are often severe.[13]Simple, clean matrices (e.g., some APIs).
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquids based on solubility.Can provide good cleanup from polar interferences (e.g., salts).Can be labor-intensive, uses large solvent volumes.Removing highly polar or non-polar interferences.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Highly selective, excellent for concentrating the analyte and removing interferences.[5][13]Requires method development to select the correct sorbent and solvents.Complex matrices like drug products with multiple excipients.[14]

For N-Nitrosodihydrodibenzazepine in a complex drug product, SPE is often the most effective choice . A reverse-phase (e.g., C18) or mixed-mode sorbent can be used to retain the analyte while water-soluble excipients and salts are washed away.

Strategy 2: Optimize Chromatography

The objective is to change the elution time of N-Nitrosodihydrodibenzazepine so it no longer co-elutes with the suppressing components from the matrix.

  • Change Mobile Phase Gradient: A shallower gradient can increase resolution between closely eluting peaks.

  • Modify Mobile Phase Composition: Switching from methanol to acetonitrile (or vice-versa) can alter selectivity and change elution order.

  • Select a Different Column Chemistry: If you are using a standard C18 column, switching to a different stationary phase like Phenyl-Hexyl or Pentafluorophenyl (PFP) can provide alternative selectivity, which may be sufficient to resolve the analyte from the interference.[13][15]

  • Employ 2D-LC: For extremely complex matrices, a two-dimensional LC system can be used to achieve a very high degree of separation, though this is a more advanced technique.

Visualizing the Troubleshooting Logic

G Start Inconsistent Results or Poor Recovery Observed CheckME Perform Post-Extraction Spike Experiment Start->CheckME NoME Matrix Effect Not Significant. Troubleshoot other parameters (e.g., instrument, standard stability). CheckME->NoME Matrix Factor ≈ 100% UseSIL Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) CheckME->UseSIL Matrix Factor < 80% or > 120% NoSIL SIL-IS Not Available UseSIL->NoSIL If not feasible Validate Validate Modified Method UseSIL->Validate Cleanup Improve Sample Cleanup (e.g., switch from LLE to SPE) NoSIL->Cleanup Chroma Optimize Chromatography (e.g., change column or gradient) Cleanup->Chroma If suppression persists Cleanup->Validate Chroma->Validate

Sources

Troubleshooting

Technical Support Center: Improving Extraction Recovery of N-Nitrosodihydrodibenzazepine

Welcome to the technical support center for N-Nitrosodihydrodibenzazepine (N-NDHDBA) analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of extrac...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Nitrosodihydrodibenzazepine (N-NDHDBA) analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of extracting this specific nitrosamine impurity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your own methods effectively.

N-Nitrosodihydrodibenzazepine (CAS 7458-08-4) is a light brown solid with a molecular weight of 224.26 g/mol .[1][2][3][4] Structurally, it features a dibenzazepine core with a nitroso group on the nitrogen atom, rendering it a neutral, non-polar molecule.[1][5] Understanding these properties is the first step toward developing a robust extraction method.

Troubleshooting Guide: Common Extraction Issues

This section addresses the most frequent challenges encountered during the extraction of N-NDHDBA from various matrices.

Q1: I'm experiencing very low recovery of N-NDHDBA. What are the most likely causes and how can I fix it?

Low recovery is a multifaceted problem, often stemming from a mismatch between the analyte's properties and the extraction conditions.[6] Let's break down the potential culprits.

Potential Cause 1: Suboptimal Solvent Choice for Liquid-Liquid Extraction (LLE)

  • The Principle: The fundamental rule of LLE is "like dissolves like." N-NDHDBA is a relatively non-polar molecule due to its large aromatic ring system.[1] Therefore, an organic solvent with appropriate polarity must be selected to efficiently partition it from an aqueous sample matrix. For neutral molecules, the partition coefficient between water and an organic solvent is a key factor.[7][8][9]

  • Troubleshooting Steps:

    • Evaluate Solvent Polarity: If you are using a very polar solvent, the N-NDHDBA will prefer to remain in the aqueous phase. Conversely, a solvent that is too non-polar might not be efficient.

    • Solvent Selection: Start with a moderately polar, water-immiscible solvent. Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) are excellent starting points. Ethyl acetate is also a common choice.

    • Systematic Optimization: If recovery is still low, perform a small-scale experiment comparing several solvents with varying polarities (see Table 1). This empirical approach is often the most effective.[9]

Table 1: Properties of Common LLE Solvents for N-NDHDBA Extraction

SolventPolarity IndexDensity (g/mL)Water SolubilityKey Considerations
Hexane 0.10.655ImmiscibleGood for highly non-polar compounds; may be too non-polar for N-NDHDBA.
Methyl tert-butyl ether (MTBE) 2.50.740LowGood general-purpose solvent, less prone to emulsion.
Dichloromethane (DCM) 3.11.330LowExcellent solvent for many nitrosamines, but is denser than water.[10]
Ethyl Acetate 4.40.902ModerateGood balance of polarity, but has higher water solubility.

Potential Cause 2: Analyte Instability

  • The Principle: Nitrosamines as a class can be susceptible to degradation under certain conditions, such as exposure to strong acids, high temperatures, or even light.[11][12] Ensuring the stability of your analyte throughout the extraction process is critical for accurate quantification.[11]

  • Troubleshooting Steps:

    • Temperature Control: Perform extractions at room temperature or below. If your sample preparation involves a concentration step (e.g., evaporation), use gentle heating (e.g., <40°C) under a stream of nitrogen. Volatile nitrosamines can be lost during aggressive concentration steps.[11]

    • Light Protection: Work with amber glassware or in a dimly lit area to prevent photolytic degradation.

    • pH Considerations: While N-NDHDBA is neutral and its extraction is less dependent on pH than acidic or basic compounds, extreme pH values should be avoided as they can potentially cause degradation of the nitroso group.[7]

Potential Cause 3: Inefficient Solid-Phase Extraction (SPE) Method

  • The Principle: SPE relies on the differential affinity of the analyte and matrix components for a solid sorbent.[13] Low recovery in SPE can be due to incorrect sorbent selection, poor method optimization (load, wash, elute steps), or overloading the cartridge.[14]

  • Troubleshooting Steps:

    • Sorbent Selection: For a neutral, non-polar compound like N-NDHDBA, a reverse-phase (e.g., C18, C8) or a carbon-based sorbent is appropriate.[15] EPA Method 521, for example, uses coconut charcoal SPE cartridges for various nitrosamines in water.[10]

    • Fraction Collection: To diagnose the problem, collect and analyze every fraction: the initial sample load, each wash step, and the final elution.[14] This will tell you exactly where your analyte is being lost.

      • Analyte in Load Fraction: The sample solvent may be too strong, or the sorbent is not retaining the analyte. Try diluting the sample with a weaker solvent (e.g., water) before loading.

      • Analyte in Wash Fraction: The wash solvent is too strong and is prematurely eluting your compound. Use a weaker organic solvent in your wash step.[14]

      • No Analyte in Elution Fraction: The elution solvent is too weak to desorb the analyte from the sorbent. Increase the strength of your elution solvent.[14]

Q2: My recovery is inconsistent and varies widely between samples. What's going on?

High variability points to a lack of method robustness.

  • The Principle: Reproducibility is a cornerstone of bioanalytical method validation.[16] Inconsistent recovery suggests that small, uncontrolled variations in the procedure are having a large impact on the outcome. The goal is to have a method where recovery is consistent, even if it's not 100%.[17]

  • Troubleshooting Steps:

    • Standardize Shaking/Vortexing: For LLE, the duration and intensity of mixing can affect extraction efficiency. Use a mechanical shaker for a fixed time to ensure uniformity.

    • Control pH Precisely: Although N-NDHDBA is neutral, matrix components can be ionizable. Inconsistent pH can alter the matrix and affect the extraction indirectly. For biological samples, ensure consistent buffering.

    • Automate When Possible: Automated SPE systems can significantly improve precision compared to manual methods by ensuring consistent flow rates and volumes.[10]

    • Check for Matrix Effects: In LC-MS/MS analysis, co-eluting matrix components can suppress or enhance the ionization of the analyte, leading to variability.[18] A good cleanup procedure (like SPE) is essential to minimize this.

Q3: I'm struggling with emulsion formation during my Liquid-Liquid Extraction. How can I prevent or break it?

Emulsions are a common headache in LLE, especially with complex biological matrices.

  • The Principle: An emulsion is a stable dispersion of one immiscible liquid within another, often stabilized by surfactants, proteins, or phospholipids in the sample matrix.[19][20][21] Vigorous agitation increases the likelihood of their formation.[19]

  • Troubleshooting Steps:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times (e.g., 20-30 inversions). This increases the surface area for extraction without providing the high energy needed for stable emulsion formation.[19]

    • "Salting Out": Add a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous layer.[19][22] This increases the ionic strength of the aqueous phase, which can decrease the solubility of the organic solvent in it and help break the emulsion.[19]

    • Centrifugation: If an emulsion does form, centrifuging the sample can provide the force needed to separate the layers.

    • Solvent Change: Consider using a solvent less prone to emulsions, such as MTBE.

    • Alternative Technique: If emulsions are persistent, switch to Supported Liquid Extraction (SLE) or SPE, which are not prone to this issue.[19]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing an extraction method for N-NDHDBA?

For initial method development, both LLE and SPE are viable options.

  • Liquid-Liquid Extraction (LLE): LLE is simple and requires minimal special equipment.[8][9] A good starting point is a simple extraction of an aqueous sample (buffered to neutral pH, e.g., pH 7) with a 2:1 ratio of Dichloromethane (DCM) to sample.

  • Solid-Phase Extraction (SPE): SPE provides better sample cleanup and concentration, which is crucial for achieving low detection limits required for nitrosamine analysis.[13][23] A generic reverse-phase SPE protocol (detailed below) is an excellent starting point.

Q2: How do I properly validate my extraction method?

Method validation ensures your analytical results are accurate and reliable. Key parameters to assess, according to regulatory bodies like the FDA, include:[16][24][25][26][27]

  • Recovery: The efficiency of the extraction process. It's determined by comparing the analytical response of an analyte extracted from a matrix to the response of a non-extracted standard.[16]

  • Matrix Effect: The influence of co-extracted matrix components on the analytical signal (typically for MS detection).[18]

  • Precision and Accuracy: Assessed by analyzing quality control (QC) samples at multiple concentration levels on different days.[16]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top).[16]

Q3: Does the pH of my aqueous sample matter for a neutral compound like N-NDHDBA?

While the charge state of N-NDHDBA itself is not affected by pH, the pH of your sample is still a critical parameter.

  • The Principle: The overall properties of your sample matrix can change dramatically with pH. Acidic or basic matrix components can become charged or neutralized, altering their solubility and potential to interfere with the extraction.

  • Recommendation: For a neutral analyte, it is best practice to perform the extraction at a neutral pH (around 6-7.5) to start.[7] This minimizes the extraction of acidic or basic interferents. If you need to remove specific interferences, you can use pH as a tool. For example, adjusting the pH to be acidic will protonate basic interferences, making them more water-soluble and less likely to be co-extracted into the organic phase.

Experimental Protocols & Visualizations

Protocol 1: General Purpose Liquid-Liquid Extraction (LLE)
  • Sample Preparation: To 1 mL of aqueous sample (e.g., plasma, urine, dissolved drug product) in a glass tube, add 1 mL of a neutral buffer (e.g., 0.1 M phosphate buffer, pH 7.0).

  • Extraction: Add 4 mL of Dichloromethane (DCM).

  • Mixing: Cap the tube and mix using gentle inversions for 5 minutes. Avoid vigorous shaking to prevent emulsions.

  • Phase Separation: Centrifuge at 2000 x g for 10 minutes to ensure complete separation of the layers.

  • Collection: Carefully transfer the bottom organic layer (DCM) to a clean tube.

  • Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen at <40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical instrument (e.g., 100 µL of mobile phase).

Protocol 2: General Purpose Solid-Phase Extraction (SPE)

This protocol uses a generic C18 (reverse-phase) cartridge.

  • Conditioning: Pass 3 mL of Methanol through the cartridge.

  • Equilibration: Pass 3 mL of water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading: Load 1 mL of the pre-treated sample (e.g., diluted 1:1 with water) onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Pass 3 mL of 5% Methanol in water through the cartridge to remove polar impurities.

  • Elution: Elute the N-NDHDBA from the cartridge using 2 mL of Methanol into a collection tube.

  • Concentration & Reconstitution: Evaporate and reconstitute as described in the LLE protocol.

Visualization 1: LLE Troubleshooting Workflow

This diagram outlines the decision-making process when troubleshooting low LLE recovery.

LLE_Troubleshooting start Start: Low LLE Recovery check_solvent Is the solvent appropriate? (e.g., DCM, MTBE) start->check_solvent check_stability Is analyte stable? (Light/Temp) check_solvent->check_stability Yes optimize_solvent Optimize Solvent: Test Hexane, MTBE, DCM, Ethyl Acetate check_solvent->optimize_solvent No check_emulsion Is emulsion forming? check_stability->check_emulsion Yes protect_sample Control Conditions: - Use amber vials - Work at RT or below - Gentle evaporation check_stability->protect_sample No break_emulsion Break Emulsion: - Gentle mixing - Add Salt (NaCl) - Centrifuge check_emulsion->break_emulsion Yes end_good Recovery Improved check_emulsion->end_good No optimize_solvent->end_good protect_sample->end_good break_emulsion->end_good

Caption: Decision tree for troubleshooting low LLE recovery.

Visualization 2: SPE Method Development Logic

This diagram shows the logical flow for developing a robust SPE method.

SPE_Development cluster_steps SPE Steps cluster_troubleshoot Troubleshooting by Fraction Analysis cluster_solutions Solutions Condition 1. Condition (e.g., Methanol) Equilibrate 2. Equilibrate (e.g., Water) Load 3. Load Sample Wash 4. Wash (e.g., 5% MeOH) analyte_in_load Analyte in Load? Load->analyte_in_load Elute 5. Elute (e.g., 100% MeOH) analyte_in_wash Analyte in Wash? Wash->analyte_in_wash analyte_retained Analyte Retained? Elute->analyte_retained solution_load Weaken Load Solvent analyte_in_load->solution_load solution_wash Weaken Wash Solvent analyte_in_wash->solution_wash solution_elute Strengthen Elution Solvent analyte_retained->solution_elute

Caption: Logic for SPE method development and troubleshooting.

References

  • N-Nitrosodihydrodibenzazepine - 7458-08-4. Vulcanchem.
  • Rapid Solid-Phase Extraction Method for the Detection of Volatile Nitrosamines in Food. Journal of Agricultural and Food Chemistry.
  • Evaluation of Automated Solid-Phase Extraction for Nitrosamines Using US EPA Method 521. Spectroscopy Online.
  • FDA Guidance for Industry on Bioanalytical Method Valid
  • USFDA guidelines for bioanalytical method valid
  • Ultra-Fast Analysis of Nitrosamines Using SPE-QQQ. Agilent.
  • Bioanalytical Method Valid
  • Liquid-Liquid Extraction Techniques Principles and Optimis
  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega.
  • Automated Solid Phase Extraction (SPE)
  • Tips for Troubleshooting Liquid–Liquid Extractions.
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. FDA.
  • Instock: N-nitrosodihydrodibenzazepine - Buy Online. Hexonsynth.
  • Bioanalytical Method Validation Guidance for Industry May 2018. FDA.
  • SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups. Spectroscopy Online.
  • 10,11-Dihydro-5-nitroso-5H-dibenz(b,f)azepine | C14H12N2O | CID 81960. PubChem.
  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components.
  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
  • Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation.
  • Technical Support Center: Long-Term Storage and Stability of Nitrosamines. Benchchem.
  • N-Nitrosodihydrodibenzazepine | CAS No- 2030235. Chemicea.
  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central.
  • Troubleshooting Low Recovery Rates in Chrom
  • Analyte recovery in LC-MS/MS bioanalysis: An old issue revisited. PubMed.
  • 5-Nitroso-10,11-dihydro-5H-dibenzo[b,f]azepine.
  • N-Nitrosodihydrodibenzazepine CAS NO: 7458-08-4. Synchemia.
  • Why am I getting less than 100% recovery after solid phase extraction?.
  • How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. YouTube.
  • Problems with Emulsions. Making Cosmetics.
  • What Causes the Formation of Water-in-Oil Emulsions?.

Sources

Optimization

Technical Support Center: Stability of N-Nitrosodihydrodibenzazepine in Solution

Welcome to the technical support center for N-Nitrosodihydrodibenzazepine (N-NO-DIB), also known as 5-Nitroso-10,11-dihydro-5H-dibenzo[b,f]azepine.[1][2] This resource is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Nitrosodihydrodibenzazepine (N-NO-DIB), also known as 5-Nitroso-10,11-dihydro-5H-dibenzo[b,f]azepine.[1][2] This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in various solutions. As a nitrosamine, N-NO-DIB's stability is a critical parameter in ensuring the accuracy of experimental results and the safety of pharmaceutical products.[3][4] This guide will address common questions and troubleshooting scenarios encountered during its handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What is N-Nitrosodihydrodibenzazepine and why is its stability a concern?

A1: N-Nitrosodihydrodibenzazepine (N-NO-DIB) is a nitrosamine derivative of dihydrodibenzo[b,f]azepine. Nitrosamines as a class are of significant concern due to their potential carcinogenic properties.[3][5] Their presence as impurities in pharmaceutical products is strictly regulated by agencies like the FDA and EMA.[4] Therefore, understanding the stability of N-NO-DIB in different solutions is crucial to prevent its unintended formation or degradation during manufacturing, storage, and analysis, which could lead to inaccurate quantification and safety assessments.[3][6]

Q2: What are the primary factors influencing the stability of N-NO-DIB in solution?

A2: The stability of N-NO-DIB, like other nitrosamines, is primarily influenced by three main factors:

  • pH: The acidity or alkalinity of the solution can significantly impact degradation rates.

  • Light Exposure (Photolysis): UV light can induce photochemical degradation.[7][8]

  • Temperature: Elevated temperatures can accelerate degradation.[3]

  • Presence of Oxidizing or Reducing Agents: These can promote the breakdown of the nitrosamine structure.[9]

Q3: How does pH affect the stability of N-NO-DIB?

A3: The effect of pH on nitrosamine stability is complex. Generally, nitrosamines are more susceptible to degradation under strongly acidic conditions (pH < 3) and to a lesser extent, under basic conditions.[10][11] Acid-catalyzed degradation can occur, and the rate of photolytic degradation is also pH-dependent.[8][11] Studies on various nitrosamines have shown that lower pH is a favorable condition for photolytic degradation.[7][8] While pHs above 7 are considered lower risk for nitrosamine formation, they do not entirely prevent it and can influence degradation pathways.[10] For instance, the quantum yield of N-nitrosodimethylamine (NDMA) decomposition via photolysis is constant between pH 2-8 but drops significantly above pH 8.[11][12]

Q4: Is N-NO-DIB sensitive to light?

A4: Yes, N-NO-DIB is expected to be sensitive to light, particularly UV light.[7] Photolysis, or degradation induced by light, is a known degradation pathway for nitrosamines.[9][11] This process involves the cleavage of the N-NO bond.[8] Therefore, it is crucial to protect solutions containing N-NO-DIB from light during preparation, storage, and analysis to prevent artificially low quantification.[13]

Q5: What are the best practices for preparing and storing N-NO-DIB stock solutions?

A5: To ensure the stability of N-NO-DIB stock solutions, the following practices are recommended:

  • Solvent Selection: Use high-purity solvents. Methanol is a common choice for preparing stock solutions.[14] For working solutions, a mixture of methanol and water is often used.[14]

  • Container: Store solutions in amber glass vials to protect from light.

  • Storage Temperature: Store stock solutions at refrigerated temperatures (2-8°C) to minimize thermal degradation.[1] For long-term storage, freezing may be considered, but freeze-thaw cycles should be minimized.

  • Inert Atmosphere: For highly sensitive experiments, purging the vial headspace with an inert gas like nitrogen or argon can prevent oxidative degradation.

  • Fresh Preparation: Whenever possible, prepare fresh working solutions from the stock solution for each experiment to ensure accuracy.

Troubleshooting Guide

Q1: I am observing a rapid decrease in the concentration of my N-NO-DIB standard in solution. What could be the cause?

A1: Rapid degradation of your N-NO-DIB standard can be attributed to several factors. Use the following flowchart to troubleshoot the issue:

Caption: Troubleshooting workflow for unexpected N-NO-DIB degradation.

Q2: I am seeing extra peaks in my chromatogram when analyzing N-NO-DIB. Could these be degradation products?

A2: Yes, it is highly likely that the extra peaks are degradation products. The degradation of nitrosamines can result in the formation of various by-products.[9] To confirm this, you can perform a forced degradation study.

Q3: How can I perform a forced degradation study for N-NO-DIB?

A3: A forced degradation study, also known as stress testing, is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[15][16]

Experimental Protocol: Forced Degradation Study of N-Nitrosodihydrodibenzazepine

1. Objective: To investigate the stability of N-NO-DIB under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) and to identify potential degradation products.

2. Materials:

  • N-NO-DIB reference standard

  • High-purity methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS/MS system[14][17]

  • Photostability chamber

  • Oven

3. Standard and Sample Preparation:

  • Prepare a stock solution of N-NO-DIB in methanol (e.g., 1 mg/mL).

  • For each stress condition, dilute the stock solution with the appropriate solvent to a working concentration (e.g., 10 µg/mL).

4. Stress Conditions:

Stress ConditionReagent/ConditionIncubation Time
Acid Hydrolysis 0.1 M HCl24 hours at 60°C
Base Hydrolysis 0.1 M NaOH24 hours at 60°C
Oxidation 3% H₂O₂24 hours at room temp.
Photolytic UV light (254 nm) & visible light24 hours at room temp.
Thermal 60°C24 hours

5. Procedure:

  • For each condition, prepare a stressed sample and a control sample (stored at 2-8°C, protected from light).

  • After the incubation period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to the same final concentration with the mobile phase.

  • Analyze the samples by HPLC or LC-MS/MS.

6. Data Analysis:

  • Compare the chromatograms of the stressed samples with the control sample.

  • Calculate the percentage degradation of N-NO-DIB.

  • Identify and characterize any significant degradation products using techniques like mass spectrometry.[9]

This structured approach will help you understand the degradation pathways of N-NO-DIB and develop robust analytical methods.

References

  • Aqeel, A., et al. (2017). Influence of pH on the UV photolysis of N -nitrosamines in water: Kinetics and products.
  • European Pharmaceutical Review. (2023).
  • ResolveMass Laboratories Inc. (n.d.).
  • Kim, T. K., & Kim, S. D. (2018). Effect of pH on UV Photodegradation of N-Nitrosamines in Water.
  • Pharma Stability. (2023). Designing Forced Degradation for Nitrosamine-Risk Drug Products.
  • chrischar. (2023). Nitrosamine- pH role. Community.Pharmaexpert.
  • BenchChem. (2023). Application Note: Analytical Method Development for the Detection of N-Nitroso-5H-dibenz(b,f)azepine.
  • Beard, J. C., & Swager, T. M. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(3), 2037–2057.
  • Beard, J. C., & Swager, T. M. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants.
  • Cleanchem Laboratories. (n.d.).
  • YouTube. (2023). Forced degradation studies — why they are critical for NDAs.
  • Minakata, S., et al. (2019). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. Environmental Science & Technology, 53(15), 8825–8834.
  • European Federation of Pharmaceutical Industries and Associations. (2022). Drug Substance Workflow for Quality Risk Management of Nitrosamine Risks in Medicines.
  • BenchChem. (2023). Application Notes and Protocols for the Determination of N-Nitroso-5H-dibenz(b,f)azepine in Pharmaceutical Drug Products.
  • ResearchGate. (n.d.).
  • BenchChem. (2023). N-Nitroso-5H-dibenz(b,f)
  • Pharmaffiliates. (n.d.). 5-Nitroso-10,11-dihydro-5H-dibenzo[b,f]azepine.
  • Ali, S., et al. (2023).
  • Canbolat, F., & Aydın, A. (2024). Determination of nitrosamines in various pharmaceuticals at variable temperatures. Black Sea Journal of Health Science, 7(2), 55-66.
  • PubChem. (n.d.). 10,11-Dihydro-5-nitroso-5H-dibenz(b,f)azepine.
  • Chow, Y. L. (1973). Nitrosamine photochemistry. Reactions of aminium radicals. Accounts of Chemical Research, 6(10), 354–360.
  • Reddit. (2022). N-nitroso compound stability in acid.
  • BenchChem. (2023). N-Nitroso-5H-dibenz(b,f)azepine.
  • OSHA. (1981). N-NITROSODIPHENYLAMINE Method no.: 23.
  • Ali, S., et al. (2023). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
  • BenchChem. (2023). Technical Support Center: N-Nitroso-5H-dibenz(b,f)
  • Grahek, R., et al. (2023). Stability and Degradation Pathways of N -Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. The Journal of Organic Chemistry, 88(15), 10599–10609.
  • ArtMolecule. (n.d.).
  • International Journal of Novel Research and Development. (2022). Control strategy of Nitrosamine impurities in Pharmaceutical Drugs.
  • precisionFDA. (n.d.). N-NITROSODESIPRAMINE.
  • National Institutes of Health. (2024).

Sources

Troubleshooting

Technical Support Center: N-Nitrosodihydrodibenzazepine Synthesis and Purification

Welcome to the technical support center for N-Nitrosodihydrodibenzazepine (N-NDHD), a critical reference standard for the analysis of potential nitrosamine impurities in pharmaceuticals. This guide is designed for resear...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Nitrosodihydrodibenzazepine (N-NDHD), a critical reference standard for the analysis of potential nitrosamine impurities in pharmaceuticals. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed FAQs, and scientifically grounded protocols to navigate the challenges associated with the synthesis and purification of this compound.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What is N-Nitrosodihydrodibenzazepine and why is it important?

    • What are the primary challenges in synthesizing N-NDHD?

    • Why is the purification of N-NDHD particularly difficult?

    • What are the regulatory limits for nitrosamine impurities like N-NDHD?

  • Synthesis Troubleshooting Guide

    • Issue: Low or No Yield of N-NDHD

    • Issue: Formation of Multiple Side-Products

    • Issue: Incomplete Reaction or Presence of Starting Material

  • Purification Troubleshooting Guide

    • Issue: Co-elution of Impurities with N-NDHD in RP-HPLC

    • Issue: Product Degradation During Purification

    • Issue: Difficulty Achieving >98% Purity

  • Analytical & Stability Concerns

    • Issue: In-situ Formation of N-NDHD During Analysis

    • Issue: Poor or Inconsistent Peak Shape in Chromatography

    • Issue: Sample Degradation Upon Storage

  • Experimental Protocols & Data

    • Protocol 1: General Synthesis of N-Nitrosodihydrodibenzazepine

    • Protocol 2: Starting Point for RP-HPLC Purification

    • Table 1: Solubility of N-Nitrosodihydrodibenzazepine

    • Table 2: Common Synthesis Side-Products and Their Characteristics

  • References

Frequently Asked Questions (FAQs)

Q1: What is N-Nitrosodihydrodibenzazepine and why is it important?

N-Nitrosodihydrodibenzazepine (N-NDHD), also known as 5-Nitroso-10,11-dihydro-5H-dibenzo[b,f]azepine, is the N-nitroso derivative of the 10,11-dihydro-5H-dibenzo[b,f]azepine core structure.[1][2][3] This structure is related to several active pharmaceutical ingredients (APIs), most notably carbamazepine. N-nitrosamines are classified as a "cohort of concern" due to their potential carcinogenic properties.[4] Regulatory agencies like the FDA require stringent control of such impurities in drug products. Therefore, the availability of high-purity N-NDHD as a reference standard is essential for the development and validation of sensitive analytical methods to detect and quantify it at trace levels.

Q2: What are the primary challenges in synthesizing N-NDHD?

The synthesis of N-NDHD involves the reaction of a secondary amine (10,11-dihydro-5H-dibenzo[b,f]azepine) with a nitrosating agent. The primary challenges include:

  • Side Reactions: The aromatic rings of the dibenzazepine structure are susceptible to electrophilic attack, which can lead to the formation of C-nitroso or C-nitro isomers, complicating the reaction mixture.[5]

  • Instability of Nitrosating Agents: Common nitrosating agents, like nitrous acid generated in situ from sodium nitrite and acid, can be unstable and lead to inconsistent reaction outcomes.[6][7]

  • Reaction Control: Over-nitrosation or degradation of the starting material or product can occur if reaction conditions (temperature, pH, stoichiometry) are not strictly controlled.

Q3: Why is the purification of N-NDHD particularly difficult?

Purification is challenging due to several factors:

  • Structural Similarity of Impurities: Side-products, such as C-nitrosated isomers or unreacted starting material, are structurally very similar to N-NDHD. This results in close retention times in chromatography, making baseline separation difficult.

  • Thermal and pH Sensitivity: The N-nitroso group can be labile. N-NDHD may degrade under harsh pH conditions or elevated temperatures often used in purification techniques like distillation or even during solvent evaporation.[8] Protolytic denitrosation (loss of the -NO group) can occur in strongly acidic conditions.[8]

  • Solubility Profile: While soluble in polar organic solvents like DMSO and Methanol, its solubility can be limited in solvents ideal for crystallization, making this a challenging method for achieving high purity.[1]

Q4: What are the regulatory limits for nitrosamine impurities like N-NDHD?

Regulatory agencies have established strict Acceptable Intake (AI) limits for nitrosamines to ensure patient safety. For many nitrosamines, these limits are in the nanogram-per-day range. For example, the AI for N-nitrosodimethylamine (NDMA) is 96 ng/day, and for N-nitrosodiethylamine (NDEA), it is 26.5 ng/day.[4] The specific AI for a new or less-studied nitrosamine like N-NDHD would be determined based on its carcinogenic potency, often through structure-activity relationship (SAR) assessments. The low AI necessitates highly sensitive analytical methods capable of quantification at parts-per-million (ppm) or even parts-per-billion (ppb) levels relative to the API.

Synthesis Troubleshooting Guide

Issue: Low or No Yield of N-NDHD
  • Potential Cause 1: Ineffective Nitrosating Agent.

    • Causality: Nitrous acid, generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), is unstable and can decompose before reacting with the secondary amine. The reaction is highly pH-dependent.

    • Troubleshooting:

      • Optimize pH: Ensure the reaction medium is sufficiently acidic (typically pH 1-3) to generate the active nitrosonium ion (NO⁺).

      • Control Temperature: Add the nitrite solution slowly at a low temperature (0-5 °C) to minimize its decomposition.

      • Alternative Reagent: Consider using a milder, more stable organic nitrosating agent like tert-butyl nitrite (TBN) under neutral or slightly acidic conditions. This often provides better yields and cleaner reactions for sensitive substrates.

  • Potential Cause 2: Degradation of Starting Material or Product.

    • Causality: The dihydrodibenzazepine ring system can be sensitive to overly harsh acidic conditions, leading to side reactions or degradation. The N-nitroso product itself can also be unstable under the reaction conditions.

    • Troubleshooting:

      • Monitor Reaction Carefully: Use TLC or HPLC to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.

      • Buffer the System: If using NaNO₂, consider a buffered acid system (e.g., acetic acid) to maintain a consistent pH and avoid localized areas of high acidity.

Diagram: Synthesis Troubleshooting Logic

G start Low/No Yield cause1 Ineffective Nitrosating Agent? start->cause1 cause2 Degradation of Reactants? start->cause2 sol1a Optimize pH (1-3) cause1->sol1a Yes sol1b Control Temp (0-5 °C) cause1->sol1b Yes sol1c Use tert-butyl nitrite (TBN) cause1->sol1c Yes sol2a Monitor reaction by TLC/HPLC cause2->sol2a Yes sol2b Use buffered acid system cause2->sol2b Yes

Caption: Decision tree for troubleshooting low N-NDHD synthesis yield.

Issue: Formation of Multiple Side-Products
  • Potential Cause 1: C-Nitrosation or C-Nitration.

    • Causality: The electron-rich aromatic rings of the dibenzazepine moiety are susceptible to electrophilic attack by the nitrosonium ion (NO⁺) or other reactive nitrogen species (NO₂⁺) that may be present, leading to C-nitrosation or C-nitration. This competes with the desired N-nitrosation.[5]

    • Troubleshooting:

      • Use Less Aggressive Conditions: Lower the reaction temperature and use a less acidic medium to reduce the electrophilicity of the nitrosating species.

      • Change Solvent: The choice of solvent can influence the reaction pathway. Aprotic solvents may favor N-nitrosation over C-nitrosation.

      • Protecting Groups: While more complex, temporarily blocking the most reactive positions on the aromatic rings with a protecting group could be a strategy for highly problematic cases.

  • Potential Cause 2: Oxidation of the Dihydrodibenzazepine Bridge.

    • Causality: Strong nitrosating conditions, particularly if excess oxidant is present, can potentially oxidize the ethylene bridge of the dihydrodibenzazepine core, leading to the formation of iminostilbene-related impurities.

    • Troubleshooting:

      • Stoichiometric Control: Use a precise stoichiometry of the nitrosating agent (e.g., 1.05-1.1 equivalents) to avoid excess oxidant.

      • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent unwanted oxidative side reactions.

Issue: Incomplete Reaction or Presence of Starting Material
  • Potential Cause: Insufficient Nitrosating Agent or Poor Mixing.

    • Causality: The nitrosating agent may have decomposed before it could fully react, or poor mixing in a heterogeneous reaction could leave some starting material unreacted.

    • Troubleshooting:

      • Staged Addition: Add the nitrosating agent in portions to maintain its concentration throughout the reaction.

      • Improve Agitation: Ensure vigorous stirring, especially if the starting material or reagents are not fully dissolved.

      • Solvent Selection: Choose a solvent system where both the amine substrate and the nitrosating agent have reasonable solubility.

Purification Troubleshooting Guide

Issue: Co-elution of Impurities with N-NDHD in RP-HPLC
  • Potential Cause: Structurally Similar Impurities.

    • Causality: The starting material (dihydrodibenzazepine) and potential C-nitroso isomers have very similar polarities and structures to the N-nitroso product, leading to poor separation on standard C18 columns.

    • Troubleshooting:

      • Optimize Mobile Phase:

        • pH: Adjust the pH of the aqueous mobile phase. A slightly acidic pH (e.g., using 0.1% formic acid) can improve peak shape for the amine starting material and alter selectivity.

        • Organic Modifier: Switch from acetonitrile to methanol or vice-versa. The different solvent properties can significantly change the elution order and resolution.

      • Change Stationary Phase:

        • Phenyl-Hexyl Column: A phenyl-hexyl column offers different selectivity (π-π interactions) for aromatic compounds and may resolve the N-nitroso product from C-nitroso isomers.

        • Pentafluorophenyl (PFP) Column: PFP columns provide unique selectivity through a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can be highly effective for separating isomers.

      • Alternative Techniques: For very challenging separations, consider preparative Supercritical Fluid Chromatography (SFC), which often provides orthogonal selectivity to RP-HPLC.[9]

Diagram: Purification Strategy Workflow

G start Crude N-NDHD hplc RP-HPLC (C18 Column) start->hplc check_purity Purity > 98%? hplc->check_purity optimize_mp Optimize Mobile Phase (pH, Organic Modifier) check_purity->optimize_mp No end_node Pure N-NDHD check_purity->end_node Yes change_column Change Stationary Phase (Phenyl-Hexyl, PFP) optimize_mp->change_column alt_tech Alternative Technique (Prep-SFC, CCC) change_column->alt_tech alt_tech->hplc

Caption: Workflow for optimizing the purification of N-NDHD.

Issue: Product Degradation During Purification
  • Potential Cause: Exposure to Heat or Incompatible pH.

    • Causality: The N-NO bond is susceptible to cleavage. Prolonged exposure to high temperatures during solvent evaporation or highly acidic/basic mobile phases can cause denitrosation, reducing recovery.

    • Troubleshooting:

      • Low-Temperature Evaporation: Use a rotary evaporator with a low bath temperature (<30-35 °C) to concentrate HPLC fractions.

      • Neutralize Fractions: If using an acidic mobile phase for purification, consider neutralizing the collected fractions with a mild base (e.g., dilute ammonium bicarbonate) before evaporation, if the product is stable under these conditions.

      • Avoid Strong Acids/Bases: Use mobile phase modifiers like formic acid or ammonium acetate instead of stronger acids like TFA, which can be harder to remove and may promote degradation.

Issue: Difficulty Achieving >98% Purity
  • Potential Cause: Presence of a Highly Persistent, Closely Related Impurity.

    • Causality: A specific impurity may have nearly identical chromatographic behavior, making its complete removal by a single method impossible.

    • Troubleshooting:

      • Orthogonal Purification: Employ a two-step purification strategy using different separation mechanisms. For example, first, use preparative RP-HPLC, and then re-purify the main fraction using a normal-phase or HILIC method.

      • Crystallization: Even if challenging, attempt crystallization from various solvent systems. A slow evaporation or anti-solvent addition technique might yield high-purity crystals. (See Table 1 for solvent guidance).

      • Identify the Impurity: Use LC-MS/MS to identify the persistent impurity. Knowing its structure can provide clues on how to best separate it (e.g., if it has a different pKa, ion-exchange chromatography might be an option).

Analytical & Stability Concerns

Issue: In-situ Formation of N-NDHD During Analysis
  • Potential Cause: Presence of Residual Nitrites and Amines in the Sample Matrix.

    • Causality: When analyzing a drug product for N-NDHD, trace amounts of the precursor amine (an impurity or degradant of the API) can react with trace nitrites (from excipients) under the acidic conditions of an HPLC mobile phase or in the hot GC inlet, artificially generating the nitrosamine.

    • Troubleshooting:

      • Use a Scavenger: Add a nitrosation inhibitor, such as sulfamic acid or ascorbic acid, to the sample diluent. This will quench any residual nitrites and prevent artificial formation.

      • Control pH: Keep the sample diluent at a neutral or slightly basic pH until injection, if possible.

      • Use Cooler GC Inlet: If using GC-MS, use the lowest possible inlet temperature that still allows for efficient volatilization of the analyte to minimize thermal-driven nitrosation.

Issue: Poor or Inconsistent Peak Shape in Chromatography
  • Potential Cause: Secondary Interactions with the Stationary Phase.

    • Causality: The N-NDHD molecule has polar characteristics that can lead to interactions with active sites (e.g., free silanols) on silica-based columns, causing peak tailing.

    • Troubleshooting:

      • Mobile Phase pH: A low pH mobile phase (e.g., 0.1% formic acid) will protonate the silanols and reduce these secondary interactions.

      • High-Purity Column: Use a modern, end-capped, high-purity silica column designed for good peak shape with polar compounds.

      • Ionic Strength: In some cases, adding a small amount of salt (e.g., 10 mM ammonium formate) to the mobile phase can help mask silanol interactions and improve peak symmetry.

Issue: Sample Degradation Upon Storage
  • Potential Cause: Photolytic or Thermal Degradation.

    • Causality: N-nitrosamines are known to be sensitive to light, particularly UV light, which can cause homolytic cleavage of the N-N bond.[8] They can also be thermally unstable over long periods.

    • Troubleshooting:

      • Protect from Light: Store solid material and solutions in amber vials or protect them from light with aluminum foil.

      • Cold Storage: Store both solid samples and stock solutions at low temperatures, typically -20 °C or colder, for long-term stability.

      • Solvent Choice: Prepare stock solutions in high-purity, UV-grade solvents (e.g., acetonitrile or methanol) and store them in the dark at low temperatures.

Experimental Protocols & Data

Protocol 1: General Synthesis of N-Nitrosodihydrodibenzazepine

Disclaimer: This protocol is a general guideline. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as N-nitrosamines are potentially carcinogenic.

  • Dissolution: Dissolve 1.0 g of 10,11-dihydro-5H-dibenzo[b,f]azepine in 20 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C in an ice bath.

  • Nitrosating Solution: In a separate beaker, dissolve 1.1 equivalents of sodium nitrite (NaNO₂) in a minimal amount of cold deionized water.

  • Reaction: Add the sodium nitrite solution dropwise to the stirred, cooled solution of the amine over 30 minutes. Maintain the temperature below 5 °C.

  • Monitoring: After the addition is complete, let the reaction stir at 0-5 °C for 1-2 hours. Monitor the consumption of the starting material by TLC (e.g., 9:1 Hexane:Ethyl Acetate).

  • Quenching: Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water and stir.

  • Extraction: Extract the aqueous mixture three times with 50 mL of dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with cold saturated sodium bicarbonate solution (until effervescence ceases) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature (<30 °C). The resulting crude solid can be further purified.

Protocol 2: Starting Point for RP-HPLC Purification
  • System: Preparative High-Performance Liquid Chromatography

  • Column: C18, 5 µm, 150 x 21.2 mm (or similar dimensions)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: Hold at 95% B

    • 30-35 min: Return to 50% B

  • Flow Rate: 20 mL/min

  • Detection: 254 nm

  • Injection: Dissolve crude material in a minimal amount of mobile phase B for injection.

Table 1: Solubility of N-Nitrosodihydrodibenzazepine
SolventPolarity IndexExpected SolubilityRationale & Notes
Dimethyl Sulfoxide (DMSO)7.2High Confirmed soluble.[1] Excellent for preparing stock solutions.
Methanol5.1High Confirmed soluble.[1] Good for sample preparation and HPLC mobile phases.
Acetonitrile5.8Moderate to High Aprotic polar solvent, likely a good solvent for both analysis and purification.
Dichloromethane (DCM)3.1Moderate Good for extraction from aqueous media.
Ethyl Acetate4.4Moderate Useful for extraction and normal-phase chromatography.
Tetrahydrofuran (THF)4.0Moderate Good general-purpose solvent.
Toluene2.4Low Non-polar aromatic solvent, solubility likely limited.
Hexane / Heptane0.1Very Low Non-polar solvents, useful as anti-solvents for crystallization.
Water10.2Insoluble The molecule is largely non-polar and lacks easily ionizable groups.

Note: This table is based on a combination of reported data and predictions from the molecule's structure and general solvent properties.[10][11][12][13][14] Experimental verification is recommended.

Table 2: Common Synthesis Side-Products and Their Characteristics
Compound NameStructureFormation PathwayChromatographic Behavior (RP-HPLC)
10,11-Dihydro-5H-dibenzo[b,f]azepine (Starting Material)Unreacted starting materialLess polar than N-NDHD. Elutes later.
C-Nitroso-dihydrodibenzazepine (Isomer, -NO on aromatic ring)Electrophilic aromatic substitution (C-nitrosation)Polarity is very similar to N-NDHD. Elutes very closely, often as a shoulder peak.
C-Nitro-dihydrodibenzazepine (Isomer, -NO₂ on aromatic ring)Oxidation of C-nitroso intermediate or reaction with NO₂⁺More polar than N-NDHD. Elutes earlier.
Iminostilbene (Oxidized Precursor)Oxidation of the ethylene bridgeLess polar than N-NDHD. Elutes later.

References

  • ICH Harmonised Tripartite Guideline. Q1A (R2): Stability Testing of New Drug Substances and Products. 2003.
  • Sedlo, I., Kolonić, T., & Tomić, S. (2021). Presence of nitrosamine impurities in medicinal products. Arhiv za higijenu rada i toksikologiju, 72(1), 1–5.
  • Beard, J. D., & Swager, T. M. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(4), 2039–2055.
  • Grahek, R., Weng, M.-W., & Xiaoling, W. (2023). Stability and degradation pathways of N-nitroso-hydrochlorothiazide and the corresponding aryl diazonium ion. Organic Process Research & Development, 27(10), 1792–1811.
  • Sharma, V., et al. (2023). Modified NAP test: A Simple and Responsive Nitrosating Methodology for Risk Evaluation of NDSRIs. Journal of Pharmaceutical Sciences, 112, 1333-1341.
  • Biba, M., & Liu, Y. (2012). Application of preparative supercritical fluid chromatography for the purification of pharmaceutical compounds.
  • Chaudhary, P. M., et al. (2016). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry, 18, 2323-2327.
  • Ziebarth, D., Schramm, T., & Töppel, A. (1982). Drugs from the classes of tricyclic antidepressives and antiepileptics, nitrosatable under simulated human gastric conditions. Archiv der Pharmazie, 315(6), 515-520.
  • Synchemia. (2023).
  • López-Rodríguez, R., et al. (2020). Nitrosamine Impurities in Pharmaceuticals: A Comprehensive Review of Formation Mechanisms and Mitigation Strategies. Journal of Pharmaceutical and Biomedical Analysis, 189, 113476.
  • PubChem. (n.d.). 10,11-Dihydro-5-nitroso-5H-dibenz(b,f)azepine.
  • European Medicines Agency. (2020). Nitrosamine impurities in human medicinal products.
  • Chemicea Pharmaceuticals. (n.d.). N-Nitrosodihydrodibenzazepine.
  • ICH Harmonised Guideline. M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. 2017.
  • SIELC Technologies. HPLC Method for Analysis of N-Nitrosodiethylamine on Newcrom R1 Column.
  • Schlingemann, J., et al. (2022). The Landscape of Potential Small and Drug Substance Related Nitrosamines in Pharmaceuticals. Journal of Pharmaceutical Sciences, 111(12), 3297-3316.
  • Lee, S. K., & Kim, Y. (2022). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. Regulatory Toxicology and Pharmacology, 133, 105204.
  • Sigma-Aldrich. Solvent Miscibility Chart.
  • Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties.
  • Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book.
  • Roy, S., et al. (2024). C-Nitrosation, C-Nitration, and Coupling of Flavonoids with N-Acetyltryptophan Limit This Amine N-Nitrosation in a Simulated Cured and Cooked Meat. Journal of Agricultural and Food Chemistry.
  • MilliporeSigma. Solvent Miscibility Chart.
  • University of California, Berkeley. Common Solvents Used in Organic Chemistry: Table of Properties. 2020.

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Optimization

minimizing ion suppression for N-Nitrosodihydrodibenzazepine detection

Welcome to the technical support center for the analysis of N-Nitrosodihydrodibenzazepine. This resource is designed for researchers, analytical scientists, and drug development professionals to provide expert guidance o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of N-Nitrosodihydrodibenzazepine. This resource is designed for researchers, analytical scientists, and drug development professionals to provide expert guidance on minimizing ion suppression and ensuring accurate and reliable detection of this critical nitrosamine impurity. Adherence to stringent regulatory standards for nitrosamine impurities is paramount, and this guide offers field-proven insights and methodologies to navigate the analytical challenges.[1][2][3][4][5][6][7][8][9]

Frequently Asked Questions (FAQs)

Q1: What is N-Nitrosodihydrodibenzazepine and why is its detection critical?

N-Nitrosodihydrodibenzazepine is a nitrosamine impurity that can form from precursor molecules containing a dibenzazepine structure, which is present in certain active pharmaceutical ingredients (APIs).[10] Like many nitrosamines, it is classified as a potential human carcinogen, making its detection and quantification at trace levels a significant concern for patient safety.[1][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines requiring manufacturers to assess and control the presence of such impurities in pharmaceutical products.[1][2][3][4][5][6]

Q2: What is ion suppression and how does it affect the analysis of N-Nitrosodihydrodibenzazepine?

Ion suppression is a type of matrix effect in liquid chromatography-mass spectrometry (LC-MS) where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the MS source.[11][12] This interference reduces the analyte's signal intensity, leading to inaccurate quantification, decreased sensitivity, and compromised method reproducibility.[12][13] For a trace-level impurity like N-Nitrosodihydrodibenzazepine, ion suppression can mask its presence, leading to a false-negative result or an underestimation of its concentration, which has significant safety implications.

Q3: Which ionization technique is generally preferred for N-Nitrosodihydrodibenzazepine analysis?

While both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common in LC-MS, APCI is often more suitable for the analysis of less polar and more volatile compounds, a category that includes many nitrosamines.[14][15] N-Nitrosodihydrodibenzazepine, being a moderately polar molecule, may be amenable to both techniques. However, APCI can be less susceptible to ion suppression from non-volatile matrix components compared to ESI.[12] The optimal choice should be determined empirically during method development for the specific sample matrix.

Q4: What are the primary strategies to minimize ion suppression?

A multi-pronged approach is the most effective way to combat ion suppression. The key strategies include:

  • Robust Sample Preparation: Implementing thorough cleanup techniques to remove interfering matrix components before LC-MS analysis.[11][16][17]

  • Optimized Chromatographic Separation: Developing an LC method that effectively separates N-Nitrosodihydrodibenzazepine from co-eluting matrix components.[15]

  • Judicious Selection of Mass Spectrometry Parameters: Fine-tuning the ion source parameters to enhance the analyte signal and reduce the impact of interferences.[14]

  • Use of Internal Standards: Incorporating a stable isotope-labeled internal standard (SIL-IS) can help compensate for matrix effects during quantification.[16]

Troubleshooting Guide: Overcoming Ion Suppression

This guide provides a systematic approach to identifying, quantifying, and mitigating ion suppression for the reliable analysis of N-Nitrosodihydrodibenzazepine.

Issue 1: Low or Inconsistent Signal Intensity for N-Nitrosodihydrodibenzazepine

Possible Cause: Ion suppression due to co-eluting matrix components.

Solution: A systematic investigation is required to pinpoint the source of the suppression and implement corrective actions.

IonSuppressionWorkflow cluster_identification Step 1: Identify Ion Suppression cluster_quantification Step 2: Quantify the Effect cluster_mitigation Step 3: Mitigate Suppression cluster_verification Step 4: Verify Solution start Low/Inconsistent Signal Observed post_column Perform Post-Column Infusion Experiment start->post_column post_spike Conduct Post-Extraction Spike Analysis post_column->post_spike Suppression Zone Identified sample_prep Optimize Sample Preparation post_spike->sample_prep Significant Suppression Quantified chromatography Refine Chromatographic Separation sample_prep->chromatography ms_params Adjust MS Parameters chromatography->ms_params re_evaluate Re-evaluate with Post-Extraction Spike ms_params->re_evaluate end Acceptable Signal Achieved re_evaluate->end DiverterValveWorkflow LC LC Column Diverter Diverter Valve LC->Diverter MS Mass Spectrometer Diverter->MS Analyte Elutes Waste Waste Diverter->Waste API Elutes

Sources

Troubleshooting

Technical Support Center: Identification of N-Nitrosodihydrodibenzazepine Degradation Products

Welcome to the technical support center for the analysis of N-Nitrosodihydrodibenzazepine and its degradation products. This guide is designed for researchers, analytical scientists, and drug development professionals wh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of N-Nitrosodihydrodibenzazepine and its degradation products. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with identifying, quantifying, and controlling these critical impurities. N-Nitrosodihydrodibenzazepine is a nitrosamine impurity that can be associated with active pharmaceutical ingredients (APIs) containing the dihydrodibenzazepine moiety, such as carbamazepine and its derivatives.[1] Given the classification of many nitrosamines as probable human carcinogens, rigorous investigation into their formation and degradation is a regulatory and safety imperative.[2][3]

This document provides in-depth, experience-driven guidance in a question-and-answer format, alongside detailed experimental protocols and troubleshooting advice to navigate the complexities of your stability and impurity profiling studies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the degradation of N-Nitrosodihydrodibenzazepine.

Q1: What is N-Nitrosodihydrodibenzazepine and why is its degradation a concern?

N-Nitrosodihydrodibenzazepine (5-Nitroso-10,11-dihydro-5H-dibenzo[b,f]azepine) is an N-nitroso compound (NOC) that can form when a secondary amine, in this case, dihydrodibenzazepine (a structure related to certain APIs), reacts with a nitrosating agent.[2][4] The primary concern stems from the well-established carcinogenic potential of many compounds in the nitrosamine class.[5][6] Understanding its degradation is critical for several reasons:

  • Risk Assessment: The degradation products may be as toxic, more toxic, or less toxic than the parent nitrosamine. Identifying them is essential for a comprehensive safety evaluation.

  • Analytical Method Specificity: A robust analytical method must be able to separate the parent nitrosamine from all potential degradation products to ensure accurate quantification.[7] This is a core requirement of a "stability-indicating" method.

  • Formulation Development: Knowledge of degradation pathways helps in developing stable drug product formulations by avoiding excipients or storage conditions that promote breakdown into harmful impurities.[8][9]

Q2: What are the primary pathways through which N-Nitrosodihydrodibenzazepine is expected to degrade?

Based on the known chemistry of N-nitroso compounds, N-Nitrosodihydrodibenzazepine is susceptible to degradation through several key pathways.[10] The exact products formed will depend on specific conditions like pH, solvent, temperature, and the presence of light or catalysts.[10][11]

  • Photolytic Degradation: Exposure to UV light can cause cleavage of the N-N bond, a common vulnerability for nitrosamines.[3][10] This homolytic cleavage can produce radicals that lead to a variety of secondary products.

  • Acidic/Basic Hydrolysis: The stability of nitrosamines is highly pH-dependent.[11] In acidic conditions, denitrosation can occur, potentially regenerating the parent secondary amine (dihydrodibenzazepine) and releasing nitrous acid. Under basic conditions, different degradation profiles may emerge.

  • Oxidative Degradation: The presence of oxidizing agents (e.g., residual peroxides in excipients or atmospheric oxygen) can lead to the oxidation of the molecule, potentially forming nitramine derivatives or other oxidized species.[10][12]

  • Thermal Degradation: High temperatures encountered during manufacturing or storage can induce thermal denitrosation, breaking the N-NO bond.[10]

Q3: What are the regulatory expectations for identifying and controlling these degradation products?

Regulatory bodies like the FDA and EMA have stringent guidelines for the control of impurities, particularly for potentially mutagenic impurities like nitrosamines.[6][13] Key expectations are outlined in the ICH (International Council for Harmonisation) guidelines:

  • ICH Q1A (Stability Testing of New Drug Substances and Products): Requires conducting forced degradation studies to identify likely degradation products and to demonstrate the specificity of the analytical methods used for stability testing.[8]

  • ICH Q2B (Validation of Analytical Procedures): Mandates that the analytical method be validated to prove it is "stability-indicating." This means it must be able to accurately measure the drug substance in the presence of its impurities and degradation products.[8]

  • ICH M7 (Assessment and Control of DNA Reactive Impurities): Provides a framework for identifying, categorizing, and controlling mutagenic impurities to levels that ensure patient safety. Nitrosamines fall squarely under this guideline.

Q4: What is a stability-indicating analytical method and why is it crucial?

A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[7][14] It is crucial because it provides a true measure of the drug's stability by separating the intact API from any impurities, excipients, and degradation products that may be present.[15] Without a validated SIM, a loss in API concentration might be masked by a co-eluting degradation product, leading to an overestimation of the drug's potency and a failure to detect potentially harmful impurities.[16]

Section 2: Troubleshooting Guide

This section provides practical solutions to specific issues encountered during experimental work.

Issue: Low or No Detection of Degradation Products

Q: I've performed forced degradation but see minimal breakdown of the parent compound or no clear degradation peaks. What should I do?

This is a common issue that usually points to the degradation conditions being too mild or the analytical method not being sensitive enough.

  • Causality: The goal of forced degradation is to achieve a target degradation of 5-20%.[7] This range is sufficient to generate the primary degradation products without causing extensive secondary degradation that would complicate pathway analysis. If degradation is too low, the conditions are not stressful enough.

  • Troubleshooting Steps:

    • Increase Stress Severity: Systematically increase the intensity of the stressor.

      • Hydrolysis: Increase the concentration of the acid/base (e.g., from 0.1N to 1N HCl), increase the temperature, or extend the exposure time.

      • Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 10%).

      • Thermal: Increase the temperature or duration.

      • Photolytic: Ensure direct exposure to a calibrated light source as specified in ICH Q1B.

    • Check Analyte Concentration: Ensure the starting concentration of N-Nitrosodihydrodibenzazepine is high enough that the resulting degradation products will be above the detection limit of your instrument.

    • Use a More Sensitive Detector: If using HPLC-UV, degradation products may have a much lower UV absorptivity than the parent compound. Switching to a more universal and sensitive detector like a mass spectrometer (MS) is highly recommended. LC-MS is the gold standard for impurity profiling.[6][17]

Issue: Analytical & Chromatographic Problems

Q: My chromatographic peaks for the parent compound or degradants are tailing or showing poor shape. How can I fix this?

Poor peak shape compromises resolution and quantification accuracy. The most common cause is secondary chemical interactions between the analyte and the stationary phase.

  • Causality: The dibenzazepine structure contains a nitrogen atom that can be basic. This basic site can interact with acidic, ionized silanol groups present on the surface of standard silica-based C18 columns, causing peak tailing.[18]

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: Add a small amount of an acid like formic acid (e.g., 0.1%) to the mobile phase. This will suppress the ionization of the silanol groups on the stationary phase, minimizing the secondary interactions and improving peak shape.

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped" to block most of the accessible silanol groups. Using a high-purity, base-deactivated column can significantly reduce tailing for basic compounds.

    • Check for Column Overload: Injecting too much sample can cause broad or fronting peaks. Try reducing the injection volume or sample concentration.

Q: I suspect new nitrosamines are forming during my sample analysis (in-situ formation). How can I prevent this?

This is a critical and often overlooked artifact. If the sample matrix contains residual secondary amines (e.g., from the degradation of the parent drug) and nitrosating agents, new nitrosamines can form in the vial or during analysis.

  • Causality: The conditions used for sample preparation or analysis (e.g., pH, temperature) can inadvertently promote the nitrosation reaction.

  • Troubleshooting Steps:

    • Use a Nitrosation Inhibitor: Add a "scavenger" like ascorbic acid or sulfamic acid to your sample diluent.[18] These agents react with and neutralize residual nitrosating agents, preventing artifactual formation of new nitrosamines.

    • Control pH and Temperature: Prepare samples at a neutral pH and keep them cool (e.g., in an autosampler set to 4°C) to minimize reaction rates.

    • Analyze Samples Promptly: Do not let prepared samples sit for extended periods before analysis.

Issue: Mass Spectrometry Interpretation

Q: I'm seeing multiple unknown peaks in my LC-MS chromatogram. How do I begin to identify them as potential degradation products?

Identifying unknown peaks requires a systematic approach combining chromatographic data and mass spectral evidence.

  • Causality: Degradation rarely produces a single, clean product. A mixture of major and minor degradants is common.

  • Troubleshooting Steps:

    • Compare to a Control: Always analyze a "time zero" or unstressed sample. Peaks that are present only in the stressed samples are potential degradation products.

    • Look for Mass Relationships: A primary degradation product should have a logical mass relationship to the parent compound. For N-Nitrosodihydrodibenzazepine (MW ≈ 224.26 g/mol ), look for masses corresponding to:

      • Denitrosation: Loss of the nitroso group (-NO, 30 Da), resulting in the parent amine (dihydrodibenzazepine, MW ≈ 194.26).

      • Oxidation: Addition of an oxygen atom (+16 Da).

      • Hydrolysis: Addition of water (+18 Da) followed by potential fragmentation.

    • Utilize High-Resolution Mass Spectrometry (HRMS): Techniques like LC-QTOF/MS provide highly accurate mass measurements.[13] This allows you to predict the elemental composition of an unknown peak, which is a powerful tool for structure elucidation.[19]

    • Perform MS/MS Fragmentation: Fragment the ion of the unknown peak to obtain its MS/MS spectrum. The fragmentation pattern provides clues about the molecule's structure. Compare this pattern to the fragmentation of the parent compound to see what parts of the molecule have changed.

Q: What are the characteristic mass spectral fragments for N-nitroso compounds?

N-nitroso compounds often exhibit predictable fragmentation patterns in mass spectrometry, which can aid in their identification.

  • Causality: The N-N bond is often the weakest bond in the molecule and is prone to cleavage upon ionization.

  • Key Fragments to Look For:

    • Loss of the Nitroso Group: A neutral loss of 30 Da (corresponding to NO•) is a very common and indicative fragmentation pathway for nitrosamines.[20]

    • [M-OH] Ion: A loss of 17 Da can sometimes be observed.

    • m/z 30 Ion: The presence of an ion at m/z 30 (NO+) can be observed, although its intensity varies greatly.[20]

    • Molecular Ion: The molecular ion (M+) or protonated molecule ([M+H]+) is usually visible, especially with soft ionization techniques like ESI.[20]

Potential Fragment Mass Change from [M+H]+ Interpretation
[M+H - NO]+-30 DaLoss of the nitroso group
[M+H - H₂O]+-18 DaLoss of water
[M+H + O]++16 DaPotential oxidation product

Section 3: Key Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol outlines a standard workflow for subjecting N-Nitrosodihydrodibenzazepine to forced degradation conditions as per ICH guidelines.[7]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Control Unstressed Control Sample (Dilute stock to working conc.) Start->Control Acid Acid Hydrolysis (0.1N - 1N HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1N - 1N NaOH, 60°C) Start->Base Oxidation Oxidation (3-10% H₂O₂, RT) Start->Oxidation Thermal Thermal (Solid State) (e.g., 80°C in oven) Start->Thermal Photo Photolytic (Solid State) (ICH Q1B light exposure) Start->Photo Analyze Analyze by Stability-Indicating LC-MS/MS Method Control->Analyze Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute All Samples to Working Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Dilute->Analyze Data Identify Peaks & Determine % Degradation Analyze->Data

Caption: Experimental workflow for forced degradation studies.

Step-by-Step Methodology:

  • Stock Solution: Prepare a stock solution of N-Nitrosodihydrodibenzazepine (e.g., 1 mg/mL) in a suitable solvent like methanol.[21]

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1N or 1N HCl. Heat at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 2, 8, 24 hours). After stressing, cool the sample and neutralize it with an equivalent amount of base before dilution.[22]

  • Base Hydrolysis: Repeat step 2 using 0.1N or 1N NaOH. Neutralize with an equivalent amount of acid before dilution.[22]

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% to 10% H₂O₂. Keep at room temperature and protect from light. Monitor over several hours.[22]

  • Thermal Degradation: Place the solid drug substance in a controlled temperature oven (e.g., 80°C) for 24-48 hours. After exposure, dissolve the solid in the initial solvent to prepare the sample for analysis.[15]

  • Photolytic Degradation: Expose the solid drug substance to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A portion of the sample should be protected with aluminum foil to serve as a dark control.[22]

  • Sample Analysis: Dilute all stressed samples, along with an unstressed control, to a suitable working concentration (e.g., 10 µg/mL) and analyze immediately using a validated stability-indicating method.

Protocol 2: Recommended Stability-Indicating LC-MS/MS Method

This protocol provides a robust starting point for developing a sensitive and specific LC-MS/MS method for N-Nitrosodihydrodibenzazepine and its degradation products.[2]

  • Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., QQQ or Q-TOF).

  • Column: A high-quality, end-capped C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for good resolution and peak shape.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: Ramp to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 10% B

    • 10.1-13 min: Equilibrate at 10% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • MS Parameters (Example for Triple Quadrupole):

    • MRM Transition (Parent): Q1: 225.1 -> Q3: 195.1 (Corresponds to [M+H]+ -> [M+H - NO]+). Note: These values must be optimized experimentally.

    • MRM Transition (Potential Degradant - Dihydrodibenzazepine): Q1: 195.1 -> Q3: 165.1 (Loss of ethylene bridge).

    • Scan Mode: In early stages, use a full scan mode to search for all potential degradation products before building a targeted MRM method.

Section 4: Visualizing Degradation Pathways

The following diagram illustrates the potential degradation pathways of N-Nitrosodihydrodibenzazepine under various stress conditions. This is a conceptual map based on established nitrosamine chemistry.

Degradation_Pathways cluster_pathways Potential Degradation Pathways Parent N-Nitrosodihydrodibenzazepine (C₁₄H₁₂N₂O) Denitrosation Denitrosation Product: Dihydrodibenzazepine (Parent Amine) Parent->Denitrosation  Acid Hydrolysis (H⁺)  or Thermal (Δ) Oxidation Oxidation Product: N-Nitraminodihydrodibenzazepine (Addition of Oxygen) Parent->Oxidation  Oxidation ([O]) Hydrolysis Hydrolytic Products (e.g., Ring-Opened Species) Parent->Hydrolysis  Base Hydrolysis (OH⁻) Radicals Radical Species & Secondary Products Parent->Radicals  Photolysis (hv)

Caption: Potential degradation pathways of N-Nitrosodihydrodibenzazepine.

References

  • ResolveMass Laboratories Inc. (2025). Nitrosamine Degradation Pathways. [10]

  • Grahek, R., et al. (2023). Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. Organic Process Research & Development, ACS Publications. [11][23]

  • BenchChem. (2025). Analytical Method Development for the Detection of N-Nitroso-5H-dibenz(b,f)azepine. [2]

  • Klapars, A., et al. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Publications. [3]

  • Lee, S., et al. (2021). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. National Institutes of Health (NIH). [12]

  • Lijinsky, W., et al. (1975). Mass Spectra of N-Nitroso Compounds. OSTI.gov. [20]

  • ChemFORWARD. (n.d.). N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals. [5]

  • Kumar, V. (2016). Forced Degradation Studies. MedCrave online. [8]

  • Patel, R., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Trend in Scientific Research and Development. [17]

  • Ali, A., et al. (2025). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products. Semantic Scholar. [13]

  • Manchuri, S., et al. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [6]

  • Gough, T. A. (1978). Determination of N-nitroso compounds by mass spectrometry. PubMed. [24]

  • Synchemia. (2023). N-Nitrosodihydrodibenzazepine Certificate of Analysis. [21]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [7]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [9]

  • Sravani, G. S., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. [25]

  • Seshachalam, V., & Haribabu, B. (2014). Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research. [22]

  • Sonanis, M., & Rajput, A. (2018). A Study of Method Development, Validation and Forced Degradation for Quantification of Carbamazepine and Oxcarbazepine by RP-HPLC. International Journal of Pharmaceutical Sciences Review and Research. [1]

  • Wagh, A., et al. (2022). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [14]

  • BenchChem. (2025). Technical Support Center: N-Nitroso-5H-dibenz(b,f)azepine Degradation and Stability. [18]

  • Bakshi, M., & Singh, S. (2014). Validated stability indicating RP-HPLC for quantitation of nitazoxanide in presence of its alkaline degradation products and their characterization by HPLC-tandem mass spectrometry. PubMed. [16]

  • Attia, K. A., et al. (2015). Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products. ResearchGate. [26]

  • ArtMolecule. (n.d.). Impurities and Degradation products. [4]

  • Jain, D., & Jain, R. (2015). Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. International Journal of Pharmaceutical Sciences and Research. [15]

  • Li, J., et al. (2013). Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.). National Institutes of Health (NIH). [19]

Sources

Optimization

Technical Support Center: Enhancing Sensitivity for Trace-Level Detection of N-Nitrosodihydrodibenzazepine

Welcome to the technical support center dedicated to the analytical challenges surrounding N-Nitrosodihydrodibenzazepine. The emergence of N-nitrosamine impurities in pharmaceutical products has necessitated the developm...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the analytical challenges surrounding N-Nitrosodihydrodibenzazepine. The emergence of N-nitrosamine impurities in pharmaceutical products has necessitated the development of highly sensitive and robust analytical methods to ensure patient safety and regulatory compliance.[1][2] N-Nitrosodihydrodibenzazepine (NDDBA), a potential impurity in certain drug manufacturing processes, presents unique analytical hurdles due to its structure and the stringent, low-level detection limits required.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed for researchers, analytical scientists, and drug development professionals to provide not just procedural steps, but the underlying scientific rationale to empower effective method development and problem-solving.

Section 1: Foundational Knowledge & Initial Assessment
Q1: What is N-Nitrosodihydrodibenzazepine (NDDBA) and why is it a critical impurity to monitor?

N-Nitrosodihydrodibenzazepine (CAS No: 7458-08-4) is the N-nitroso derivative of 10,11-dihydro-5H-dibenzo[b,f]azepine.[3][4] Its parent structure is related to certain active pharmaceutical ingredients (APIs), and it can potentially form if secondary amine precursors react with nitrosating agents during synthesis or storage.[5][6]

The primary concern is that N-nitrosamines as a class are considered probable human carcinogens by global regulatory bodies, including the FDA and EMA.[2][7][8] Their potential for toxicity at very low levels means that strict control and monitoring are mandatory to ensure the safety and quality of pharmaceutical products.[1][9]

  • Chemical Properties:

    • Molecular Formula: C₁₄H₁₂N₂O[10][11]

    • Molecular Weight: 224.26 g/mol [10][11]

    • Appearance: Light brown solid[10]

    • Solubility: Soluble in organic solvents like DMSO and methanol; exhibits lower water solubility compared to smaller, more polar nitrosamines.[10]

Q2: What are the primary challenges in achieving trace-level detection of NDDBA?

Detecting NDDBA at the required sub-ppm levels is non-trivial. The main challenges include:

  • Achieving Sufficient Sensitivity: Regulatory limits often push analytical instrumentation to its absolute detection limits.[2][12]

  • Matrix Interference: The API and various excipients in a drug product can co-elute or cause ion suppression in the mass spectrometer, masking the NDDBA signal.[13]

  • Analyte Stability: Nitrosamines can be sensitive to light and may degrade during lengthy sample preparation procedures, leading to inaccurate, low-biased results.[13][14]

  • Risk of Artificial Formation: A significant challenge is the potential for the NDDBA to form during the analysis itself if residual nitrosating agents and the parent amine are present in the sample matrix and exposed to certain conditions (e.g., inappropriate pH or high temperatures in a GC inlet).[13][15]

  • Structural Confirmation: At trace levels, differentiating the target analyte from background noise or isobaric interferences requires highly selective techniques.[7]

Section 2: Sample Preparation - The Foundation of Sensitive Analysis

Sample preparation is arguably the most critical step in the analytical workflow.[14][16] A robust sample preparation strategy is essential to isolate and concentrate NDDBA from the complex sample matrix, thereby enhancing sensitivity and reducing interference.

Q3: Which sample preparation technique is best suited for NDDBA from a solid dosage form?

There is no single "best" technique; the choice depends on the drug product matrix, the required concentration factor, and available laboratory equipment. Liquid Chromatography-Mass Spectrometry (LC-MS) is the most common analytical endpoint, so the final extract must be compatible.

Comparison of Common Sample Preparation Techniques

TechniquePrincipleProsConsBest For
Solid-Phase Extraction (SPE) Partitioning of the analyte between a liquid sample and a solid sorbent.[16]High selectivity, excellent cleanup, high concentration factors.Can be complex to develop, potential for analyte loss if sorbent/solvents are not optimized.Achieving the lowest detection limits; complex matrices.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.[17]Simple, cost-effective, good for removing highly polar/non-polar interferences.Can be labor-intensive, uses larger volumes of organic solvents, risk of emulsion formation.Simpler matrices where a high degree of cleanup is not required.
QuEChERS "Quick, Easy, Cheap, Effective, Rugged, and Safe". Involves an extraction/partitioning step with acetonitrile and salts, followed by dispersive SPE (dSPE) cleanup.[16]Fast, high throughput, uses minimal solvent.May provide less comprehensive cleanup compared to traditional SPE for some matrices.High-throughput screening of multiple samples.
Troubleshooting Guide: Sample Preparation

Problem: Poor or inconsistent recovery of NDDBA after sample preparation.

  • Potential Cause 1: Inefficient Extraction from the Matrix.

    • Why it happens: The initial dissolution solvent may not be strong enough to fully solubilize the NDDBA, or the mechanical disruption (vortexing, shaking) may be insufficient to release it from the formulation. NDDBA's higher molecular weight and aromatic structure make it less soluble in purely aqueous solutions.[10]

    • Solution:

      • Ensure the chosen solvent can dissolve NDDBA (e.g., methanol, acetonitrile).

      • Increase the vigor and duration of mixing (e.g., use a mechanical shaker or sonicator).

      • Evaluate a multi-solvent system (e.g., methanol/water mixture) to balance solubility of the analyte and the drug product.

  • Potential Cause 2: Analyte Loss During SPE.

    • Why it happens: The SPE sorbent chemistry might be inappropriate, leading to poor retention (analyte breaks through during loading) or irreversible binding (analyte is not released during elution).

    • Solution:

      • Check Sorbent Choice: For a moderately polar compound like NDDBA, a reversed-phase sorbent (e.g., C18) is a common starting point.

      • Optimize Load/Wash/Elute Steps:

        • Loading: Ensure the sample is loaded under conditions that promote retention (e.g., for reversed-phase, a higher aqueous content).

        • Washing: Use a weak solvent (e.g., 5-10% methanol in water) to remove interferences without eluting the NDDBA.

        • Elution: Use a strong solvent (e.g., methanol or acetonitrile) to fully recover the analyte. Perform a second elution to check for residual analyte.

  • Potential Cause 3: Analyte Degradation.

    • Why it happens: Nitrosamines can be UV-labile.[14] Exposure to direct laboratory light during long extraction procedures can cause degradation.

    • Solution:

      • Use amber glassware or vials for all sample and standard preparations.

      • Minimize the exposure of samples to light.

      • Include a stability check in your validation by analyzing samples after storing them under benchtop conditions for a set period.

Problem: Suspected artificial formation of NDDBA during sample preparation.

  • Why it happens: If the drug substance contains the precursor amine and the sample is exposed to a nitrosating source (e.g., nitrites in excipients) under favorable conditions (e.g., acidic pH), the nitrosamine can form in-situ.[6]

  • Solution:

    • Control pH: Keep the sample preparation conditions at a neutral or slightly basic pH to inhibit the nitrosation reaction.

    • Use a Nitrosating Inhibitor: Consider adding an antioxidant like ascorbic acid or alpha-tocoferol to the extraction solvent to scavenge any residual nitrosating agents.

    • Spike with Precursor: As a diagnostic experiment, spike a blank matrix with the parent amine (10,11-dihydro-5H-dibenzo[b,f]azepine) and run it through your entire sample preparation and analysis workflow. If you detect NDDBA, it confirms that your method is inducing its formation.

Section 3: Analytical Instrumentation & Method Optimization

The choice of analytical instrumentation is critical for achieving the required sensitivity and selectivity for trace-level nitrosamine analysis.[1][18]

Q4: What is the best analytical technique for NDDBA analysis: LC-MS/MS, GC-MS, or LC-HRMS?

While GC-MS can be used for volatile nitrosamines, NDDBA's higher molecular weight and lower volatility make it an ideal candidate for LC-based methods.[1] The debate is primarily between tandem quadrupole (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS).

Comparison of Primary Analytical Techniques

TechniquePrincipleSensitivitySelectivityKey Advantage
LC-MS/MS (Triple Quadrupole) Uses Multiple Reaction Monitoring (MRM) to filter for a specific precursor ion and then a specific fragment ion.Excellent (+++) Excellent (+++) Gold standard for targeted quantification due to exceptional signal-to-noise.[19]
LC-HRMS (e.g., Q-TOF, Orbitrap) Measures the mass-to-charge ratio of ions with very high accuracy, allowing differentiation from interferences with the same nominal mass.[7]Very Good (++) Exceptional (++++) Unambiguous confirmation of elemental composition. Can perform retrospective data analysis for other impurities.[20]
GC-MS Separates compounds based on volatility and polarity, followed by mass spectrometric detection.Good (+) Good (+) Better for small, volatile nitrosamines. NDDBA may require derivatization or high inlet temperatures that risk degradation.[21]

Recommendation: For routine, targeted quantification of NDDBA, LC-MS/MS is the industry workhorse due to its unparalleled sensitivity in MRM mode. For investigational work, confirmation of identity, or when dealing with extremely complex matrices, LC-HRMS provides superior selectivity and confidence.[7][20]

Workflow Diagram: General Analytical Approach

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Weigh Drug Product Dissolve Dissolve/Extract in Solvent (e.g., Methanol) Sample->Dissolve Cleanup Cleanup Step (SPE, LLE, or dSPE) Dissolve->Cleanup Concentrate Evaporate & Reconstitute in Mobile Phase Cleanup->Concentrate Inject Inject into UPLC/HPLC Concentrate->Inject Separate Chromatographic Separation (Reversed-Phase Column) Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Analyze MS/MS Detection (MRM Mode) Ionize->Analyze Integrate Peak Integration Analyze->Integrate Quantify Quantification (vs. Calibration Curve) Integrate->Quantify Report Report Result Quantify->Report

Caption: General workflow for the analysis of NDDBA in a pharmaceutical product.

Detailed Protocol: A Starting Point for LC-MS/MS Method Development

This protocol is a generalized starting point and must be fully optimized and validated for your specific product and instrumentation.

1. Standard Preparation:

  • Prepare a 1.0 mg/mL stock solution of NDDBA reference standard in methanol.

  • Perform serial dilutions with a 50:50 mixture of mobile phase A and B to prepare calibration standards ranging from 0.05 ng/mL to 50 ng/mL.[22] Use amber vials.

2. Sample Preparation (using SPE):

  • Accurately weigh powdered tablets equivalent to 100 mg of API into a centrifuge tube.

  • Add 10 mL of methanol, vortex for 2 minutes, then sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Dilute 1 mL of the supernatant with 9 mL of water.

  • Condition a C18 SPE cartridge (e.g., 200 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.

  • Load the diluted supernatant onto the SPE cartridge.

  • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Dry the cartridge under vacuum or nitrogen for 5 minutes.

  • Elute the NDDBA with 2 x 1 mL aliquots of methanol into a clean tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C.

  • Reconstitute the residue in 200 µL of 50:50 mobile phase A/B.

3. LC-MS/MS Parameters:

ParameterTypical SettingRationale
LC Column C18 or Phenyl-Hexyl, < 2.5 µm particle size (e.g., 100 x 2.1 mm)Reversed-phase chemistry provides good retention for the aromatic NDDBA structure.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient ESI+ ionization and aids peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolOrganic solvent for eluting the analyte from the column.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column to ensure sharp peaks.
Gradient Start at 10-20% B, ramp to 95% B, hold, then re-equilibrate.Optimized to separate NDDBA from the API and other matrix components.
Column Temp 35 - 45 °CEnsures reproducible retention times and can improve peak shape.
Injection Vol. 2 - 10 µLLarger volumes can increase sensitivity but may degrade peak shape.
Ionization Mode Electrospray Ionization, Positive (ESI+)The nitrogen atoms in NDDBA are readily protonated.
MRM Transitions Precursor (Q1): 225.1 m/z ([M+H]⁺) Product (Q3): e.g., 195.1 m/z (loss of -NO), 167.1 m/zQuantifier: The most intense, stable fragment. Qualifier: A second fragment to confirm identity. These must be empirically determined.
Source Temp 450 - 550 °COptimized for efficient desolvation of the mobile phase.
Dwell Time 50 - 100 msBalances the number of data points across the peak with signal intensity.
Troubleshooting Guide: Instrumentation

Problem: Low signal intensity or no detectable peak for NDDBA.

Troubleshooting_Low_Signal Start Low/No NDDBA Signal CheckStd 1. Analyze a high-concentration (e.g., 10 ng/mL) standard. Is the peak visible? Start->CheckStd CheckMS 2. Infuse standard directly into MS. Is signal strong? CheckStd->CheckMS Yes CheckSample 4. Issue is likely sample prep or matrix effects. CheckStd->CheckSample No (if standards also fail after fixing LC/MS) CheckLC 3. Check LC System. Pressure normal? Peak shape of other analytes okay? CheckMS->CheckLC Yes TuneMS Action: Re-tune/calibrate MS. Optimize MRM transitions and source parameters (voltages, temps). CheckMS->TuneMS No CheckLC->CheckSample Yes FixLC Action: Check for leaks, blockages. Replace column. Prepare fresh mobile phase. CheckLC->FixLC No OptimizePrep Action: Re-evaluate sample prep. Dilute sample to reduce matrix effects. Improve cleanup (SPE). CheckSample->OptimizePrep CleanSource Action: Clean MS source (capillary, skimmer). TuneMS->CleanSource

Caption: A decision tree for troubleshooting low signal intensity for NDDBA.

Problem: Peak is present but fails signal-to-noise (S/N) requirements at the LOQ.

  • Potential Cause 1: Ion Suppression.

    • Why it happens: Co-eluting compounds from the sample matrix compete with the NDDBA ions for ionization in the ESI source, reducing the signal intensity of the analyte.

    • Solution:

      • Improve Chromatography: Modify the LC gradient to better separate the NDDBA peak from the "suppression zone". A longer column or a different stationary phase (e.g., phenyl-hexyl) can alter selectivity.

      • Dilute the Sample: A simple 1:2 or 1:5 dilution can sometimes reduce matrix effects significantly, even though the analyte concentration is also reduced. The net effect is often a gain in S/N.

      • Enhance Sample Cleanup: Revisit the sample preparation step to more effectively remove the interfering matrix components.

  • Potential Cause 2: Sub-optimal MS/MS transition.

    • Why it happens: The chosen precursor-to-product ion transition (MRM) may not be the most efficient one for your instrument.

    • Solution:

      • Re-optimize MRM: Infuse a standard solution of NDDBA directly into the mass spectrometer and perform a product ion scan to identify all major fragment ions.

      • Select the most intense and stable fragment as your primary quantifier and a second, still-robust fragment as a qualifier. This ensures maximum signal and provides identity confirmation.

Principle of MRM for Selectivity

MRM_Principle Principle of MRM in a Triple Quadrupole MS Ions Ion Source (All Ions) Q1 Quadrupole 1 (Q1) Mass Filter Selects Precursor Ion (m/z 225.1) Ions->Q1:f0 Q2 Quadrupole 2 (q2) Collision Cell Fragment Precursor (with N₂ or Ar gas) Q1:f1->Q2:f0 [M+H]⁺ Q3 Quadrupole 3 (Q3) Mass Filter Selects Product Ion (m/z 195.1) Q2:f1->Q3:f0 All Fragments Detector Detector Q3:f1->Detector Specific Fragment

Caption: MRM provides two stages of mass filtering for exceptional selectivity.

References
  • BenchChem. (n.d.). Application Notes and Protocols for N-Nitrosamine Analysis Sample Preparation.
  • FDA. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals.
  • Thermo Fisher Scientific. (n.d.). Reliably quantify nitrosamine impurities in drugs using an HRAM LC-MS method.
  • Comprehensive Review. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
  • Vulcanchem. (n.d.). N-Nitrosodihydrodibenzazepine - 7458-08-4.
  • Agilent Technologies, Inc. (n.d.). Determination of Nitrosamine Impurities Using the High-Resolution Agilent 6546 LC/Q-TOF.
  • ACS Publications. (2025). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development.
  • PubMed. (2025). Innovations in the Detection of N-Nitrosamine Impurities in Pharmaceuticals: Analytical and Regulatory Challenges.
  • Waters. (n.d.). Sensitive HR Mass Spectrometry Method for Quantitation of N-Nitrosamines. MZ-Analysentechnik.
  • Shi, C., et al. (2023). New Method Developed to Detect N-Nitrosamines in Pharmaceuticals. LCGC International.
  • Analytix Reporter. (n.d.). Nitrosamine Testing using LC-MS Methods from the USP General Chapter <1469>.
  • Thermo Fisher Scientific. (n.d.). An automated sample preparation workflow for the analysis of nitrosamines in metformin.
  • BenchChem. (n.d.). Application Note: Analytical Method Development for the Detection of N-Nitroso-5H-dibenz(b,f)azepine.
  • ACS Chemical Research in Toxicology. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
  • Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals.
  • Indian Journal of Applied & Pure Biology. (2024). Nitrosamine impurity detection: unravelling the analytical puzzle.
  • BenchChem. (n.d.). N-Nitroso-5H-dibenz(b,f)azepine|CAS 38652-29-8.
  • Chemicea. (n.d.). N-Nitrosodihydrodibenzazepine.
  • Thermo Fisher Scientific. (n.d.). Testing Methods for N-Nitrosamines Monitoring in Pharmaceuticals.
  • Pharmaffiliates. (n.d.). 5-Nitroso-10,11-dihydro-5H-dibenzo[b,f]azepine.
  • Hexonsynth. (n.d.). Instock: N-nitrosodihydrodibenzazepine.
  • PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
  • ResearchGate. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
  • Agilent Technologies, Inc. (n.d.). Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API.

Sources

Troubleshooting

Technical Support Center: Resolving Chromatographic Peak Issues for N-Nitrosodihydrodibenzazepine

Welcome to the Technical Support Center for the chromatographic analysis of N-Nitrosodihydrodibenzazepine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolv...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chromatographic analysis of N-Nitrosodihydrodibenzazepine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common peak-related issues encountered during the analysis of this critical nitrosamine impurity. As N-nitrosamines are classified as probable or possible human carcinogens, their accurate detection and quantification at trace levels are of utmost importance for pharmaceutical safety.[1][2] This resource provides in-depth, experience-based solutions to ensure the integrity and reliability of your analytical data.

Understanding N-Nitrosodihydrodibenzazepine

N-Nitrosodihydrodibenzazepine is a nitrosamine impurity that can form during the manufacturing process of certain pharmaceutical products.[3] Its chemical structure, featuring a complex heterocyclic system, and a molecular weight of 224.26 g/mol , influences its chromatographic behavior.[4][5][6] The compound is a light brown solid and is soluble in organic solvents like DMSO and methanol.[4][6] Understanding these properties is fundamental to developing robust analytical methods and troubleshooting chromatographic issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common chromatographic problems in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.

FAQ 1: Why am I observing significant peak tailing for my N-Nitrosodihydrodibenzazepine peak?

Peak tailing is a common issue in chromatography, often leading to inaccurate integration and reduced sensitivity.[7][8] For N-Nitrosodihydrodibenzazepine, this can be particularly problematic given the need for low-level detection.

Possible Causes & Solutions:

  • Secondary Interactions with the Stationary Phase: The lone pair of electrons on the nitrogen atoms in N-Nitrosodihydrodibenzazepine can interact with active sites (e.g., residual silanols) on the silica-based stationary phase, causing peak tailing.[7]

    • Solution:

      • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with advanced end-capping are designed to minimize silanol interactions.

      • Mobile Phase Modification: Add a competitive amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). The TEA will preferentially interact with the active sites, masking them from the analyte.[7]

      • Lower the Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) can suppress the ionization of silanol groups, reducing secondary interactions.

  • Column Contamination: Accumulation of sample matrix components or previously injected compounds on the column can create active sites and lead to peak tailing.[9][10]

    • Solution:

      • Implement a Column Washing Procedure: After each analytical batch, flush the column with a strong solvent (e.g., a mixture of acetonitrile and isopropanol) to remove strongly retained compounds.

      • Use a Guard Column: A guard column installed before the analytical column can trap contaminants, extending the life of the analytical column.[9]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[8][11]

    • Solution:

      • Reduce Injection Volume or Sample Concentration: Prepare a more dilute sample or decrease the injection volume to ensure the mass of analyte on the column is within its linear range.

FAQ 2: My N-Nitrosodihydrodibenzazepine peak is splitting. What is the cause and how can I fix it?

Peak splitting can be a complex issue arising from several factors both inside and outside the column.[11][12][13]

Troubleshooting Workflow for Peak Splitting:

G cluster_precolumn Pre-Column Troubleshooting cluster_separation Separation-Related Troubleshooting start Peak Splitting Observed q1 Is the splitting observed for all peaks? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 cause1 Issue is likely pre-column (e.g., blocked frit, void in column head) yes1->cause1 cause2 Issue is likely related to the separation itself or post-column no1->cause2 action1 Reverse-flush the column cause1->action1 q2 Does reducing injection volume resolve the split? cause2->q2 action2 Check for blocked tubing or fittings action1->action2 action3 Replace the column inlet frit action2->action3 yes2 Yes q2->yes2 no2 No q2->no2 cause3 Possible co-eluting impurity yes2->cause3 cause4 Solvent mismatch between sample and mobile phase no2->cause4 action4 Modify gradient or mobile phase to improve resolution cause3->action4 action5 Dissolve sample in the initial mobile phase cause4->action5

Caption: Troubleshooting workflow for peak splitting.

Detailed Explanations:

  • Blocked Column Frit or Column Void: If all peaks in the chromatogram are split, the issue is likely at the head of the column.[12][13] Particulates from the sample or system can block the inlet frit, or a void can form in the stationary phase, causing the sample to be distributed unevenly.

    • Protocol:

      • Disconnect the column from the detector and reverse its direction.

      • Flush the column with mobile phase at a low flow rate (0.5 mL/min) for 15-20 minutes.

      • If this does not resolve the issue, consider replacing the inlet frit or the entire column.[11]

  • Co-eluting Impurity: If only the N-Nitrosodihydrodibenzazepine peak is splitting, it may be due to a closely eluting impurity. This can sometimes occur during forced degradation studies where degradation products are formed.[14][15]

    • Protocol:

      • Inject a smaller volume of the sample. If the split peak resolves into two distinct peaks, it confirms the presence of an impurity.[12]

      • Adjust the mobile phase composition or gradient to improve the resolution between the two compounds.

  • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion and splitting.[16][17]

    • Protocol:

      • Whenever possible, dissolve the sample in the initial mobile phase.

      • If a stronger solvent is necessary for solubility, minimize the injection volume.

FAQ 3: How can I improve the resolution between N-Nitrosodihydrodibenzazepine and other impurities?

Achieving adequate resolution is crucial for accurate quantification, especially when dealing with complex sample matrices.

Strategies for Improving Resolution:

ParameterEffect on ResolutionRecommended Action
Mobile Phase Composition Can significantly alter selectivity.Modify the organic solvent (e.g., switch from acetonitrile to methanol or vice versa) or adjust the mobile phase pH.
Gradient Slope A shallower gradient increases separation time and can improve resolution.Decrease the rate of change of the organic solvent concentration in your gradient program.[17]
Column Chemistry Different stationary phases offer different selectivities.If using a C18 column, consider trying a phenyl-hexyl or a polar-embedded phase column.[18]
Column Temperature Affects retention times and can influence selectivity.Increase the column temperature in small increments (e.g., 5°C) to see if resolution improves.[9]
Flow Rate Lower flow rates can lead to better efficiency and resolution.Decrease the flow rate, keeping in mind that this will increase the analysis time.
FAQ 4: I am struggling with low sensitivity for N-Nitrosodihydrodibenzazepine. What are the best practices to enhance the signal?

Given the low permissible limits for nitrosamines, achieving high sensitivity is a primary analytical objective.[2][19]

Enhancing Sensitivity:

  • Optimize Mass Spectrometry (MS) Detection: For trace-level analysis, LC-MS/MS is the technique of choice.[1][3][19]

    • Protocol:

      • Perform a thorough tuning of the MS parameters for N-Nitrosodihydrodibenzazepine, including cone voltage and collision energy.

      • Use Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

      • Ensure the mobile phase is compatible with the ionization technique (e.g., use volatile buffers for ESI).

  • Sample Preparation: A clean and concentrated sample will yield a better signal-to-noise ratio.

    • Protocol:

      • Utilize Solid-Phase Extraction (SPE) to remove interfering matrix components and concentrate the analyte.[20][21]

      • Ensure complete dissolution of the sample in the injection solvent.

  • Reduce System Baseline Noise: A high baseline noise can obscure small peaks.

    • Protocol:

      • Use high-purity solvents and reagents.

      • Ensure proper mixing of the mobile phase.

      • Clean the detector flow cell if contamination is suspected.[9]

Experimental Protocols

Protocol 1: General Purpose LC-MS/MS Method for N-Nitrosodihydrodibenzazepine

This protocol provides a starting point for method development.

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer.[3]

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[3]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Methanol[3]

  • Gradient:

    Time (min) %B
    0.0 10
    1.0 10
    8.0 95
    10.0 95
    10.1 10

    | 12.0 | 10 |

  • Flow Rate: 0.4 mL/min[3]

  • Column Temperature: 40°C[3]

  • Injection Volume: 5 µL

  • MS Detection: Electrospray Ionization (ESI) in positive mode. Monitor appropriate MRM transitions for N-Nitrosodihydrodibenzazepine.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

  • SPE Cartridge: Select a cartridge appropriate for the analyte and matrix (e.g., a mixed-mode cation exchange cartridge).

  • Conditioning: Condition the cartridge with methanol followed by water.

  • Loading: Load the sample onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interferences.

  • Elution: Elute the N-Nitrosodihydrodibenzazepine with a suitable organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

Conclusion

Troubleshooting chromatographic issues for N-Nitrosodihydrodibenzazepine requires a systematic and logical approach. By understanding the physicochemical properties of the analyte and the principles of chromatography, researchers can effectively diagnose and resolve common problems such as peak tailing, splitting, poor resolution, and low sensitivity. The guidelines and protocols provided in this technical support center are intended to empower scientists to develop and execute robust and reliable analytical methods for the control of this critical impurity.

References

  • U.S. Food and Drug Administration. LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. [Link]

  • LCGC North America. (2014). Understanding Split Peaks. [Link]

  • Separation Science. (2022). Peak Splitting in HPLC: Causes and Solutions. [Link]

  • ACS Publications. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

  • Waters. (2021). What are common causes of peak splitting when running an LC column? [Link]

  • Agilent Technologies. (2020). Nitrosamines Analysis in Pharmaceuticals. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • PubMed. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

  • LCGC North America. (2002). Liquid Chromatography Problem Solving and Troubleshooting. [Link]

  • PubChem. 10,11-Dihydro-5-nitroso-5H-dibenz(b,f)azepine. [Link]

  • Synchemia. N-Nitrosodihydrodibenzazepine Certificate of Analysis. [Link]

  • PubMed. (1990). Determination of N-nitroso compounds by high-performance liquid chromatography with postcolumn reaction and a thermal energy analyzer. [Link]

  • LCGC International. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • National Institutes of Health. (2024). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • YouTube. (2016). Tailing Peaks - Part 2 - GC Troubleshooting Series. [Link]

  • YouTube. (2013). Agilent Tailing Peaks GC Troubleshooting Series. [Link]

  • Preprints.org. (2024). Analytical Approaches to Understanding and Qualifying Extraneous Peaks in Impurity Profiling of Drug Products and Active Pharmaceutical Ingredients. [Link]

  • National Institutes of Health. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Docuchem. HPLC-MS ANALYSIS OF 15 NITROSAMINES. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • American Pharmaceutical Review. (2016). New Trends in Sample Preparation for Bioanalysis. [Link]

  • Occupational Safety and Health Administration. N-NITROSODIPHENYLAMINE. [Link]

  • International Journal of Applied Pharmaceutics. (2023). FORCED DEGRADATION IN PHARMACEUTICALS – A REGULATORY UPDATE. [Link]

  • ResearchGate. (2025). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • PubMed. (2025). Breaking barriers through driving innovation: sensitivity enhancement strategies for lateral flow assays. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for N-Nitrosodiphenylamine. [Link]

  • PubMed. (2025). Sensitive dual detection of N-nitrosodiphenylamine and N-nitrosodiethylamine using a PtNPs-enhanced MWCNTs/Fe-porphyrinic MOF nanocomposite-based electrochemical sensor. [Link]

  • ResearchGate. (2023). Sensitive detection and determination of benzodiazepines using silver nanoparticles-N-GQDs ink modified electrode: A new platform for modern pharmaceutical analysis. [Link]

  • Shimadzu. Diagnosing HPLC Chromatography Problems & Troubleshooting. [Link]

  • PubMed. (2004). Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. [Link]

  • ResearchGate. (2023). Development and Validation of RP-HPLC Method for the Detection of N-Nitroso Meglumine in Pharmaceutical Products. [Link]

  • National Institutes of Health. (2014). Enhanced sensitivity of lateral flow tests using a two-dimensional paper network format. [Link]

Sources

Optimization

Technical Support Center: Method Refinement for Robust N-Nitrosodihydrodibenzazepine Quantification

This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on the robust quantification of N-Nitrosodihydrodibenzazepine. N-Nitrosodihydrodibenzaz...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on the robust quantification of N-Nitrosodihydrodibenzazepine. N-Nitrosodihydrodibenzazepine is a potential nitrosamine drug substance-related impurity (NDSRI) that demands highly sensitive and accurate analytical methods for its detection and control in pharmaceutical products.[1] This guide offers troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges encountered during experimental work.

The methodologies and recommendations provided herein are grounded in established principles of analytical chemistry and are supported by regulatory guidelines and scientific publications. Given that nitrosamine impurities are classified as probable human carcinogens, ensuring the accuracy and reliability of their quantification is of paramount importance for patient safety.[2][3][4][5]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of N-Nitrosodihydrodibenzazepine.

Q1: Why is the quantification of N-Nitrosodihydrodibenzazepine critical in drug development?

A1: N-Nitrosodihydrodibenzazepine is a potential genotoxic impurity. Genotoxic impurities can damage DNA, leading to mutations and an increased risk of cancer, even at very low levels.[6][7] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines requiring manufacturers to control nitrosamine impurities in drug products to negligible risk levels.[3][8][9] Therefore, robust and sensitive analytical methods are essential to ensure that drug products meet these safety standards.

Q2: What is the most suitable analytical technique for N-Nitrosodihydrodibenzazepine quantification?

A2: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the analysis of nitrosamine impurities like N-Nitrosodihydrodibenzazepine.[1][4][5][10] This is due to its high sensitivity and selectivity, which are necessary for detecting and quantifying trace levels of these impurities in complex pharmaceutical matrices.[4][5][11] Gas Chromatography with mass spectrometry (GC-MS) can also be used, particularly for more volatile nitrosamines, but LC-MS/MS is generally more versatile for a wider range of nitrosamine drug substance-related impurities (NDSRIs).[7][12]

Q3: What are the primary sources of N-Nitrosodihydrodibenzazepine formation in drug products?

A3: N-Nitrosodihydrodibenzazepine can form if the drug substance or related compounds containing a secondary amine moiety react with nitrosating agents. Potential sources of nitrosating agents in the manufacturing process include nitrites present in excipients, water, or introduced through recovered solvents, reagents, and catalysts.[9] The manufacturing process itself, if not properly optimized and controlled, can also create conditions favorable for nitrosamine formation.[9]

Q4: What are the acceptable intake (AI) limits for N-Nitrosodihydrodibenzazepine?

A4: The acceptable intake (AI) limits for nitrosamine drug substance-related impurities (NDSRIs) are determined based on their predicted carcinogenic potency.[13] The FDA provides guidance on calculating these limits.[13] For a specific NDSRI like N-Nitrosodihydrodibenzazepine, the AI would be calculated based on its structure and toxicological data, if available. If specific data is lacking, a class-specific limit may be applied. It is crucial to consult the latest regulatory guidelines from agencies like the FDA and EMA for the most current AI limits.[3][8][13]

Part 2: Troubleshooting Guide

This section provides a detailed troubleshooting guide for common issues encountered during the quantification of N-Nitrosodihydrodibenzazepine.

Issue 1: Poor Peak Shape and Tailing

Symptoms:

  • Asymmetrical peaks in the chromatogram.

  • Reduced peak height and sensitivity.

  • Inaccurate integration and quantification.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Secondary Interactions with Column The analyte may be interacting with active sites on the stationary phase, particularly silanols.Use a column with end-capping or a different stationary phase chemistry (e.g., a pentafluorophenyl (F5) column can offer different selectivity for polar compounds).[14]
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.Adjust the mobile phase pH. For amine-containing compounds, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used to promote protonation and improve peak shape.
Column Overload Injecting too much sample can lead to peak fronting or tailing.Reduce the injection volume or the concentration of the sample.
Matrix Effects Co-eluting matrix components can interfere with the chromatography.Improve sample cleanup procedures. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[15]
Issue 2: Low or No Analyte Signal

Symptoms:

  • The analyte peak is not observed, or the signal-to-noise ratio is very low.

  • Inability to achieve the required limit of detection (LOD) and limit of quantification (LOQ).

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inefficient Ionization The analyte may not be ionizing efficiently in the mass spectrometer source.Optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas flows, and temperatures.[16] Consider atmospheric pressure chemical ionization (APCI) as an alternative ionization source.[17]
Poor Analyte Recovery During Sample Preparation The analyte may be lost during extraction or cleanup steps.Evaluate each step of the sample preparation process for potential losses. Perform recovery experiments by spiking a blank matrix with a known amount of the analyte.[18]
Analyte Degradation N-Nitrosodihydrodibenzazepine may be unstable under certain conditions (e.g., exposure to light or high temperatures).Protect samples from light and store them at appropriate temperatures (refrigerated or frozen).[19]
Incorrect MRM Transitions The selected precursor and product ions for multiple reaction monitoring (MRM) may not be optimal.Infuse a standard solution of the analyte to optimize the MRM transitions and collision energies to maximize signal intensity.[20]
Issue 3: High Background Noise or Interferences

Symptoms:

  • Elevated baseline in the chromatogram.

  • Presence of interfering peaks that co-elute with the analyte.

  • Difficulty in accurately integrating the analyte peak.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Contaminated Solvents or Reagents Impurities in the mobile phase, extraction solvents, or other reagents can contribute to background noise.Use high-purity, LC-MS grade solvents and reagents. Test all reagents and materials for potential nitrosamine contamination.[21]
Leaching from Plasticware Plasticizers and other compounds can leach from sample vials, pipette tips, and other plastic consumables.Avoid the use of plastics where possible.[21] If plastics must be used, ensure they are tested for leachables that could interfere with the analysis.
Matrix Effects The sample matrix can cause ion suppression or enhancement, affecting the analyte signal and contributing to background noise.Employ more effective sample cleanup techniques. Consider using a two-dimensional liquid chromatography (2D-LC) system to separate the analyte from the matrix.[22]
Carryover Residual analyte from a previous injection can appear in subsequent runs.Optimize the autosampler wash procedure. Use a strong solvent in the wash solution to effectively remove any residual analyte.
Troubleshooting Decision Workflow

TroubleshootingWorkflow Troubleshooting Workflow for N-Nitrosodihydrodibenzazepine Analysis start Problem Encountered poor_peak_shape Poor Peak Shape? start->poor_peak_shape low_signal Low/No Signal? start->low_signal high_background High Background? start->high_background poor_peak_shape->low_signal No check_column Check Column & Mobile Phase poor_peak_shape->check_column Yes low_signal->high_background No optimize_ms Optimize MS Source & MRM low_signal->optimize_ms Yes check_solvents Use High-Purity Solvents/Reagents high_background->check_solvents Yes reduce_injection Reduce Injection Volume/Concentration check_column->reduce_injection improve_cleanup_peak Improve Sample Cleanup reduce_injection->improve_cleanup_peak check_recovery Evaluate Sample Prep Recovery optimize_ms->check_recovery check_stability Assess Analyte Stability check_recovery->check_stability avoid_plastics Avoid Plastic Consumables check_solvents->avoid_plastics improve_cleanup_bg Improve Sample Cleanup avoid_plastics->improve_cleanup_bg check_carryover Optimize Autosampler Wash improve_cleanup_bg->check_carryover

Caption: A decision tree for troubleshooting common issues in N-Nitrosodihydrodibenzazepine analysis.

Part 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for a typical LC-MS/MS analysis of N-Nitrosodihydrodibenzazepine. This protocol should be considered a starting point and must be validated for your specific application.[23][24]

Protocol 1: Sample Preparation from a Solid Dosage Form
  • Sample Weighing: Accurately weigh a portion of the powdered drug product equivalent to a single dose.

  • Extraction: Transfer the weighed powder to a volumetric flask. Add a suitable extraction solvent (e.g., methanol or a mixture of methanol and water).[10]

  • Sonication and Vortexing: Vortex the mixture for 5 minutes, followed by sonication for 15 minutes to ensure complete dissolution of the analyte.[16]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pelletize insoluble excipients.[16]

  • Filtration: Filter the supernatant through a 0.22 µm PVDF filter that has been pre-screened for nitrosamine leaching.[16]

  • Dilution: If necessary, dilute the filtered extract to an appropriate concentration with the mobile phase.

  • Transfer: Transfer the final sample to an LC vial for analysis.

Protocol 2: LC-MS/MS Method Parameters

These parameters are a general guide and should be optimized for your specific instrument and application.

Liquid Chromatography Parameters:

Parameter Value
Column C18, 100 x 2.1 mm, 1.8 µm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient Optimized for separation of the analyte from matrix components
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 10 µL

Mass Spectrometry Parameters:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitoring Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a standard of N-Nitrosodihydrodibenzazepine
Source Parameters Optimized for maximum analyte signal (e.g., gas flows, ion spray voltage, temperature)
General Analytical Workflow

AnalyticalWorkflow General Analytical Workflow for N-Nitrosodihydrodibenzazepine Quantification sample_prep Sample Preparation (Extraction, Cleanup) lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis reporting Reporting data_analysis->reporting

Caption: A schematic of the general workflow for the quantification of N-Nitrosodihydrodibenzazepine.

Part 4: Method Validation

A robust analytical method requires thorough validation to ensure its reliability. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[23]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

References

  • Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. (2026). Vertex AI Search.
  • troubleshooting guide for N-nitrosamine analysis errors - Benchchem. (n.d.). BenchChem.
  • Control of Nitrosamine Impurities in Human Drugs. (n.d.). U.S. Food and Drug Administration.
  • CDER Nitrosamine Impurity Acceptable Intake Limits. (n.d.). U.S. Food and drug Administration.
  • Nitrosamine impurities. (2025). European Medicines Agency.
  • FDA: Updated Guidance for Nitrosamines. (2024). ECA Academy.
  • Role of Analytical Methods for Detection of Genotoxic Impurities. (2023). Research and Reviews: Journal of Pharmaceutical Analysis.
  • Application Notes and Protocols for the Determination of N-Nitroso-5H-dibenz(b,f)azepine in Pharmaceutical Drug Products. (n.d.). BenchChem.
  • Characterization of Genotoxic Impurities with LC-QTOF and RP-HPLC Methods, Including Different Swab Methods in Cleaning Validation. (n.d.). MDPI.
  • Application Note: Analytical Method Development for the Detection of N-Nitroso-5H-dibenz(b,f)azepine. (n.d.). BenchChem.
  • Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. (2024). Biotechnology Journal International.
  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (n.d.). LCGC North America.
  • Tips and Tricks for Analysis of Nitrosamine Impurities in Pharmaceuticals. (2023). Technology Networks.
  • Development and validation for the quantification of genotoxic impurities in Bempedoic acid drug by GC/MS. (n.d.). Taylor & Francis Online.
  • In this technote an LC-MS/MS method has been described for the quantitation of eight nitrosamine compounds in final drug product. (n.d.). Phenomenex.
  • Nitrosamine impurities analysis solutions guide. (2025). Thermo Fisher Scientific.
  • Nitrosamines Analysis in Pharmaceuticals. (n.d.). Agilent.
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PubMed Central.
  • Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API. (n.d.). Agilent.
  • A comprehensive LC-UHPLC-MS/MS method for the monitoring of N-nitrosamines in lipophilic drugs: A case study with rifampicin. (2023). PubMed.
  • New Trends in Sample Preparation for Bioanalysis. (2016). American Pharmaceutical Review.
  • N-NITROSODIPHENYLAMINE Method no.: 23. (n.d.). OSHA.
  • Development and application of an LC-MS/MS method for the detection of N-nitrosochlordiazepoxide as a potential genotoxic impurity. (2025). Journal of Applied Pharmaceutical Science.
  • Overcoming the challenges of nitrosamine impurities in drugs. (n.d.). anCHem.
  • An Efficient LC-MS/MS Method for Determining N-nitroso Tofacitinib Toxicity In the Tablet Form. (2024). Bentham Science Publisher.
  • A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API. (2024). Journal of Research in Pharmacy.
  • Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. (2025). ResearchGate.
  • (PDF) Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for N-Nitrosodihydrodibenzazepine

Introduction: The Imperative for Rigorous N-Nitrosodihydrodibenzazepine (N-NO-DIB) Control The landscape of pharmaceutical quality control has been significantly reshaped by the emergence of nitrosamine impurities as a c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous N-Nitrosodihydrodibenzazepine (N-NO-DIB) Control

The landscape of pharmaceutical quality control has been significantly reshaped by the emergence of nitrosamine impurities as a critical safety concern. N-Nitrosodihydrodibenzazepine (N-NO-DIB), a potential nitrosamine drug substance-related impurity (NDSRI), is of particular interest in drug products where the active pharmaceutical ingredient (API) or its synthetic precursors contain a dihydrodibenzazepine moiety. Given that nitrosamines are classified as probable human carcinogens, regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control of these impurities in pharmaceutical products.[1][2][3][4]

This guide provides a comprehensive comparison of analytical methodologies for the validation of methods to detect and quantify N-NO-DIB. We will delve into the technical nuances of various analytical platforms, present comparative performance data, and offer a detailed, field-proven experimental protocol. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select and validate analytical methods that ensure product safety and regulatory compliance, grounded in the principles of the ICH M7 guideline for mutagenic impurities.[5][6][7][8]

A Comparative Analysis of Analytical Methodologies

The detection of trace-level genotoxic impurities like N-NO-DIB necessitates analytical techniques with high sensitivity and selectivity.[9][10] The primary analytical workhorses for nitrosamine analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and to a lesser extent for trace-level quantification, High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for nitrosamine analysis due to its exceptional sensitivity and selectivity.[9][11][12] It is particularly well-suited for non-volatile and thermally labile compounds like N-NO-DIB. The coupling of liquid chromatography with a triple quadrupole mass spectrometer allows for the specific detection of the analyte of interest, even in complex sample matrices, by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC-MS/MS is a powerful technique for the analysis of volatile and semi-volatile nitrosamines.[13][14][15] While N-NO-DIB is not highly volatile, GC-MS/MS can be employed, often with derivatization to improve volatility and thermal stability. The high resolution of capillary GC columns combined with the selectivity of MS/MS detection provides excellent analytical performance.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): While a robust and widely available technique, HPLC-UV generally lacks the sensitivity required to meet the stringent acceptable intake (AI) limits for nitrosamines.[16][17][18][19][20] Its application is typically limited to screening for higher levels of impurities or in situations where more sensitive instrumentation is unavailable. However, for structurally related compounds, it can be a valuable tool in process development and monitoring.[17]

Comparative Performance of Analytical Techniques

The choice of an analytical method is a critical decision based on the required sensitivity, the nature of the analyte, and the complexity of the sample matrix. The following table provides a comparative summary of the typical performance characteristics of LC-MS/MS, GC-MS/MS, and HPLC-UV for the analysis of nitrosamine impurities.

Parameter LC-MS/MS GC-MS/MS HPLC-UV
Limit of Detection (LOD) 0.001 - 0.05 ng/mL[21][22]1 - 3 ppb[13]0.002 - 0.01 ppm[20]
Limit of Quantitation (LOQ) 0.002 - 0.1 ng/mL[21][22]~5 ppb0.008 - 0.02 ppm[16][20]
Linearity (r²) > 0.999[21]> 0.996[13]> 0.995[17]
Accuracy (% Recovery) 80 - 120%[22]Typically 80-120%83 - 102%[16]
Precision (% RSD) < 15%< 15%< 10%
Selectivity/Specificity Very HighHighModerate
Applicability to N-NO-DIB ExcellentGood (potential for derivatization)Limited (for trace analysis)

Deep Dive: A Validated LC-MS/MS Protocol for N-NO-DIB

Given its superior sensitivity and specificity, LC-MS/MS is the recommended technique for the trace-level quantification of N-NO-DIB. The following is a detailed protocol that serves as a robust starting point for method development and validation. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Experimental Workflow for N-NO-DIB Analysis by LC-MS/MS

LC-MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting Sample_Weighing Weigh Drug Substance/ Product Dissolution Dissolve in Diluent (e.g., Methanol/Water) Sample_Weighing->Dissolution Vortex_Sonication Vortex & Sonicate for Complete Dissolution Dissolution->Vortex_Sonication Filtration Filter through 0.22 µm Syringe Filter Vortex_Sonication->Filtration Injection Inject into LC System Filtration->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization MS_Detection MS/MS Detection (MRM Mode) Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation Reporting Final Report Generation Validation->Reporting Method_Validation_Logic Start Method Development Validation_Parameters Validation Parameters Specificity Linearity Range Accuracy Precision LOD LOQ Robustness Start->Validation_Parameters Specificity_Node Specificity/ Selectivity Validation_Parameters:specificity->Specificity_Node Linearity_Range_Node Linearity & Range Validation_Parameters:linearity->Linearity_Range_Node Validation_Parameters:range->Linearity_Range_Node Accuracy_Node Accuracy Validation_Parameters:accuracy->Accuracy_Node Precision_Node Precision (Repeatability & Intermediate) Validation_Parameters:precision->Precision_Node LOD_LOQ_Node LOD & LOQ Validation_Parameters:lod->LOD_LOQ_Node Validation_Parameters:loq->LOD_LOQ_Node Robustness_Node Robustness Validation_Parameters:robustness->Robustness_Node Validated_Method Validated Method Specificity_Node->Validated_Method Linearity_Range_Node->Validated_Method Accuracy_Node->Validated_Method Precision_Node->Validated_Method LOD_LOQ_Node->Validated_Method Robustness_Node->Validated_Method

Sources

Validation

A Comparative Guide to N-Nitrosodihydrodibenzazepine and Other Nitrosamine Impurities in Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pervasive Challenge of Nitrosamine Impurities Since their unexpected discovery in angiotensin II receptor blockers (ARBs) in 2018, N-nitro...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pervasive Challenge of Nitrosamine Impurities

Since their unexpected discovery in angiotensin II receptor blockers (ARBs) in 2018, N-nitrosamine impurities have become a paramount concern for the pharmaceutical industry and global regulatory bodies.[1][2] These compounds are classified as probable or possible human carcinogens based on animal studies, and their presence in medicinal products, even at trace levels, poses a potential risk to patient safety.[3][4] This has led to numerous drug recalls and a concerted effort to understand, control, and mitigate the formation of these impurities in both active pharmaceutical ingredients (APIs) and finished drug products.[1]

Nitrosamines are formed by the reaction of secondary or tertiary amines with nitrosating agents, such as nitrous acid, which can be generated from nitrites under acidic conditions.[5][6] These precursors can be present as impurities in raw materials, reagents, solvents, or can even be part of the drug substance molecule itself. The landscape of nitrosamine impurities is diverse, ranging from small, volatile compounds like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) to more complex structures known as Nitrosamine Drug Substance-Related Impurities (NDSRIs).

This guide provides an in-depth technical comparison of a specific NDSRI, N-Nitrosodihydrodibenzazepine, with other common nitrosamine impurities. N-Nitrosodihydrodibenzazepine is a potential impurity in drug products containing carbamazepine, a widely used anticonvulsant.[3] By examining its formation, toxicological profile, and analytical detection methodologies in contrast to other well-characterized nitrosamines, this guide aims to equip researchers and drug development professionals with the critical knowledge needed to navigate the complexities of nitrosamine impurity control.

The Spectrum of Nitrosamine Impurities: A Comparative Overview

The risk posed by a nitrosamine impurity is a function of its carcinogenic potency and the potential for patient exposure. While all nitrosamines are treated with a high degree of caution, significant differences exist in their chemical properties, mechanisms of formation, and toxicological profiles.

Chemical Structures and Properties

The chemical structure of a nitrosamine dictates its physical and chemical properties, including its volatility, solubility, and reactivity. These characteristics, in turn, influence its formation, analytical detection, and toxicological behavior.

Figure 1: Chemical Structures of Selected Nitrosamine Impurities

cluster_NDHD N-Nitrosodihydrodibenzazepine cluster_NDMA N-Nitrosodimethylamine (NDMA) cluster_NDEA N-Nitrosodiethylamine (NDEA) cluster_NPIP N-Nitrosopiperidine (NPIP) NDHD NDMA NDEA NPIP

Caption: Chemical structures of N-Nitrosodihydrodibenzazepine and common nitrosamine impurities.

N-Nitrosodihydrodibenzazepine is a relatively large, non-volatile molecule with a complex tricyclic structure.[7] In contrast, NDMA and NDEA are small, simple aliphatic nitrosamines that exhibit higher volatility. This difference in volatility has significant implications for the choice of analytical methodology, with gas chromatography (GC) being more suitable for volatile nitrosamines and liquid chromatography (LC) being the preferred method for non-volatile compounds like N-Nitrosodihydrodibenzazepine.

Formation Mechanisms: A Tale of Two Pathways

The formation of nitrosamine impurities is a complex process influenced by a multitude of factors, including the presence of precursor amines and nitrosating agents, pH, and temperature.[5]

General Nitrosamine Formation Pathway

The fundamental reaction for nitrosamine formation involves the nitrosation of a secondary or tertiary amine by a nitrosating agent. Nitrous acid (HNO₂), formed from nitrite salts in acidic conditions, is a common nitrosating agent.[6]

Figure 2: General Formation Pathway of N-Nitrosamines

G cluster_reactants Reactants Amine Secondary/Tertiary Amine Product N-Nitrosamine Amine->Product Nitrosation NitrosatingAgent Nitrosating Agent (e.g., HNO₂) NitrosatingAgent->Product

Caption: The general reaction for the formation of N-nitrosamines.

Formation of N-Nitrosodihydrodibenzazepine from Carbamazepine

N-Nitrosodihydrodibenzazepine is an NDSRI, meaning it is structurally related to the active pharmaceutical ingredient, carbamazepine. Its formation can occur if the carbamazepine molecule or its precursors, such as iminostilbene, are exposed to nitrosating agents during the manufacturing process or during storage of the drug product.[3] The secondary amine present in the dibenzazepine ring system of these molecules is susceptible to nitrosation.

Figure 3: Potential Formation Pathway of N-Nitrosodihydrodibenzazepine

G cluster_precursors Precursors Carbamazepine Carbamazepine or Iminostilbene Precursor Product N-Nitrosodihydrodibenzazepine Carbamazepine->Product Nitrosation Nitrite Nitrite Source (e.g., from excipients) NitrousAcid Nitrous Acid (HNO₂) Nitrite->NitrousAcid Acid Acidic Conditions Acid->NitrousAcid NitrousAcid->Product

Caption: A simplified representation of the formation of N-Nitrosodihydrodibenzazepine.

Toxicological Profile: A Question of Potency

The primary concern with nitrosamine impurities is their carcinogenic potential. However, not all nitrosamines are equally potent. The structural features of a nitrosamine play a crucial role in its metabolic activation and subsequent interaction with DNA.

Metabolic Activation and Genotoxicity

Many nitrosamines exert their carcinogenic effects after metabolic activation by cytochrome P450 (CYP) enzymes. A key step in this process is the α-hydroxylation, the hydroxylation of the carbon atom adjacent to the nitroso group. This leads to the formation of an unstable intermediate that can generate a reactive diazonium ion, which in turn can alkylate DNA, leading to mutations and potentially cancer.[8]

A critical structural feature of N-Nitrosodihydrodibenzazepine (and the closely related N-nitrosoiminostilbene) is the lack of α-hydrogens.[3] This structural characteristic is thought to hinder the typical metabolic activation pathway, which may explain its negative results in the Ames test, a widely used in vitro assay for mutagenicity.[8] In contrast, simple aliphatic nitrosamines like NDMA and NDEA possess α-hydrogens, are readily metabolized to genotoxic species, and are consistently positive in mutagenicity assays.

Carcinogenic Potency (TD50)

The carcinogenic potency of a chemical is often expressed as the TD50 value, which is the chronic daily dose rate that would cause tumors in 50% of the animals that would have otherwise remained tumor-free.[7][9][10] Lower TD50 values indicate higher carcinogenic potency. The Lhasa Carcinogenicity Database (LCDB) is a valuable resource for obtaining TD50 values for a wide range of chemicals, including many nitrosamines.[1][11][12]

Nitrosamine ImpurityTD50 (mg/kg/day) - RatCarcinogenic Potency
N-Nitrosodimethylamine (NDMA)0.096High
N-Nitrosodiethylamine (NDEA)0.034High
N-Nitrosopiperidine (NPIP)0.45Moderate
N-Nitrosodihydrodibenzazepine Data not available Likely Lower

Note: TD50 values can vary depending on the animal species, strain, and the specific study. The values presented here are for illustrative purposes and are derived from the Lhasa Carcinogenicity Database. A specific TD50 for N-Nitrosodihydrodibenzazepine is not currently available in the public databases, but its structural features suggest a lower carcinogenic potential compared to small aliphatic nitrosamines.

The absence of a TD50 value for N-Nitrosodihydrodibenzazepine highlights the need for further toxicological evaluation of many NDSRIs. In the absence of compound-specific data, regulatory agencies often recommend a conservative approach, such as using a class-specific limit or a read-across from a structurally similar compound with known toxicity data.[7][13]

Analytical Methodologies: Detecting the Undetectable

The need to detect and quantify nitrosamine impurities at trace levels in complex pharmaceutical matrices presents a significant analytical challenge. The choice of analytical technique is primarily dictated by the physicochemical properties of the target nitrosamine(s) and the nature of the drug product.

Sample Preparation: The Critical First Step

Effective sample preparation is crucial for the successful analysis of nitrosamine impurities. The goal is to extract the nitrosamines from the drug matrix while minimizing interference from the API and excipients. Common sample preparation techniques for solid oral dosage forms include:

  • Dissolution: The tablet or capsule content is dissolved in a suitable solvent.

  • Extraction: The nitrosamines are extracted from the dissolved sample using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Concentration: The extract is often concentrated to enhance the sensitivity of the analysis.

Instrumental Analysis: LC-MS/MS and GC-MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the two most widely used techniques for the analysis of nitrosamine impurities.[14][15]

LC-MS/MS is the preferred method for the analysis of non-volatile and thermally labile nitrosamines, such as N-Nitrosodihydrodibenzazepine and other NDSRIs.[16]

GC-MS/MS is well-suited for the analysis of volatile nitrosamines like NDMA and NDEA.[17]

Table 2: Comparison of Analytical Methodologies

ParameterLC-MS/MSGC-MS/MS
Principle Separation based on polarity, detection by mass-to-charge ratioSeparation based on volatility and polarity, detection by mass-to-charge ratio
Applicability Non-volatile and thermally labile compounds (e.g., N-Nitrosodihydrodibenzazepine, NDSRIs)Volatile and thermally stable compounds (e.g., NDMA, NDEA)
Sample Introduction Liquid injectionHeadspace or liquid injection
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)Electron Ionization (EI)
Advantages Broad applicability to a wide range of nitrosamines, high sensitivity and selectivityExcellent for volatile nitrosamines, robust and widely available
Challenges Potential for matrix effects, requires careful optimization of chromatographic conditionsNot suitable for non-volatile or thermally labile compounds, potential for on-column degradation

Experimental Protocols: A Step-by-Step Guide

The following are example protocols for the analysis of nitrosamine impurities in a solid oral dosage form. These are intended to be illustrative, and specific method parameters should be optimized and validated for each drug product.

Protocol 1: LC-MS/MS Method for N-Nitrosodihydrodibenzazepine and Other NDSRIs

This protocol is a general guideline for the analysis of non-volatile nitrosamines in a tablet formulation.

1. Sample Preparation

  • Weigh and grind a sufficient number of tablets to obtain a homogeneous powder.

  • Accurately weigh a portion of the powder equivalent to one dosage unit into a centrifuge tube.

  • Add a suitable extraction solvent (e.g., methanol or a mixture of methanol and water).

  • Vortex the sample for 1-2 minutes to ensure thorough mixing.

  • Sonicate the sample for 10-15 minutes to aid in the extraction of the analytes.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the excipients.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier such as formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

MRM Transitions: Specific precursor-to-product ion transitions for each target nitrosamine should be optimized for maximum sensitivity and selectivity.

Figure 4: LC-MS/MS Analytical Workflow

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Grind Grind Tablets Weigh Weigh Powder Grind->Weigh Extract Solvent Extraction Weigh->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter Centrifuge->Filter HPLC HPLC Separation Filter->HPLC MSMS Tandem MS Detection HPLC->MSMS Data Data Acquisition & Processing MSMS->Data

Caption: A typical workflow for the analysis of nitrosamine impurities by LC-MS/MS.

Protocol 2: Headspace GC-MS/MS Method for Volatile Nitrosamines (e.g., NDMA, NDEA)

This protocol is a general guideline for the analysis of volatile nitrosamines in a tablet formulation.

1. Sample Preparation

  • Place a whole tablet or a known weight of powdered tablet into a headspace vial.

  • Add a suitable solvent (e.g., dimethyl sulfoxide or water).

  • Seal the vial tightly with a septum and cap.

2. Headspace GC-MS/MS Analysis

  • Headspace Autosampler: To heat the sample and inject the vapor phase into the GC.

  • GC System: A gas chromatograph with a suitable capillary column (e.g., a wax or a mid-polarity column).

  • Carrier Gas: Helium.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in MRM mode.

  • Ionization Source: Electron Ionization (EI).

MRM Transitions: Specific precursor-to-product ion transitions for each target nitrosamine should be optimized.

Comparative Analytical Performance Data

The performance of an analytical method is characterized by several key parameters, including the Limit of Detection (LOD) and the Limit of Quantification (LOQ). These values are critical for ensuring that the method is sensitive enough to detect and quantify nitrosamine impurities at the low levels required by regulatory agencies.

Table 3: Typical LOD and LOQ Values for Selected Nitrosamines

Nitrosamine ImpurityAnalytical TechniqueLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
N-Nitrosodimethylamine (NDMA)GC-MS/MS0.05 - 1.00.1 - 3.0
N-Nitrosodiethylamine (NDEA)GC-MS/MS0.05 - 1.00.1 - 3.0
N-Nitrosopiperidine (NPIP)LC-MS/MS0.1 - 0.50.3 - 1.5
N-Nitrosodihydrodibenzazepine LC-MS/MS ~0.1 ~0.3

Note: These values are approximate and can vary significantly depending on the specific method, instrument, and matrix. The values for N-Nitrosodihydrodibenzazepine are estimated based on typical performance for NDSRIs.[6][18][19][20]

Regulatory Landscape and Acceptable Intake Limits

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established acceptable intake (AI) limits for several common nitrosamine impurities.[13][21][22] The AI represents a level of exposure that is considered to pose a negligible carcinogenic risk over a lifetime.

Table 4: Regulatory Acceptable Intake (AI) Limits for Selected Nitrosamines

Nitrosamine ImpurityRegulatory AgencyAcceptable Intake (AI) Limit (ng/day)
N-Nitrosodimethylamine (NDMA)FDA/EMA96
N-Nitrosodiethylamine (NDEA)FDA/EMA26.5
N-Nitroso-N-methyl-4-aminobutanoic acid (NMBA)FDA/EMA96
N-Nitrosodiisopropylamine (NDIPA)FDA/EMA26.5
N-Nitrosoethylisopropylamine (NEIPA)FDA/EMA26.5
N-Nitrosodihydrodibenzazepine - To be determined (often a class-based limit is applied)

For NDSRIs like N-Nitrosodihydrodibenzazepine, where compound-specific carcinogenicity data may be lacking, regulatory agencies may recommend a conservative AI limit based on a class-specific threshold of toxicological concern (TTC) or a read-across approach from a structurally related nitrosamine with known carcinogenic potency.[7][9]

Conclusion: A Proactive Approach to Nitrosamine Control

The emergence of nitrosamine impurities has underscored the importance of a comprehensive understanding of potential risks and the implementation of robust control strategies throughout the pharmaceutical manufacturing process. N-Nitrosodihydrodibenzazepine, as an NDSRI, presents a unique set of challenges and considerations compared to the more commonly studied small, volatile nitrosamines.

While its structural features suggest a potentially lower carcinogenic potency, the lack of extensive toxicological data necessitates a cautious and proactive approach to risk assessment and control. The development and validation of sensitive and specific analytical methods, such as the LC-MS/MS protocols outlined in this guide, are essential for ensuring that levels of N-Nitrosodihydrodibenzazepine and other nitrosamine impurities in pharmaceutical products are maintained below the established or recommended acceptable intake limits.

By fostering a deeper understanding of the comparative chemistry, toxicology, and analysis of different nitrosamine impurities, the pharmaceutical industry can continue to ensure the safety and quality of medicines for patients worldwide.

References

  • Carcinogenic Potency Project (CPDB). (n.d.). University of California, Berkeley. Retrieved from [Link]

  • Database Commons. (2011, September 1). CPDB. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). TD50 – Knowledge and References. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, July 25). Generation of TD50 values for carcinogenicity study data. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Practical and Science-Based Strategy for Establishing Acceptable Intakes for Drug Product N-Nitrosamine Impurities. Retrieved from [Link]

  • Nitrosamines Exchange. (2022, June 30). Nitrosamines in Carbamazepine?. Retrieved from [Link]

  • Lhasa Limited. (n.d.). Nitrosamine Impurity Risk Assessment. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). CDER Nitrosamine Impurity Acceptable Intake Limits. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Development and application of an LC-MS/MS method for the detection of N-nitrosochlordiazepoxide as a potential genotoxic impurity. Retrieved from [Link]

  • FirstWord Pharma. (2023, December 1). Updated Information | Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. Retrieved from [Link]

  • Lhasa Limited. (n.d.). Carcinogenicity Assessment. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Appendix 1: Acceptable intakes established for N-nitrosamines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, July 10). Carbamazepine. In StatPearls. Retrieved from [Link]

  • Google Patents. (n.d.). US8530647B2 - Process for the preparation of oxcarbazepine.
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  • Hindawi. (2025, August 7). Determination of Carbamazepine in Pharmaceutical Dosage Form Using GC-FID. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The first-line antiepileptic drug carbamazepine: Reaction with biologically relevant free radicals. Retrieved from [Link]

  • MDPI. (n.d.). Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2023, August 18). ADMIN Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities Guidance. Retrieved from [Link]

  • Nitrosamines Exchange. (2022, July 6). Carcinogenic Potency Database - Access free. Retrieved from [Link]

  • MDPI. (2024, February 7). Determination of Topiramate and Carbamazepine in Plasma by Combined Dispersive Liquid–Liquid Microextraction and Gas Chromatography–Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Genotoxic and carcinogenic risk to humans of drug-nitrite interaction products. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Simultaneous Determination Of Carbamazepine, Benzodiazepine In Perfluorodecalin By HPLC And GC-MS Techniques. Retrieved from [Link]

  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Retrieved from [Link]

  • Acta Scientific. (2024, November 30). Determination and Quantification of a N-nitroso-Brinzolamide in the Brinzolamide Active Pharmaceutical Ingredient by LC-MS/MS. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Method Cross-Validation: HPLC vs. GC for the Analysis of N-Nitrosodihydrodibenzazepine

Abstract The detection of N-nitrosamine impurities in pharmaceutical products is a critical safety and regulatory concern. N-Nitrosodihydrodibenzazepine, a potential impurity in drugs featuring the dibenzazepine moiety,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The detection of N-nitrosamine impurities in pharmaceutical products is a critical safety and regulatory concern. N-Nitrosodihydrodibenzazepine, a potential impurity in drugs featuring the dibenzazepine moiety, requires highly sensitive and robust analytical methods for its quantification at trace levels. This guide provides an in-depth comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), both coupled with tandem mass spectrometry (MS/MS)—for this purpose. We present detailed experimental protocols, a head-to-head performance comparison, and a comprehensive workflow for the cross-validation of these methods, grounded in the principles of ICH Q2(R1) guidelines. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish and validate reliable methods for nitrosamine impurity analysis.

Introduction: The Challenge of N-Nitrosodihydrodibenzazepine

N-nitrosamines are classified as probable human carcinogens, and their unexpected presence in various medications has led to widespread recalls and intensified regulatory scrutiny.[1] The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) mandate that marketing authorization holders conduct rigorous risk assessments and implement sensitive analytical testing to control these impurities.[2][3][4]

N-Nitrosodihydrodibenzazepine (N-NDHDBA) is a specific nitrosamine of concern. Its structure, featuring a dibenzazepine core, makes it a potential byproduct in the synthesis or degradation of certain active pharmaceutical ingredients (APIs). The analytical challenge lies in accurately quantifying this impurity at or below the acceptable intake (AI) limit, often in the parts-per-billion (ppb) range, within a complex drug matrix.

Choosing the right analytical platform is paramount. Both HPLC and GC, when paired with highly selective and sensitive detectors like tandem mass spectrometers, are primary candidates.[5] However, the optimal choice depends on the physicochemical properties of the analyte and the specific requirements of the laboratory. This guide provides the technical foundation to make an informed decision and to demonstrate the equivalency of these methods through a rigorous cross-validation protocol.

Physicochemical Profile of N-Nitrosodihydrodibenzazepine

Understanding the analyte is the first step in sound method development. The properties of N-NDHDBA dictate its behavior in chromatographic systems.

  • Structure and Molecular Weight: N-NDHDBA has a molecular formula of C₁₄H₁₂N₂O and a molecular weight of 224.26 g/mol .[6] Its tricyclic structure with a nitroso group makes it a relatively large and complex molecule compared to simpler nitrosamines like N-Nitrosodimethylamine (NDMA).

  • Volatility and Thermal Stability: With a higher molecular weight and complex ring structure, N-NDHDBA is expected to have low volatility. This property is a critical differentiator for chromatographic technique selection. While amenable to GC analysis, its thermal stability must be considered to prevent on-column degradation, which could lead to inaccurate quantification. This contrasts with smaller, more volatile nitrosamines for which GC is a natural fit.[7]

  • Solubility: It is reported as a light brown solid, soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol.[8] This solubility profile is well-suited for sample preparation in both liquid and gas chromatography.

Based on these properties, HPLC is a more intuitive choice due to the analyte's low volatility. However, GC-MS/MS remains a powerful alternative, often providing excellent sensitivity and chromatographic resolution if the analyte proves to be sufficiently thermally stable.

High-Performance Liquid Chromatography (HPLC-MS/MS) Method

HPLC is a robust technique for analyzing non-volatile and thermally sensitive compounds, making it highly suitable for N-NDHDBA.[9] Coupling it with a tandem mass spectrometer (MS/MS) provides the exceptional sensitivity and selectivity required for trace-level impurity analysis.

Rationale for Method Design

The goal is to achieve strong retention of the analyte, separate it from matrix components, and detect it with high specificity.

  • Column Choice (C18): A reversed-phase C18 column is selected for its versatility and ability to retain moderately non-polar compounds like N-NDHDBA. The use of a core-shell particle column can provide higher efficiency and sharper peaks, enhancing sensitivity.[10]

  • Mobile Phase: A gradient of water and methanol with 0.1% formic acid is a standard choice for reversed-phase LC-MS. The formic acid aids in the protonation of the analyte, which is crucial for positive ion mode electrospray ionization (ESI), leading to a better signal.

  • Detection (ESI-MS/MS): ESI is an effective soft ionization technique for polar to moderately polar molecules. The MS/MS detector is set to Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated parent ion (precursor ion) in the first quadrupole, fragmenting it in the collision cell, and monitoring for a specific, characteristic fragment ion (product ion) in the third quadrupole. This process provides extremely high selectivity, effectively filtering out noise from the sample matrix.

Experimental Protocol: HPLC-MS/MS
  • Sample Preparation:

    • Accurately weigh 100 mg of the drug substance into a 10 mL volumetric flask.

    • Add approximately 7 mL of a 50:50 (v/v) methanol/water mixture (diluent).

    • Vortex for 2 minutes and sonicate for 10 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature and dilute to the mark with the diluent.

    • Centrifuge an aliquot at 4000 rpm for 5 minutes.

    • Transfer the supernatant into an amber HPLC vial for analysis to prevent photodegradation.[11]

  • Instrumentation and Conditions:

    • System: UHPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: C18 core-shell column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) %B
      0.0 30
      5.0 95
      7.0 95
      7.1 30

      | 10.0 | 30 |

    • MS/MS Detection (Positive ESI):

      • Ion Source: Electrospray Ionization (ESI), Positive Mode.

      • Precursor Ion (Q1): m/z 225.1 [M+H]⁺

      • Product Ion (Q3): To be determined via infusion of a reference standard. A likely transition would involve the loss of the nitroso group (-N=O).

      • Dwell Time: 100 ms.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh 100 mg Drug Substance dissolve Dissolve & Sonicate in Methanol/Water weigh->dissolve centrifuge Centrifuge @ 4000 rpm dissolve->centrifuge transfer Transfer Supernatant to Amber Vial centrifuge->transfer inject Inject 5 µL into UHPLC System transfer->inject separate Separate on C18 Column (Gradient Elution) inject->separate detect Detect by ESI-MS/MS (MRM Mode) separate->detect integrate Integrate Peak detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: HPLC-MS/MS analytical workflow for N-NDHDBA.

Gas Chromatography (GC-MS/MS) Method

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[12] While N-NDHDBA has low volatility, modern GC-MS/MS systems with heated injectors and efficient columns can successfully analyze such semi-volatile compounds.

Rationale for Method Design

The key is to ensure the analyte can be volatilized without degradation and separated efficiently.

  • Injection Mode (Liquid Injection): Direct liquid injection is chosen over headspace analysis due to the low volatility of N-NDHDBA.[7] A splitless injection mode is used to maximize the transfer of the analyte onto the column, thereby increasing sensitivity.

  • Column Choice (Mid-polarity): A mid-polarity column (e.g., a 50% phenyl polysiloxane phase) is a good starting point. It provides a different selectivity mechanism compared to the more common non-polar phases and can be effective for compounds with some polar character, like N-NDHDBA.

  • Detection (EI-MS/MS): Electron Ionization (EI) is a standard, robust ionization technique for GC. While it is a "harder" ionization technique than ESI, it creates reproducible fragmentation patterns. Using an MS/MS detector in MRM mode is crucial to achieve the low detection limits required and to separate the analyte signal from matrix interferences.[12]

Experimental Protocol: GC-MS/MS
  • Sample Preparation:

    • Accurately weigh 100 mg of the drug substance into a 10 mL volumetric flask.

    • Add approximately 7 mL of Dichloromethane (DCM).

    • Vortex for 2 minutes and sonicate for 10 minutes.

    • Dilute to the mark with DCM.

    • Filter the solution through a 0.22 µm PTFE syringe filter into an amber GC vial.

  • Instrumentation and Conditions:

    • System: GC system coupled to a triple quadrupole mass spectrometer.

    • Column: Mid-polarity GC column (e.g., DB-17ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: 280°C, Splitless mode.

    • Oven Program:

      • Initial Temperature: 100°C, hold for 1 minute.

      • Ramp: 20°C/min to 300°C.

      • Hold: Hold at 300°C for 5 minutes.

    • Injection Volume: 1 µL.

    • MS/MS Detection (EI):

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Precursor Ion (Q1): m/z 224 [M]⁺ (Molecular Ion).

      • Product Ion (Q3): To be determined from the fragmentation pattern of a reference standard.

      • Dwell Time: 100 ms.

GC Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh 100 mg Drug Substance dissolve Dissolve & Sonicate in Dichloromethane weigh->dissolve filter Filter through 0.22 µm PTFE filter dissolve->filter transfer Transfer Filtrate to Amber Vial filter->transfer inject Inject 1 µL into GC Inlet (Splitless) transfer->inject separate Separate on GC Column (Temp. Program) inject->separate detect Detect by EI-MS/MS (MRM Mode) separate->detect integrate Integrate Peak detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: GC-MS/MS analytical workflow for N-NDHDBA.

Head-to-Head Performance Comparison

The choice between HPLC and GC often comes down to a trade-off between applicability and performance. The following table summarizes the expected performance characteristics for each method, based on typical results for nitrosamine analysis.[13][14] These values should be confirmed during formal method validation.

Validation Parameter HPLC-MS/MS (Expected) GC-MS/MS (Expected) Commentary
Specificity High (MRM transition)High (MRM transition)Both techniques offer excellent specificity due to MS/MS detection. HPLC may have an advantage if the API is not volatile, reducing matrix interference.
LOD (Limit of Detection) ~0.05 ppb~0.10 ppbHPLC-ESI is often slightly more sensitive for larger, less volatile molecules.
LOQ (Limit of Quantitation) ~0.15 ppb~0.30 ppbThe LOQ should be well below the required reporting threshold.[14]
Linearity (r²) > 0.998> 0.998Both methods are expected to show excellent linearity over a typical range of 0.15 to 10 ppb.
Accuracy (% Recovery) 85 - 115%80 - 120%GC accuracy can be slightly more variable if the analyte has borderline thermal stability.
Precision (%RSD) < 15%< 15%Both methods should meet standard requirements for precision at the LOQ level.
Robustness HighModerate-HighHPLC methods are generally more robust to minor changes. GC methods can be sensitive to inlet conditions and potential thermal degradation.
Sample Throughput ~10 min/sample~12 min/sampleRuntimes are comparable, with modern UHPLC systems often having a slight edge.
Key Advantage Ideal for non-volatile and thermally labile compounds. Broader applicability.Excellent for volatile compounds; can offer superior chromatographic separation.HPLC is the safer "default" choice given the analyte's properties.
Key Disadvantage Potential for ion suppression from the sample matrix.Requires analyte to be thermally stable and sufficiently volatile. Risk of on-column degradation.GC carries a higher risk of method failure for this specific analyte.

Cross-Validation of HPLC and GC Methods

Once both methods are fully validated, a cross-validation study is required to demonstrate their equivalency. This ensures that either method can be used interchangeably without impacting the final reported result.[15] The protocol must be designed according to ICH guidelines.[16]

Objective and Acceptance Criteria

Objective: To demonstrate that the GC-MS/MS method provides results that are equivalent to the HPLC-MS/MS method for the quantification of N-NDHDBA in the specified drug substance.

Acceptance Criteria: A set of at least 6 samples (e.g., 3 different lots of drug substance, each spiked at two different concentrations) will be analyzed by both methods. The percentage difference between the average results obtained from the two methods for each sample should not exceed 15%.

Cross-Validation Protocol
  • Sample Selection:

    • Select three independent batches of the target drug substance.

    • Prepare two samples from each batch:

      • One sample spiked with N-NDHDBA at a concentration near the LOQ (e.g., 0.5 ppb).

      • One sample spiked with N-NDHDBA at a concentration near the specification limit (e.g., 5 ppb).

    • This results in a total of 6 cross-validation samples.

  • Analysis:

    • Analyze each of the 6 samples in triplicate using the validated HPLC-MS/MS method.

    • On the same day, by a different analyst if possible, analyze each of the 6 samples in triplicate using the validated GC-MS/MS method.

  • Data Evaluation:

    • For each sample, calculate the average concentration from the triplicate injections for both the HPLC and GC methods.

    • Calculate the percentage difference for each of the 6 samples using the following formula: % Difference = [ (Result_GC - Result_HPLC) / Result_HPLC ] * 100

    • Compare the absolute % Difference for all 6 samples against the acceptance criterion of ≤ 15%.

Cross-Validation Workflow Diagram

CrossValidation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis by Both Methods cluster_data Data Comparison prep_samples Prepare 6 Samples (3 lots x 2 spike levels) hplc_analysis Analyze each sample (n=3) with validated HPLC-MS/MS prep_samples->hplc_analysis gc_analysis Analyze each sample (n=3) with validated GC-MS/MS prep_samples->gc_analysis calc_avg Calculate Average Concentration for each sample/method hplc_analysis->calc_avg gc_analysis->calc_avg calc_diff Calculate % Difference between GC and HPLC results calc_avg->calc_diff compare Compare % Difference to Acceptance Criterion (≤15%) calc_diff->compare pass Methods are Equivalent compare->pass Pass fail Methods are Not Equivalent (Investigate) compare->fail Fail

Caption: Workflow for the cross-validation of HPLC and GC methods.

Conclusion and Recommendations

Both HPLC-MS/MS and GC-MS/MS are powerful and suitable techniques for the trace-level quantification of N-Nitrosodihydrodibenzazepine.

  • Recommendation: For a new method development project for N-NDHDBA, the HPLC-MS/MS method is the recommended primary choice . Its applicability to non-volatile compounds makes it inherently more robust and less risky for this specific analyte. It avoids any concerns about thermal degradation that could complicate the validation and routine use of a GC method.

  • Alternative Use Case: A validated GC-MS/MS method serves as an excellent orthogonal method . It provides confirmation of results with a different separation technique and can be invaluable in a laboratory that has more available GC-MS capacity. Its successful cross-validation provides flexibility in quality control and strengthens the overall analytical control strategy.

Ultimately, the choice of method may depend on available instrumentation, laboratory expertise, and the specific challenges presented by the drug product matrix. By following the protocols and validation strategies outlined in this guide, researchers can confidently develop and deploy reliable analytical methods to ensure the safety and quality of their pharmaceutical products.

References

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  • European Medicines Agency. ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

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Validation

A Comparative Guide to the Analytical Determination of N-Nitrosodihydrodibenzazepine

This guide provides an in-depth comparison of analytical methodologies for the detection and quantification of N-Nitrosodihydrodibenzazepine, also known as N-nitroso-iminostilbene. As a potential nitrosamine drug substan...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the detection and quantification of N-Nitrosodihydrodibenzazepine, also known as N-nitroso-iminostilbene. As a potential nitrosamine drug substance-related impurity (NDSRI), particularly in pharmaceuticals related to carbamazepine, its accurate measurement at trace levels is a critical regulatory and safety imperative.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of performance characteristics and supporting experimental frameworks.

The Imperative for Sensitive Analysis: N-Nitrosodihydrodibenzazepine in Context

N-Nitrosamines are classified as "cohort of concern" compounds and are considered probable human carcinogens.[3][4] Their discovery in various drug products since 2018 has prompted stringent regulatory action worldwide, mandating rigorous risk assessment and control strategies.[3][5][6] N-Nitrosodihydrodibenzazepine can form from the presence of its parent amine, 5H-dibenz(b,f)azepine (iminostilbene), a structure integral to certain active pharmaceutical ingredients (APIs).[1][7]

Given the extremely low acceptable intake (AI) limits set for nitrosamines, analytical methods must exhibit exceptional sensitivity and selectivity to ensure patient safety and regulatory compliance.[3][5] This guide focuses on the predominant analytical techniques employed for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), with a brief discussion on the limitations of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Head-to-Head Comparison: LC-MS/MS vs. GC-MS/MS

The cornerstone of trace-level nitrosamine analysis lies in coupling a chromatographic separation technique with the unparalleled sensitivity and specificity of tandem mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the gold standard for nitrosamine analysis due to its high sensitivity, selectivity, and broad applicability.[2]

Principle of Operation: The methodology involves injecting a prepared sample into a high-performance liquid chromatography (HPLC) system. The HPLC column separates N-Nitrosodihydrodibenzazepine from the API and other matrix components based on its physicochemical properties. The eluent from the column is then directed into a mass spectrometer. The compound is ionized (typically via Electrospray Ionization, ESI, or Atmospheric Pressure Chemical Ionization, APCI), and the mass spectrometer isolates the specific precursor ion (the molecular ion of the nitrosamine). This precursor ion is fragmented, and the instrument monitors for specific, characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and filters out background noise, enabling quantification at very low levels.[8][9]

Causality in Method Design:

  • Column Choice: Phenyl-hexyl or C18 columns are often selected to provide the necessary retention and separation for the semi-polar N-Nitrosodihydrodibenzazepine molecule from the often more complex API structure.

  • Mobile Phase: A gradient elution using water (often with a formic acid or ammonium formate modifier to improve ionization) and an organic solvent like methanol or acetonitrile is employed to ensure sharp peak shapes and efficient elution.[8]

  • Ionization Source: ESI is a common choice for its soft ionization, which minimizes fragmentation in the source and preserves the precursor ion for MS/MS analysis. APCI can be an alternative and is sometimes preferred for less polar molecules.[10][11]

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Weigh & Dissolve API in Methanol/Water Spike Spike with Standard (for Accuracy/Recovery) Sample->Spike Filter Filter through 0.22 µm PTFE Filter Spike->Filter Vial Transfer to HPLC Vial Filter->Vial LC HPLC Separation (e.g., C18 Column) Vial->LC Inject MS Ionization (ESI/APCI Source) LC->MS MSMS Tandem MS Detection (MRM Mode) MS->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: General workflow for N-Nitrosodihydrodibenzazepine analysis by LC-MS/MS.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is another powerful and highly sensitive technique suitable for the analysis of volatile and thermally stable compounds.[6][12]

Principle of Operation: In this method, the sample is injected into a heated port, where it is vaporized. An inert carrier gas (e.g., helium) sweeps the vaporized sample onto a long, thin capillary column located inside an oven. The column separates compounds based on their boiling points and interactions with the column's stationary phase. As compounds elute from the column, they enter the mass spectrometer, are ionized (typically by Electron Ionization, EI), and are detected using the same precursor-to-product ion transition (MRM) principle as in LC-MS/MS.

Causality in Method Design:

  • Injection Mode: A splitless injection is typically used to transfer the maximum amount of analyte onto the column, which is crucial for trace-level sensitivity.[1]

  • Column Choice: A mid-polarity column, such as a DB-624, is often chosen to achieve good peak shape and resolution for nitrosamines.[1]

  • Oven Program: The temperature of the GC oven is ramped up in a controlled manner. This allows for the separation of compounds with different boiling points, ensuring the target analyte is well-resolved from other components.[1]

  • Thermal Stability: A key consideration is that some nitrosamines can be thermally labile and may degrade in the hot GC inlet.[13] While many smaller nitrosamines are amenable to GC analysis, this must be carefully evaluated for each specific compound.

GCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis Sample Dissolve API in Suitable Solvent (e.g., Dichloromethane) Filter Filter through 0.45 µm PTFE Filter Sample->Filter Vial Transfer to GC Vial Filter->Vial GC GC Separation (e.g., DB-624 Column) Vial->GC Inject (Splitless) MS Ionization (EI Source) GC->MS MSMS Tandem MS Detection (MRM Mode) MS->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: General workflow for N-Nitrosodihydrodibenzazepine analysis by GC-MS/MS.

The Limitations of HPLC-UV

High-Performance Liquid Chromatography with an Ultraviolet (UV) detector is a common analytical technique in pharmaceutical quality control. However, its application to trace-level nitrosamine analysis is severely limited.

Principle and Shortcomings: The method relies on the analyte absorbing UV light at a specific wavelength. The primary issue is that most nitrosamines, including N-Nitrosodihydrodibenzazepine, lack a strong chromophore, meaning they do not absorb UV light strongly.[10][11] This results in:

  • Poor Sensitivity: The limits of detection (LOD) and quantification (LOQ) for HPLC-UV are typically orders of magnitude higher than those of MS-based methods, making it unsuitable for measuring nitrosamines at the low ppb levels required by regulatory agencies.[10]

  • Low Specificity: Unlike MS, which identifies a compound by its specific mass-to-charge ratio and fragmentation pattern, a UV detector can only confirm that something is absorbing light at the target wavelength. This makes the method highly susceptible to interference from other impurities or excipients in the sample matrix.[14]

Performance Characteristics: A Quantitative Comparison

Method validation must be performed in accordance with ICH Q2(R1) guidelines to ensure data is reliable and defensible for regulatory submission.[15] The following table summarizes typical performance characteristics for the discussed methods based on published data for various nitrosamines.

Performance ParameterLC-MS/MSGC-MS/MSHPLC-UV
Limit of Detection (LOD) 0.05 ng/mL to < 3 ppb[1][9]0.15 ng/mL to < 3 ppb[1][12][16]Significantly higher; often not fit-for-purpose
Limit of Quantitation (LOQ) 0.1 ng/mL to 10 ppb[1][9]1-10 ppb[1][17]Significantly higher; often not fit-for-purpose
Linearity (r²) > 0.999[9][18]> 0.996[1][17]> 0.99 (if detectable)
Accuracy (% Recovery) 85 - 115%[1][19]90 - 112%[12][16]Highly variable; matrix dependent
Precision (%RSD) < 10%[1][8]< 8%[12][16]Variable
Specificity / Selectivity Very High (based on MRM)Very High (based on MRM)Low (prone to interference)[14]
Thermal Stability Concern NoYes, must be evaluated[13]No

Detailed Experimental Protocols

The following protocols are provided as validated starting points. Laboratories must verify and adapt these methods for their specific instrumentation and sample matrices.

Protocol 1: LC-MS/MS Method
  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of N-Nitrosodihydrodibenzazepine reference standard in methanol. Perform serial dilutions with a 50:50 mixture of methanol and water to create calibration standards from 0.05 ng/mL to 50 ng/mL.[1]

  • Sample Preparation: Accurately weigh and dissolve the drug substance or product in a suitable solvent (e.g., methanol) to achieve a final API concentration of 1 mg/mL. Vortex and sonicate to ensure complete dissolution.[1]

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Instrumentation & Conditions:

    • LC System: Agilent 1290 Infinity II or equivalent.

    • Mass Spectrometer: Agilent 6475A Triple Quadrupole or equivalent.[9]

    • Column: Phenyl-hexyl column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient: A typical gradient would start at 10% B, ramp to 95% B, hold, and then return to initial conditions for re-equilibration.

    • Ionization Source: ESI, Positive Mode.

    • MRM Transitions: To be determined by infusing a standard solution. For N-Nitrosodihydrodibenzazepine (C₁₅H₁₂N₂O, MW: 236.27), the precursor ion would be m/z 237.1 [M+H]⁺. Product ions would be determined experimentally.

Protocol 2: GC-MS/MS Method
  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of N-Nitrosodihydrodibenzazepine in a GC-compatible solvent like dichloromethane. Perform serial dilutions to prepare calibration standards.

  • Sample Preparation: Accurately weigh and dissolve the drug substance in dichloromethane to achieve a final concentration of 10 mg/mL. Vortex and sonicate.[1]

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.[1]

  • Instrumentation & Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.[1]

    • Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., Agilent 7010B).[1]

    • Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm).[1]

    • Injection: 1 µL, Splitless mode.[1]

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at 1.2 mL/min.[1]

    • Oven Program: Initial 50°C for 1 min, ramp at 20°C/min to 250°C, hold for 3 min.[1]

    • Ionization Source: Electron Ionization (EI).

    • MRM Transitions: To be determined. The precursor ion would be the molecular ion at m/z 236.1. Product ions would be determined experimentally.

Conclusion and Recommendations

For the robust, sensitive, and specific quantification of N-Nitrosodihydrodibenzazepine, both LC-MS/MS and GC-MS/MS stand as superior, validated techniques capable of meeting stringent regulatory requirements.

  • LC-MS/MS is the recommended primary technique. Its key advantage is the avoidance of high temperatures, which eliminates the risk of on-instrument degradation of the analyte. It is broadly applicable to a wide range of nitrosamines, regardless of their volatility.

  • GC-MS/MS is a highly effective and sensitive alternative. It can provide excellent performance, provided that the thermal stability of N-Nitrosodihydrodibenzazepine is confirmed under the specific analytical conditions used.

  • HPLC-UV is not considered a suitable method for the determination of N-Nitrosodihydrodibenzazepine at the trace levels necessary for ensuring product safety and is not recommended for release testing or regulatory submission for this impurity.

Ultimately, the choice between LC-MS/MS and GC-MS/MS may depend on the availability of instrumentation and the laboratory's existing expertise. However, any chosen method must be rigorously validated to prove its suitability for its intended purpose.

References

  • EDQM, Council of Europe. (2023). Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. Available at: [Link]

  • Sinha, A. (2025). Why Regulatory Agencies Require Validated Methods for Nitrosamines. ResolveMass Laboratories Inc. Available at: [Link]

  • Pashkov, P.O., et al. (2021). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). Iranian Journal of Pharmaceutical Research, 20(3), 541-552. Available at: [Link]

  • Siedlecka, P., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. Available at: [Link]

  • ResearchGate. (2021). (PDF) Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). Available at: [Link]

  • Phenomenex. In this technote an LC-MS/MS method has been described for the quantitation of eight nitrosamine compounds in final drug product. Available at: [Link]

  • Siedlecka, P., et al. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications. Available at: [Link]

  • R Discovery. (2020). Outperform regulatory limits for five nitrosamine impurities in drug products and drug substances using GC-MS/MS. Available at: [Link]

  • LCGC International. The Limit of Detection. Available at: [Link]

  • Shrivastava, A., & Gupta, V. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists, 2(1), 21. Available at: [Link]

  • Agilent Technologies. (2023). Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API. Available at: [Link]

  • ResearchGate. (2025). Advanced analytical techniques for detection, separation and quantification of N-nitroso and related impurities in trimetazidine: A UPLC-PDA, LC-MS/MS, and GC-MS study. Available at: [Link]

  • ResearchGate. (2024). (PDF) Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Available at: [Link]

  • Royal Society of Chemistry. (2021). A solvent-free headspace GC/MS method for sensitive screening of N-nitrosodimethylamine in drug products. Available at: [Link]

  • Waters Corporation. (2023). Quantitation of N-Nitroso Carvedilol in Drug Substance Using LC-MS/MS. Available at: [Link]

  • Shimadzu. Solutions for Nitrosamine Analysis - GC-MS/MS and LC-HRMS Method. Available at: [Link]

  • MDPI. (2021). Development of a Sensitive Screening Method for Simultaneous Determination of Nine Genotoxic Nitrosamines in Active Pharmaceutical Ingredients by GC-MS. Available at: [Link]

  • Schöning, M., et al. (2023). The regulatory challenge of determining acceptable intakes for nitrosamine drug substance-related impurities while ensuring medicinal product supply. Pharmind, 85(7), 546-557. Available at: [Link]

  • Kalauz, A., et al. (2023). Simultaneous determination of low molecular weight nitrosamines in pharmaceutical products by fast gas chromatography mass spectrometry. Journal of Chromatography A, 1707, 464323. Available at: [Link]

  • Scribd. (2011). Analytical Method Validation Guide. Available at: [Link]

  • Birudukota, S., et al. (2025). Development and application of an LC-MS/MS method for the detection of N-nitrosochlordiazepoxide as a potential genotoxic impurity. Journal of Applied Pharmaceutical Science, 15(05), 242-253. Available at: [Link]

  • OSHA. (1981). N-NITROSODIPHENYLAMINE. Available at: [Link]

  • Journal of Pharmaceutical Research. (2021). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities in Losartan. Available at: [Link]

  • ResearchGate. (2021). (PDF) Development of a Sensitive Screening Method for Simultaneous Determination of Nine Genotoxic Nitrosamines in Active Pharmaceutical Ingredients by GC-MS. Available at: [Link]

  • Wu, T-F., et al. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis, 28(2), 299-311. Available at: [Link]

  • Preprints.org. (2025). LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form. Available at: [Link]

  • Acta Scientific. (2024). Determination and Quantification of a N-nitroso-Brinzolamide in the Brinzolamide Active Pharmaceutical Ingredient by LC-MS/MS. Available at: [Link]

  • Almeida, A. M., et al. (2011). A chiral HPLC-UV method for the quantification of dibenz[b,f]azepine-5-carboxamide derivatives in mouse plasma and brain tissue: eslicarbazepine acetate, carbamazepine and main metabolites. Journal of Separation Science, 34(12), 1391-401. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2022). Development, Quantification and Validation of a HPLC-UV Method for Analysis of N-Nitroso Aryl Piperazine Quetiapine Impurity in Quetiapine Crude to better control in Final Drug Substance. Available at: [Link]

  • Fellion, Y., de Smedt, J., & Brudney, N. (1980). An HPLC-UV method for the direct evaluation of N-nitrosodiethanolamine in some cosmetic products and raw materials. IARC Scientific Publications, (31), 435-43. Available at: [Link]

  • ResearchGate. (1977). (PDF) High-Pressure Liquid Chromatographic Analysis of Carcinogenic N-Nitroso Derivatives of Piperazine Resulting from Drug-Nitrite Interactions. Available at: [Link]

Sources

Comparative

Comparative Analysis of Extraction Techniques for N-Nitrosodihydrodibenzazepine (NDDBA) in Pharmaceutical Matrices

A Senior Application Scientist's Guide to Method Selection and Optimization In the landscape of pharmaceutical quality control, the identification and quantification of genotoxic impurities are of paramount importance. N...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Method Selection and Optimization

In the landscape of pharmaceutical quality control, the identification and quantification of genotoxic impurities are of paramount importance. N-Nitrosodihydrodibenzazepine (NDDBA), an N-nitrosamine impurity associated with active pharmaceutical ingredients (APIs) containing a dibenzazepine structure, such as carbamazepine, has come under regulatory scrutiny due to its potential carcinogenic properties. The accurate measurement of NDDBA at trace levels is a significant analytical challenge, where the choice of sample extraction technique is a critical determinant of success.

This guide provides an in-depth comparison of the two primary extraction methodologies employed for NDDBA analysis: the classic Liquid-Liquid Extraction (LLE) and the more modern Solid-Phase Extraction (SPE). We will explore the fundamental principles of each technique, present comparative performance data, and offer expert insights to guide researchers and drug development professionals in selecting the most appropriate method for their specific analytical needs.

The Analytical Challenge: Why Extraction Matters

N-Nitrosodihydrodibenzazepine is a semi-volatile compound that must be extracted from complex pharmaceutical matrices, which can include the API itself, along with various excipients like binders, fillers, and disintegrants. An effective extraction method must be able to selectively isolate the NDDBA analyte from these interfering components while ensuring high, reproducible recovery. The ultimate goal is to produce a clean sample extract that is compatible with sensitive analytical instrumentation, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to achieve the low limits of detection (LOD) and quantification (LOQ) required by regulatory bodies.

Methodology 1: Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction is a foundational separation technique based on the principle of differential solubility of a compound between two immiscible liquid phases. For NDDBA, this typically involves using an organic solvent to extract the analyte from an aqueous sample solution.

Principle of Operation: The technique hinges on the partition coefficient (K) of NDDBA, which describes its relative affinity for the organic phase versus the aqueous phase. By carefully selecting the extraction solvent and adjusting the pH of the aqueous sample, the equilibrium can be shifted to strongly favor the migration of NDDBA into the organic layer, leaving matrix interferences behind.

Exemplary LLE Protocol for NDDBA:

The following protocol is adapted from established methods for the analysis of N-nitrosamines in related drug products.

  • Sample Preparation: Weigh a precise amount of the powdered drug product and dissolve it in an appropriate aqueous solution, such as dilute hydrochloric acid. The addition of an internal standard at this stage is crucial for accurate quantification.

  • Extraction: Transfer the aqueous sample to a separatory funnel. Add a volume of a suitable, water-immiscible organic solvent (e.g., dichloromethane).

  • Mixing: Shake the funnel vigorously for several minutes to facilitate the transfer of the analyte into the organic phase. Allow the layers to fully separate.

  • Collection: Drain the lower organic layer. Repeat the extraction process on the aqueous layer two or more times with fresh portions of the organic solvent to maximize recovery.

  • Drying and Concentration: Combine the organic extracts and pass them through a drying agent like anhydrous sodium sulfate to remove residual water. The extract is then concentrated to a small volume, typically under a gentle stream of nitrogen, to enhance analytical sensitivity.

Methodology 2: Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a more advanced chromatographic technique that separates components of a mixture based on their physical and chemical interactions with a solid sorbent. It has gained widespread adoption for its efficiency, selectivity, and potential for automation.

Principle of Operation: SPE operates on the principle of selective adsorption. A sample in a liquid phase (the mobile phase) is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest, NDDBA, is retained on the sorbent while other matrix components pass through. The analyte is then selectively desorbed and collected using a small volume of a strong elution solvent.

Exemplary SPE Protocol for NDDBA:

This protocol is a representative workflow for the extraction of nitrosamines from pharmaceutical matrices.

  • Sample Preparation: Dissolve the drug product sample in a suitable loading buffer. As with LLE, an internal standard should be added.

  • Cartridge Conditioning: Activate the SPE cartridge by passing a conditioning solvent (e.g., methanol) followed by an equilibration buffer through the sorbent bed. This primes the stationary phase for sample interaction.

  • Sample Loading: Pass the prepared sample solution slowly and steadily through the conditioned cartridge. The NDDBA analyte will be adsorbed onto the solid phase.

  • Washing: Wash the cartridge with a weak solvent to rinse away residual matrix interferences that may have been non-specifically retained, without dislodging the target analyte.

  • Elution: Pass a small, precise volume of a strong elution solvent (e.g., a mixture of dichloromethane and methanol) through the cartridge to desorb the NDDBA. This results in a clean, concentrated sample extract ready for analysis.

Performance Comparison: LLE vs. SPE

The choice between LLE and SPE involves a trade-off between various performance metrics. The following table summarizes key comparative data, synthesized from studies on nitrosamine analysis in pharmaceutical products.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Rationale & Insights
Analyte Recovery 75-95%85-105%SPE often provides higher and more consistent recoveries due to the controlled, selective interactions with the sorbent, minimizing analyte loss.
Precision (%RSD) < 15%< 10%The structured, often automated, workflow of SPE leads to better reproducibility and lower relative standard deviation (RSD) compared to the more manual LLE process.
Sample Throughput LowHighSPE is significantly faster, especially when using a vacuum manifold or an automated system that can process multiple samples concurrently. LLE is a serial, labor-intensive process.
Solvent Consumption High (50-100 mL per sample)Low (5-10 mL per sample)SPE is a greener technique, drastically reducing the volume of organic solvents required, which lowers costs and minimizes environmental impact.
Automation Potential LimitedHighSPE protocols are readily adaptable to fully automated liquid handling systems, which enhances throughput and further improves reproducibility.
Selectivity ModerateHighSPE allows for targeted washing steps that can effectively remove specific matrix interferences, resulting in a cleaner final extract and reducing ion suppression in MS analysis.

Visualizing the Workflow: A Decision Guide

Choosing the right extraction technique depends on the specific goals of the analysis, such as routine quality control versus initial method development. The following diagram illustrates a decision-making workflow for selecting between LLE and SPE.

Decision_Workflow start Start: Need to Extract NDDBA throughput High Sample Throughput Required? start->throughput sensitivity Trace-Level Sensitivity (sub-ppm) Needed? throughput->sensitivity No use_spe Choose Solid-Phase Extraction (SPE) throughput->use_spe Yes automation Is Automation a Priority? sensitivity->automation No sensitivity->use_spe Yes cost Is Minimizing Initial Cost the Primary Driver? automation->cost No automation->use_spe Yes use_lle Consider Liquid-Liquid Extraction (LLE) cost->use_lle Yes cost->use_lle No, performance is key Consider LLE for simple matrices or initial screening.

Caption: Decision flowchart for selecting an NDDBA extraction method.

The following diagram outlines the typical multi-step process involved in Solid-Phase Extraction, highlighting its systematic nature.

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis Sample 1. Dissolve Sample & Add Internal Std Load 4. Load Sample Sample->Load Condition 2. Condition Cartridge (e.g., Methanol) Equilibrate 3. Equilibrate Cartridge (e.g., Aqueous Buffer) Condition->Equilibrate Equilibrate->Load Wash 5. Wash Interferences Load->Wash Elute 6. Elute NDDBA Wash->Elute Analyze 7. Analyze by LC-MS/MS or GC-MS Elute->Analyze

Caption: Standard workflow for Solid-Phase Extraction (SPE).

Senior Application Scientist's Recommendation

For the routine, regulated analysis of N-Nitrosodihydrodibenzazepine in pharmaceutical products, Solid-Phase Extraction (SPE) is the demonstrably superior methodology.

The causality behind this recommendation is rooted in the need for robust, reproducible, and high-throughput methods in a quality control environment. While LLE is a valid technique and can be effective for initial investigations or in laboratories with limited resources, it suffers from several drawbacks that are magnified in the context of trace-level impurity analysis. The potential for emulsion formation, significant solvent consumption, and high variability due to its manual nature make it less suitable for methods that require rigorous validation and consistent performance.

Conversely, SPE provides a self-validating and highly reliable system. The inclusion of an internal standard before the extraction process begins allows for the precise correction of any analyte loss, ensuring the trustworthiness of the final result. The high selectivity of modern SPE sorbents allows for the development of methods that produce exceptionally clean extracts. This is not merely a matter of convenience; a cleaner extract directly translates to reduced matrix effects, such as ion suppression in LC-MS analysis, leading to more accurate and reliable quantification at the low levels mandated by regulatory agencies. The significant reduction in solvent use and the ease of automation further solidify SPE as the more efficient, cost-effective, and environmentally responsible choice for the long-term.

References

  • Health Canada. Determination of N-nitrosamines in sartin drug substances and products by GC-MS/MS (METHOD-0013).

  • Raina, K., & P, P. (2022). A Comparative study of LLE and SPE for analysis of Nitrosamine Drug Substance Related Impurities from Metformin Hydrochloride by LC-MS/MS. Presented at the 6th NIPER-Ahmedabad International Conference on "Pharma and Healthcare: Opportunities, Challenges, and Future Strategies."

Validation

A Comparative Guide to the Genotoxicity of N-Nitrosodihydrodibenzazepine: Ames Test vs. In Vitro Mammalian Cell Assays

Introduction N-Nitrosodihydrodibenzazepine, also known as N-nitrosoiminostilbene, is a nitrosamine impurity of potential concern in pharmaceutical products. As with all N-nitrosamines, a thorough evaluation of its genoto...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Nitrosodihydrodibenzazepine, also known as N-nitrosoiminostilbene, is a nitrosamine impurity of potential concern in pharmaceutical products. As with all N-nitrosamines, a thorough evaluation of its genotoxic potential is a critical component of safety assessment. The standard initial screening for mutagenicity is the bacterial reverse mutation assay, or Ames test. However, for N-nitrosamines, the story of genotoxicity is often more complex than a single test can reveal. This guide provides an in-depth comparison of the genotoxic profile of N-Nitrosodihydrodibenzazepine as determined by the Ames test versus what can be anticipated in in vitro mammalian cell assays, such as the micronucleus and chromosomal aberration tests. We will delve into the mechanistic underpinnings of these assays, explain the causality behind experimental choices, and discuss why a negative result in the Ames test for a nitrosamine like N-Nitrosodihydrodibenzazepine does not preclude genotoxic activity in mammalian systems.

The primary available data for N-Nitrosodihydrodibenzazepine indicates a negative result in the Ames test.[1] This is attributed to its chemical structure, specifically the absence of α-hydrogens, which are typically required for the metabolic activation of many carcinogenic N-nitrosamines.[1] However, a comprehensive toxicological profile is incomplete without data from mammalian cell assays, which can detect genotoxic events through different mechanisms.[2][3] This guide will, therefore, also serve to highlight the importance of a battery of tests for a thorough risk assessment of such compounds.

The Foundational Screen: The Ames Test (OECD 471)

The Ames test is a widely used, rapid, and sensitive bacterial assay for detecting gene mutations.[4][5][6][7] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the histidine or tryptophan operon, respectively, rendering them unable to synthesize these essential amino acids. The assay assesses the ability of a test substance to induce reverse mutations, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.

Experimental Workflow: Ames Test

The workflow for the Ames test is a well-established protocol designed to identify substances that can cause point mutations in DNA.

Caption: Generalized workflow of the Ames test (OECD 471).

N-Nitrosodihydrodibenzazepine in the Ames Test: A Negative Result and Its Mechanistic Basis

As previously mentioned, N-Nitrosodihydrodibenzazepine has been reported as negative in the Ames test.[1] The key to understanding this result lies in the metabolic activation of N-nitrosamines. Most N-nitrosamines are not directly mutagenic; they require enzymatic conversion to a reactive electrophilic species that can then interact with DNA. This activation is often mediated by cytochrome P450 (CYP) enzymes present in the S9 fraction (a liver homogenate) added to the test system.

The predominant pathway for the activation of many carcinogenic nitrosamines involves the hydroxylation of a carbon atom alpha (α) to the nitroso group. This α-hydroxylation leads to the formation of an unstable intermediate that ultimately generates a highly reactive diazonium ion, which can alkylate DNA bases, leading to mutations.

N-Nitrosodihydrodibenzazepine lacks these crucial α-hydrogens. Its structure, with the nitroso group attached to a nitrogen within a dibenzazepine ring system, sterically hinders or prevents this typical α-hydroxylation pathway. While alternative activation mechanisms can exist for some nitrosamines, the absence of α-hydrogens is a strong indicator of reduced mutagenic potential in the Ames test.

Beyond Bacterial Screens: In Vitro Mammalian Cell Assays

While the Ames test is an excellent screen for point mutations, it does not detect all types of genotoxic damage. Mammalian cells, with their complex chromosomal structure and DNA repair mechanisms, can reveal other forms of genetic damage, such as chromosomal breaks, rearrangements, and aneuploidy (changes in chromosome number). Therefore, a negative Ames test for a nitrosamine does not definitively rule out genotoxic risk. For a comprehensive assessment, in vitro mammalian cell assays are essential.

Two of the most important in vitro mammalian cell assays for genotoxicity testing are the micronucleus test (OECD 487) and the chromosomal aberration test (OECD 473).

The In Vitro Micronucleus Test (OECD 487)

The in vitro micronucleus test is a robust method for detecting both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events.[8][9][10][11][12] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of cells that have undergone mitosis. They are formed from chromosome fragments or whole chromosomes that fail to be incorporated into the daughter nuclei during cell division.

The protocol for the in vitro micronucleus test is designed to assess chromosomal damage in dividing mammalian cells.

Caption: Generalized workflow of the in vitro micronucleus test (OECD 487).

The In Vitro Chromosomal Aberration Test (OECD 473)

The in vitro chromosomal aberration test is a cytogenetic assay that directly visualizes structural changes in chromosomes.[13][14][15][16][17] This test can identify a wide range of chromosomal abnormalities, including breaks, deletions, translocations, and other rearrangements. It is a powerful tool for detecting clastogenic agents.

The protocol for the in vitro chromosomal aberration test involves arresting cells in metaphase to visualize and score chromosomal damage.

Caption: Generalized workflow of the in vitro chromosomal aberration test (OECD 473).

Comparative Analysis: Ames vs. Mammalian Cell Assays for N-Nitrosodihydrodibenzazepine

As there is no publicly available data on the genotoxicity of N-Nitrosodihydrodibenzazepine in mammalian cell assays, a direct comparison of experimental results is not possible. However, based on the known behavior of other N-nitrosamines, we can construct a hypothetical comparative summary and discuss the potential for discrepant results.

Table 1: Comparative Genotoxicity Profile of N-Nitrosodihydrodibenzazepine

AssayTest SystemMetabolic ActivationEndpointReported/Expected Result for N-Nitrosodihydrodibenzazepine
Ames Test (OECD 471) S. typhimurium, E. coliWith and without S9Gene MutationNegative [1]
In Vitro Micronucleus Test (OECD 487) Mammalian Cells (e.g., TK6, CHO)With and without S9Chromosomal Damage (Clastogenicity & Aneugenicity)Data not available; Potential for Positive
In Vitro Chromosomal Aberration Test (OECD 473) Mammalian Cells (e.g., CHO, Human Lymphocytes)With and without S9Structural Chromosomal AberrationsData not available; Potential for Positive
Why Might Mammalian Cell Assays Yield a Positive Result?

Several factors contribute to the possibility of a positive outcome for N-Nitrosodihydrodibenzazepine in mammalian cell assays, despite its negative Ames test result:

  • Alternative Metabolic Activation Pathways: While the α-hydroxylation pathway may be blocked, other metabolic pathways could lead to the formation of reactive intermediates in mammalian cells that are not present or active in the bacterial system with liver S9. Human cells, for example, express a different profile of CYP enzymes than those present in rat liver S9, and some of these may be capable of activating N-Nitrosodihydrodibenzazepine through alternative mechanisms.[2][18]

  • Different DNA Repair Mechanisms: Bacteria and mammalian cells have distinct DNA repair systems. A type of DNA damage that is efficiently repaired in bacteria might persist and lead to chromosomal damage in mammalian cells.

  • Detection of Clastogenic and Aneugenic Events: The Ames test is designed to detect gene mutations (point mutations and frameshifts). It cannot detect larger-scale chromosomal damage. Mammalian cell assays, such as the micronucleus and chromosomal aberration tests, are specifically designed to detect these types of events, which can be induced by mechanisms other than those causing point mutations.

  • Role of Oxidative Stress: Some compounds can induce genotoxicity indirectly through the generation of reactive oxygen species (ROS), leading to oxidative DNA damage and chromosomal aberrations. Mammalian cells may be more susceptible to such indirect mechanisms than bacteria.

For instance, studies on other complex nitrosamines, such as N-nitroso propranolol (NNP), have shown negative results in standard Ames tests but positive results in modified Ames tests and, importantly, in human cell micronucleus and gene mutation assays.[18][19] This highlights the importance of using appropriate metabolic activation systems and a battery of tests to fully characterize the genotoxic potential of nitrosamines.

Detailed Experimental Protocols

For the purpose of providing a comprehensive guide, the following are detailed, step-by-step methodologies for the three key assays discussed, based on OECD guidelines.

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
  • Preparation of Bacterial Strains:

    • Select appropriate tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

    • Grow overnight cultures of each strain in nutrient broth.

  • Preparation of Test Substance and S9 Mix:

    • Dissolve N-Nitrosodihydrodibenzazepine in a suitable solvent (e.g., DMSO).

    • Prepare a range of concentrations.

    • If metabolic activation is required, prepare the S9 mix containing S9 fraction from induced rat or hamster liver, and cofactors (e.g., NADP+, G6P).

  • Exposure (Plate Incorporation Method):

    • To molten top agar, add the bacterial culture, the test substance solution, and either S9 mix or a buffer control.

    • Pour the mixture onto minimal glucose agar plates.

  • Incubation:

    • Incubate the plates at 37°C for 48-72 hours.

  • Scoring and Data Analysis:

    • Count the number of revertant colonies on each plate.

    • A positive result is indicated by a dose-dependent increase in the number of revertants and/or a reproducible and statistically significant increase at one or more concentrations.

Protocol 2: In Vitro Mammalian Cell Micronucleus Test - OECD 487
  • Cell Culture:

    • Culture appropriate mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) to a suitable density.

  • Exposure:

    • Treat the cells with at least three concentrations of N-Nitrosodihydrodibenzazepine, with and without S9 metabolic activation.

    • Include both a short treatment period (e.g., 3-6 hours) followed by a recovery period, and a long treatment period (e.g., 1.5-2 normal cell cycles) without S9.

  • Cytokinesis Block (Optional but Recommended):

    • Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells that have completed one round of mitosis.

  • Harvesting and Slide Preparation:

    • Harvest the cells by trypsinization or centrifugation.

    • Treat with a hypotonic solution and fix.

    • Drop the cell suspension onto clean microscope slides.

  • Staining and Scoring:

    • Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

    • Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

  • Data Analysis:

    • A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Protocol 3: In Vitro Mammalian Chromosomal Aberration Test - OECD 473
  • Cell Culture:

    • Culture appropriate mammalian cells (e.g., CHO or human lymphocytes) to a suitable density.

  • Exposure:

    • Treat the cells with at least three concentrations of N-Nitrosodihydrodibenzazepine, with and without S9 metabolic activation, for appropriate durations.

  • Metaphase Arrest:

    • Add a metaphase-arresting substance (e.g., colcemid or colchicine) to the cultures for the final few hours of incubation to accumulate cells in metaphase.

  • Harvesting and Slide Preparation:

    • Harvest the cells and treat with a hypotonic solution to swell the cells.

    • Fix the cells and drop the suspension onto microscope slides.

  • Staining and Analysis:

    • Stain the chromosomes with a stain such as Giemsa.

    • Analyze at least 200 well-spread metaphases per concentration for structural chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges).

  • Data Analysis:

    • A positive result is indicated by a statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations.

Conclusion and Recommendations

The available evidence indicates that N-Nitrosodihydrodibenzazepine is not mutagenic in the Ames test, likely due to its molecular structure which is not amenable to the typical metabolic activation pathway for nitrosamines. However, this negative result in a bacterial system is not sufficient to conclude a lack of genotoxic potential in humans.

The significant data gap for N-Nitrosodihydrodibenzazepine in in vitro mammalian cell assays represents a critical uncertainty in its toxicological profile. Given the potential for alternative metabolic activation pathways and the ability of these assays to detect a broader range of genotoxic events, including clastogenicity and aneugenicity, it is strongly recommended that this compound be evaluated in both the in vitro micronucleus test (OECD 487) and the in vitro chromosomal aberration test (OECD 473).

For drug development professionals and researchers, this case underscores a crucial principle in genetic toxicology: a single negative result, particularly for a compound belonging to a "cohort of concern" like N-nitrosamines, should be interpreted with caution. A comprehensive, weight-of-evidence approach, incorporating a battery of in vitro tests and a thorough understanding of the compound's chemistry and metabolism, is imperative for a robust and reliable safety assessment. The potential for N-nitrosamines to be positive in mammalian cell assays, even with a negative Ames test, is a well-documented phenomenon that should guide testing strategies for these and other potentially genotoxic impurities.

References

  • OECD (2016), Test No. 487: In Vitro Mammalian Cell Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • OECD (2016), Test No. 473: In Vitro Mammalian Chromosomal Aberration Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • Nucro-Technics (2020), OECD 473: In Vitro Mammalian Chromosomal Aberration Test. [Link]

  • Charles River Laboratories, In Vitro Chromosomal Aberration Test. [Link]

  • National Institute of Biology (NIB), Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]

  • OECD iLibrary, Test No. 487: In Vitro Mammalian Cell Micronucleus Test. [Link]

  • OECD iLibrary, Test No. 473: In vitro Mammalian Chromosome Aberration Test. [Link]

  • Creative Bioarray, Bacterial Reverse Mutation Test (Ames Test, OECD 471). [Link]

  • Creative Bioarray, In Vitro Mammalian Chromosomal Aberration Test OECD 473. [Link]

  • Nucro-Technics (2019), OECD 471: Bacterial Reverse Mutation Test (Ames Assay). [Link]

  • Charles River Laboratories, Mammalian Cell In Vitro Micronucleus Assay. [Link]

  • Scantox, OECD 487 In Vitro Micronucleus Test. [Link]

  • Creative Bioarray, In Vitro Mammalian Cell Micronucleus Test OECD 487. [Link]

  • Vivotecnia, Ames Test - Confirmatory test included - OECD 471. [Link]

  • Nitrosamines in Carbamazepine? - Drug Substance (APIs) - Nitrosamines Exchange (2022). [Link]

  • Mei, N., et al. (2022). Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s. Archives of Toxicology, 96(8), 2295–2307. [Link]

  • Seo, J. E., et al. (2024). Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models. Toxicology in Vitro, 98, 105820. [Link]

  • Schmezer, P., et al. (1990). Assay-specific genotoxicity of N-nitrosodibenzylamine to the rat liver in vivo. Environmental and Molecular Mutagenesis, 15(4), 190–197. [Link]

  • Li, X., et al. (2023). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. Regulatory Toxicology and Pharmacology, 145, 105508. [Link]

  • Brambilla, G., & Martelli, A. (2007). Genotoxic and carcinogenic risk to humans of drug-nitrite interaction products. Mutation Research/Reviews in Mutation Research, 635(1), 17-52. [Link]

  • Brambilla, G., & Martelli, A. (1990). Genotoxicity of N-nitrosochlordiazepoxide in cultured mammalian cells. Mutation Research/Genetic Toxicology, 241(3), 253-260. [Link]

  • Li, X., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Regulatory Toxicology and Pharmacology, 141, 105410. [Link]

  • Health and Environmental Sciences Institute (HESI) (2023). Revisiting the mutagenicity and genotoxicity of N -nitroso propranolol in bacterial and human in vitro assays. [Link]

  • Glowienke, S., et al. (2022). Genotoxicity evaluation of a valsartan-related complex N-nitroso-impurity. Regulatory Toxicology and Pharmacology, 134, 105245. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-Nitrosodihydrodibenzazepine

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility with which we manage our chemical reagents from acquisition to disposal. N-N...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility with which we manage our chemical reagents from acquisition to disposal. N-Nitrosodihydrodibenzazepine (CAS No. 7458-08-4), a nitrosamine derivative, is classified as a highly toxic organic compound and a suspected human carcinogen.[1][2] Its proper disposal is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed operational and disposal plan tailored for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the causality behind each procedural step.

Core Principles: Hazard Assessment and Risk Mitigation

N-nitroso compounds as a class are recognized for their carcinogenic properties, necessitating meticulous management of all waste streams.[3] Before handling N-Nitrosodihydrodibenzazepine, a thorough understanding of its hazard profile is essential for implementing effective safety controls.

Physicochemical and Hazard Profile

N-Nitrosodihydrodibenzazepine is a light brown solid with a molecular weight of 224.26 g/mol .[1][4] It is soluble in organic solvents like DMSO and methanol.[1][4] The primary risks associated with this compound are its potential carcinogenicity and toxicity upon exposure.[1][2]

The following table summarizes the essential hazard information and the corresponding personal protective equipment (PPE) required to mitigate exposure risks.

Hazard DescriptionRequired Personal Protective Equipment (PPE)
Suspected Carcinogen: Potential to cause cancer.[1][2][3]Gloves: Chemical-resistant nitrile rubber gloves must be worn at all times.[3]
Toxic if Swallowed, Harmful in Contact with Skin or if Inhaled. Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[3]
Irritant: May cause irritation to the skin, eyes, and respiratory tract.[3]Lab Coat: A standard, fully-fastened laboratory coat is required.
Toxicological Properties Not Fully Investigated. Respiratory Protection: All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][5]

Waste Management: Containment and Labeling Protocol

The foundation of safe disposal is a robust system for waste segregation and containment at the point of generation. Carcinogen waste should always be minimized through careful experimental planning.[5]

Step 1: Designate a Waste Container Use a dedicated, leak-proof container compatible with the solvents used (e.g., a high-density polyethylene or glass bottle for solutions in methanol or DMSO). The container must have a secure screw-top cap.

Step 2: Accurate and Compliant Labeling The container must be clearly labeled before the first drop of waste is added. The label must include:

  • The words "Hazardous Waste" and "DANGER/CAUTION – CHEMICAL CARCINOGEN" .[3][5]

  • The full chemical name: "N-Nitrosodihydrodibenzazepine" .[3]

  • The date waste accumulation began.

  • The name and contact information of the responsible researcher.

Step 3: Storage in a Satellite Accumulation Area (SAA) Store the sealed waste container in a designated SAA within the laboratory. This area must be at or near the point of waste generation and feature secondary containment (e.g., a chemical-resistant tray or bin) to control any potential leaks or spills.[3]

Disposal Pathways: A Decision-Making Framework

There are two primary pathways for the final disposal of N-Nitrosodihydrodibenzazepine waste. The choice depends on institutional policies, regulatory requirements, and the technical capabilities of the laboratory. The universally recommended approach is to use your institution's hazardous waste program.

Caption: Disposal Pathway Decision Tree for N-Nitrosodihydrodibenzazepine Waste.

Pathway A: Institutional Hazardous Waste Program

This is the standard, safest, and most compliant method for virtually all research laboratories. Your institution's Environmental Health & Safety (EHS) department is equipped to handle and dispose of carcinogenic waste according to federal, state, and local regulations.[5][6][7] Once your labeled waste container is ready, contact your EHS office to schedule a pickup.

Pathway B: In-Lab Chemical Degradation

For laboratories specifically equipped and authorized to perform chemical degradation of hazardous waste, certain N-nitroso compounds can be chemically converted to less hazardous materials prior to disposal.[3] This procedure must only be carried out by highly trained personnel in a controlled laboratory setting.

One of the most effective and well-documented methods for the destruction of N-nitroso compounds is reduction using an aluminum-nickel (Al-Ni) alloy in a strongly alkaline solution.[8][9] This process reduces the nitrosamine to its corresponding amine, which is generally less hazardous.[9] The procedure has been shown to achieve at least 99.98% destruction of various nitrosamides.[8][10]

Detailed Protocol: Chemical Degradation via Al-Ni Reduction

This protocol is adapted from established methods for the destruction of N-nitroso compounds.[3][8]

Objective: To chemically degrade N-Nitrosodihydrodibenzazepine into less hazardous byproducts before final disposal.

Materials:

  • N-Nitrosodihydrodibenzazepine waste solution.

  • 2 M Sodium Hydroxide (NaOH) solution.

  • Aluminum-Nickel (Al-Ni) alloy powder.

  • Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer.

  • pH indicator strips or a calibrated pH meter.

  • Dilute hydrochloric acid (HCl) for neutralization.

Procedure:

  • Preparation: In a certified chemical fume hood, carefully transfer the N-Nitrosodihydrodibenzazepine waste into the reaction vessel. If the waste is solid, dissolve it in a minimal amount of a suitable solvent like methanol.[3]

  • Alkalinization: While stirring the solution, slowly add the 2 M NaOH solution until the pH is strongly basic (pH > 12).[3] This alkaline environment is crucial for the reduction reaction to proceed effectively.

  • Reduction: Continue to stir the basic solution and begin adding a stoichiometric excess of aluminum-nickel alloy powder in small portions. Caution: This reaction is exothermic and may produce flammable hydrogen gas. Slow and careful addition is critical to control the reaction rate and temperature.[3]

  • Reaction Monitoring: Allow the reaction to proceed at room temperature with continuous stirring for several hours, or until the reaction ceases. The progress of the degradation should be monitored using an appropriate analytical technique, such as HPLC or LC-MS, to confirm the complete disappearance of the parent N-nitroso compound.[3][8] This verification step is essential to ensure the protocol's efficacy.

  • Neutralization and Final Disposal: Once the reaction is confirmed to be complete, cautiously neutralize the reaction mixture with dilute acid (e.g., hydrochloric acid). The final solution, although containing less hazardous materials, must still be collected, labeled, and disposed of as hazardous waste through your institution's EHS office, as it contains residual reactants and byproducts.[3]

Decontamination of Surfaces and Glassware

Any surfaces, glassware, or equipment contaminated with N-Nitrosodihydrodibenzazepine must be thoroughly decontaminated.

  • Work Surfaces: For minor spills or routine cleaning of the work area within a fume hood, a solution of 1:1 hydrobromic acid and acetic acid has been used in specialized laboratories to destroy nitrosamines.[11] Alternatively, contaminated surfaces can be washed with soap and water, followed by a rinse with 5% acetic acid.[12] All cleaning materials (wipes, etc.) must be disposed of as hazardous waste.

  • UV Light: Nitrosamines are known to be degraded by UV light.[11] A UV lamp in the workstation can be used as a supplementary decontamination measure.

  • Glassware: Contaminated glassware should be rinsed with a suitable solvent to remove gross contamination (with the rinsate collected as hazardous waste), followed by soaking in a decontamination solution or washing thoroughly.

By adhering to these rigorous procedures, researchers can ensure the safe management and disposal of N-Nitrosodihydrodibenzazepine, protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of scientific integrity and responsibility.

References

  • Proper Disposal of N-Nitroso-DL-proline-d3: A Comprehensive Guide for Labor
  • N-Nitrosodihydrodibenzazepine - 7458-08-4. Vulcanchem.
  • Best practice to decontaminate work area of Nitrosamines. The Nitrosamine Exchange.
  • Decontamination and disposal of nitrosoureas and rel
  • Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Semantic Scholar.
  • Safe disposal of carcinogenic nitrosamines. Scilit.
  • N-Nitrosodihydrodibenzazepine | CAS No- 2030235. Chemicea.
  • Chemical Carcinogens - Environmental Health & Safety. University of Delaware.
  • N-Nitroso-N-ethylurea - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Thomas Jefferson University.
  • 5-Nitroso-10,11-dihydro-5H-dibenzo[b,f]azepine.
  • USP 800 & Hazardous Drug Disposal. Stericycle.
  • N-Nitrosodihydrodibenzazepine CAS NO: 7458-08-4 Batch No: SRC-115-AS-312 D
  • SAFETY D
  • CERTIFICATE OF ANALYSIS Product Name: N-Nitrosodihydrodibenzazepine CAS NO: 7458-08-4 B

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